molecular formula C11H16BrN B13314296 [1-(3-Bromophenyl)ethyl](propan-2-yl)amine

[1-(3-Bromophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13314296
M. Wt: 242.16 g/mol
InChI Key: IVLAFEZVDOSJBO-UHFFFAOYSA-N
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Description

[1-(3-Bromophenyl)ethyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(3-Bromophenyl)ethyl](propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-Bromophenyl)ethyl](propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H16BrN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3

InChI Key

IVLAFEZVDOSJBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC(=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis & Process Optimization for 1-(3-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-(3-Bromophenyl)ethylamine (CAS: 74877-08-0 / 176707-77-0 for R-isomer) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS). As a meta-substituted phenylethylamine, it serves as a scaffold for calcimimetics and various kinase inhibitors.

This technical guide outlines two distinct synthetic pathways selected for their reliability and scalability:

  • The Leuckart-Wallach Reaction: A robust, cost-effective protocol suitable for multi-gram to kilogram scale synthesis of the racemic amine.

  • Chemo-Enzymatic Kinetic Resolution: A high-fidelity method utilizing Candida antarctica Lipase B (CALB) to isolate enantiopure (

    
    )- or (
    
    
    
    )-isomers required for clinical candidates.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals 3-bromoacetophenone as the optimal precursor. The bromine atom at the meta position is deactivated towards electrophilic aromatic substitution, making direct bromination of ethylbenzene inefficient. Therefore, the acetyl group serves as a handle for amination while the bromine is pre-installed.

Retrosynthesis target 1-(3-Bromophenyl)ethylamine (Target) precursor 3-Bromoacetophenone (Starting Material) target->precursor Reductive Amination (Retro-Leuckart) disconnection C-N Disconnection source Commercial Sources (Friedel-Crafts of Bromobenzene) precursor->source

Figure 1: Retrosynthetic logic flow identifying 3-bromoacetophenone as the primary synthon.

Protocol A: The Leuckart-Wallach Reaction (Scalable Racemic Synthesis)

Objective: Synthesis of racemic 1-(3-bromophenyl)ethylamine via reductive amination using ammonium formate. Rationale: This route avoids high-pressure hydrogenation and expensive noble metal catalysts, making it ideal for initial scale-up.

Mechanistic Insight

The reaction proceeds through the formation of a formamide intermediate. The ketone condenses with ammonium formate to form an iminium ion, which is reduced by the formate ion (acting as a hydride donor) to yield N-(1-(3-bromophenyl)ethyl)formamide. Acid hydrolysis liberates the free amine.

LeuckartMechanism step1 3-Bromoacetophenone + Ammonium Formate step2 Heat (150-160°C) - H2O, - CO2 step1->step2 inter N-Formyl Intermediate (Stable Oil) step2->inter step3 Acid Hydrolysis (HCl, Reflux) inter->step3 final Racemic Amine (HCl Salt) step3->final

Figure 2: Step-wise workflow of the Leuckart-Wallach synthesis.

Experimental Procedure

Reagents:

  • 3-Bromoacetophenone (1.0 eq)

  • Ammonium Formate (4.0 eq)

  • Hydrochloric Acid (6M)

  • Sodium Hydroxide (50% aq)

  • Toluene (Extraction solvent)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a distillation head (Dean-Stark trap not strictly necessary but helpful), combine 3-bromoacetophenone (e.g., 50 mmol) and ammonium formate (200 mmol).

  • Thermal Ramp: Heat the mixture to 150–160°C. The mixture will melt and evolve gas (

    
    ) and water. Collect the distillate.
    
  • Completion: Maintain temperature for 4–6 hours until gas evolution ceases and the mixture becomes a homogenous, dark oil (the formamide intermediate).

  • Hydrolysis: Cool the mixture to 100°C. Carefully add 6M HCl (3 eq relative to ketone) and reflux for 2 hours to cleave the formyl group.

  • Work-up:

    • Cool to room temperature.

    • Wash the acidic aqueous layer with toluene (

      
      ) to remove unreacted ketone.
      
    • Basify the aqueous layer to pH 12 using 50% NaOH (exothermic; use an ice bath).

    • Extract the liberated amine with Dichloromethane (DCM) or Toluene (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (approx. 110°C at 2 mmHg) or conversion to the HCl salt by adding ethereal HCl.

Protocol B: Chemo-Enzymatic Kinetic Resolution (Chiral Synthesis)

Objective: Isolation of (


)-1-(3-bromophenyl)ethylamine with 

ee. Rationale: Direct asymmetric synthesis (e.g., using Ellman's auxiliary) is expensive. Enzymatic resolution using Candida antarctica Lipase B (CALB) is a sustainable, high-fidelity alternative widely used in pharma.
The Kinetic Resolution System

CALB catalyzes the selective acylation of the (


)-enantiomer when an appropriate acyl donor (e.g., ethyl methoxyacetate) is used. The (

)-amine remains unreacted.

Key Parameters:

  • Enzyme: Novozym 435 (Immobilized CALB).

  • Acyl Donor: Ethyl methoxyacetate (preferred over ethyl acetate for faster rates).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

EnzymaticResolution racemate Racemic Amine (From Protocol A) reaction CALB Lipase + Ethyl Methoxyacetate Solvent: MTBE, 30°C racemate->reaction separation Chemical Separation (Acid/Base Extraction) reaction->separation r_prod (R)-Amide (Precipitate/Oil) separation->r_prod Acylated s_prod (S)-Amine (Free Base) separation->s_prod Unreacted

Figure 3: Workflow for the enzymatic kinetic resolution of the racemic amine.

Experimental Procedure
  • Setup: Dissolve racemic 1-(3-bromophenyl)ethylamine (10 mmol) in anhydrous MTBE (50 mL).

  • Acyl Donor: Add Ethyl methoxyacetate (0.6 eq, 6 mmol). Note: 0.5 eq is theoretical, but slight excess ensures full conversion of the fast-reacting enantiomer.

  • Catalysis: Add Novozym 435 (20% w/w relative to amine).

  • Incubation: Shake the mixture at 30°C, 200 rpm for 24 hours. Monitor via Chiral HPLC.

  • Separation:

    • Filter off the enzyme (can be recycled).

    • Wash the filtrate with 1M HCl.

    • Organic Layer: Contains the (

      
      )-Amide .[1][2] (Hydrolysis with NaOH/EtOH yields pure (
      
      
      
      )-amine).
    • Aqueous Layer: Contains the (

      
      )-Amine . (Basify and extract to recover pure (
      
      
      
      )-amine).

Analytical Profiling & Quality Control

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 200.08 g/mol
Boiling Point 108–110°C @ 2 mmHgRequires high vacuum for distillation
Appearance Colorless to pale yellow oilDarkens upon air exposure (oxidation)
Chiral HPLC Method

To verify enantiomeric excess (ee) after Protocol B:

  • Column: Daicel Chiralcel OD-H or AD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: Typically, the (

    
    )-isomer elutes before the (
    
    
    
    )-isomer (verify with standards).

Safety & Handling (SDS Summary)

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[3]

Critical Controls:

  • Ventilation: All steps involving 3-bromoacetophenone (lachrymator potential) and the amine must be performed in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine readily absorbs

    
     from the air to form carbamates.
    

References

  • Leuckart, R. (1885).[4] "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

  • Ingersoll, A. W., et al. (1936). "Synthesis of

    
    -Phenylethylamine Derivatives". Organic Syntheses, Coll. Vol. 2, p. 503. 
    
  • Gonzalo, G., et al. (2019).[5] "Chemoenzymatic Dynamic Kinetic Resolution of Primary Benzylic Amines using Pd(0)-CalB CLEA". Chemistry – A European Journal, 25(39), 9174-9179. [5]

  • Sigma-Aldrich. (2024).[6] "Safety Data Sheet: (R)-1-(3-Bromophenyl)ethylamine".

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines". Angewandte Chemie International Edition, 43(7), 788-824.

Sources

Analytical Profiling of 1-(3-Bromophenyl)ethylamine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted NMR and Mass Spectrometry of 1-(3-Bromophenyl)ethylamine Content Type: Technical Whitepaper / Analytical Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Specialists.

Executive Summary & Structural Context

1-(3-Bromophenyl)ethylamine (CAS: 58979-99-4), often utilized as a chiral building block in the synthesis of calcimimetics and enzyme inhibitors, presents a distinct spectroscopic signature due to the interplay between its chiral center, the basic amine functionality, and the meta-substituted halogenated aromatic ring.

This guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles of this molecule. The data presented here serves as a reference standard for structural validation during synthesis or quality control workflows.

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 200.08 g/mol (Average)

  • Key Moiety:

    
    -methylbenzylamine scaffold with meta-bromo substitution.
    

Mass Spectrometry (MS): The Isotopic Fingerprint

In the characterization of halogenated organic compounds, Mass Spectrometry provides the most immediate confirmation of identity through isotopic abundance patterns.

Ionization and Isotopic Pattern

The defining feature of 1-(3-Bromophenyl)ethylamine in MS is the 1:1 doublet in the molecular ion region. Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Molecular Ion (M+•): 200.0 m/z (

    
    )
    
  • Isotope Peak (M+2): 202.0 m/z (

    
    )
    
  • Intensity Ratio: Approximately 1:1 (Standard diagnostic for mono-brominated compounds).

Fragmentation Pathways (EI - 70eV)

Under Electron Impact (EI) ionization, the molecule undergoes


-cleavage, a characteristic pathway for primary amines.
  • 
    -Cleavage (Dominant Pathway):  The bond adjacent to the C-N bond breaks to stabilize the radical cation. In 
    
    
    
    -substituted benzylamines, the loss of the largest alkyl/aryl group is generally favored energetically, though resonance stabilization of the benzylic fragment competes.
    • Fragment A (Base Peak Candidate): Cleavage of the Ar-CH bond yields the ethylamine fragment

      
      .
      
      • m/z: 44

    • Fragment B (M-15): Loss of the methyl group yields the stabilized benzylic iminium ion.

      • m/z: 184 (

        
        ) and 186 (
        
        
        
        ).
  • Deamination: Loss of

    
     (17 Da) creates a substituted styrene-like cation.
    
    • m/z: 183 / 185.

Fragmentation Logic Diagram

MS_Fragmentation Parent Molecular Ion [M]+ m/z 199/201 (Radical Cation) AlphaCleavage α-Cleavage Pathway Parent->AlphaCleavage EI 70eV Frag_Deam Deamination (M-17) [Ar-CH=CH2]+ m/z 182/184 Parent->Frag_Deam Loss of NH3 Frag_44 Base Peak [CH3-CH=NH2]+ m/z 44 AlphaCleavage->Frag_44 Loss of Ar-Br (Major) Frag_M15 Loss of Methyl (M-15) [Ar-CH=NH2]+ m/z 184/186 AlphaCleavage->Frag_M15 Loss of CH3 (Minor)

Figure 1: Predicted fragmentation pathways focusing on


-cleavage and the characteristic bromine isotope retention.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR prediction assumes a solvent of


 with TMS as an internal standard (

ppm).
NMR Prediction (400 MHz)

The molecule has four distinct proton environments: the aromatic ring, the methine proton, the methyl group, and the amine protons.

MoietyProton CountShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Aromatic (H-2) 1H7.50 - 7.55Singlet (t)

Deshielded by Br and alkyl group; appears as narrow triplet or singlet due to meta coupling.
Aromatic (H-4) 1H7.35 - 7.40Doublet (dt)

Ortho to Br, Para to alkyl.
Aromatic (H-6) 1H7.25 - 7.30Doublet (dt)

Ortho to alkyl, Para to Br.
Aromatic (H-5) 1H7.15 - 7.20Triplet (t)

Meta to both substituents; pseudo-triplet.
Methine (-CH-) 1H4.05 - 4.15Quartet

Deshielded by Nitrogen and Ring; split by methyl (3H).
Amine (-NH

)
2H1.50 - 2.00Broad SingletN/AVariable position; exchangeable with

.
Methyl (-CH

)
3H1.35 - 1.40Doublet

Typical doublet for methyl adjacent to methine.

Key Diagnostic Feature: Look for the "roofing" effect in the aromatic region if the shifts are close, but the 3-bromo substitution pattern is distinct: a solitary proton (H-2) flanked by two doublets and a triplet.

NMR Prediction (100 MHz)

The carbon spectrum will display 8 unique signals.

Carbon TypeShift (

ppm)
Description
C-ipso (Alk) ~148.0Quaternary carbon attached to the ethylamine chain.
C-ipso (Br) ~122.5Quaternary carbon attached to Bromine (shielded relative to C-H).
Ar C-H 130.0 - 131.0C-2 and C-4 (Ortho/Para effects).
Ar C-H ~129.5C-5 (Meta position).
Ar C-H ~125.0C-6.
Methine (CH) ~51.0Alpha-carbon attached to Nitrogen.
Methyl (CH

)
~25.5Terminal methyl group.

Experimental Validation Protocol

To ensure data integrity when validating these predictions in the lab, follow this self-validating workflow.

Sample Preparation (Standardized)
  • Solvent Selection: Use

    
      (99.8% D) containing 0.03% v/v TMS.
    
    • Reasoning: Chloroform is the standard for comparing literature values of amines. DMSO-

      
       may be used if the amine salt is being analyzed, but it will shift the amine protons significantly (>8 ppm).
      
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

    • Causality: High concentrations (>20mg) can cause viscosity broadening; low concentrations (<5mg) require excessive scan times for

      
      .
      
  • Filtration: Pass solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove suspended solids (salts) that degrade field homogeneity.

Instrument Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Note: For quantitative integration of the aromatic vs. methyl protons, increase D1 to 5-10 seconds to account for different T1 relaxation times of the aromatic ring.

  • Scans: 16 scans for

    
    ; 512-1024 scans for 
    
    
    
    .
Logic Flow for Structural Confirmation

NMR_Workflow Sample Unknown Sample H1_Scan 1H NMR Scan Sample->H1_Scan Check_Aliphatic Check 1.3ppm (d) & 4.1ppm (q) H1_Scan->Check_Aliphatic Check_Aromatic Check 3-Br Pattern (s, d, d, t) Check_Aliphatic->Check_Aromatic Pass Integration Integrate Ar:Methine:Me 4:1:3 Check_Aromatic->Integration Pass MS_Check MS Confirmation 1:1 Ratio (199/201) Integration->MS_Check Valid Validated Structure MS_Check->Valid Matches

Figure 2: Step-by-step logic flow for confirming the identity of 1-(3-Bromophenyl)ethylamine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpreting coupling constants in meta-substituted benzenes).
  • AIST (National Institute of Advanced Industrial Science and Technology). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Methodology for standardizing NMR solvent shifts).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for -cleavage mechanisms in amines).
  • PubChem. (n.d.). Compound Summary for CID 2733519 (1-(3-Bromophenyl)ethanamine). National Library of Medicine. Retrieved from [Link]

Navigating the Phenethylamine Scaffold: A Technical Guide to the Biological Activity of Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenethylamine Pharmacophore[1]

The phenethylamine scaffold represents one of the most versatile templates in medicinal chemistry. By modifying the benzene ring, the ethyl chain, or the nitrogen terminus, researchers can toggle biological activity between psychostimulant (dopaminergic), entactogenic (serotonergic release), and psychedelic (5-HT2A agonist) profiles.

This guide analyzes the structure-activity relationships (SAR) and molecular mechanisms driving these shifts, providing a roadmap for rational drug design and toxicological assessment.

Structural Activity Relationship (SAR) Matrix

The biological activity of substituted amphetamines is dictated by steric and electronic modifications at three critical vectors: the aromatic ring, the


-carbon, and the terminal amine.
The SAR Decision Tree
  • Vector A: The

    
    -Methyl Group [1]
    
    • Presence: Defines the "amphetamine" class. It sterically hinders Monoamine Oxidase (MAO) deamination, increasing oral bioavailability and duration of action compared to phenethylamine.

    • Extension: Extending to an ethyl group (aetryptamine/butanamine derivatives) generally reduces potency at transporters but may retain MAO inhibition or receptor affinity.

    • Removal: Reverts to phenethylamine (rapidly metabolized, low CNS penetration).

  • Vector B: Ring Substitution (The Selectivity Switch)

    • Unsubstituted: High affinity for NET and DAT (Stimulant).

    • 3,4-Methylenedioxy (MDMA): Shifts selectivity toward SERT and VMAT2. The steric bulk prevents efficient binding to the "deep" pocket of DAT compared to amphetamine, while enhancing SERT interaction.

    • 4-Position Hydrophobicity (DOI, 2C-B): A hydrophobic substituent (Br, I, alkyl) at the para position is critical for 5-HT2A receptor agonism. This moiety docks into a hydrophobic pocket in the receptor's orthosteric site (Residues F339/F340 in 5-HT2A).

    • 2,5-Dimethoxy Pattern: Essential for high affinity 5-HT2A agonism (Psychedelics).

  • Vector C: N-Alkylation

    • Methylation (Methamphetamine): Increases lipophilicity and blood-brain barrier (BBB) penetration; slight increase in DAT/NET potency.

    • Bulky Groups (Ethyl, Propyl): Generally decrease transporter affinity (e.g., N-ethylamphetamine is less potent). Exception: The beta-keto analogs (cathinones) tolerate bulky N-groups (e.g., MDPV) due to altered binding modes.

Visualization: The Phenethylamine Scaffold

SAR_Matrix Scaffold Phenethylamine Scaffold Alpha Alpha-Carbon (Methylation) Scaffold->Alpha Ring Ring Substitution (3,4,5 positions) Scaffold->Ring Amine N-Terminus (Alkylation) Scaffold->Amine Stimulant Psychostimulant (DAT/NET Efflux) e.g., Amphetamine Alpha->Stimulant Protects from MAO Entactogen Entactogen (SERT/VMAT2) e.g., MDMA Ring->Entactogen 3,4-MD Bridge Psychedelic Psychedelic (5-HT2A Agonist) e.g., DOI, 2C-B Ring->Psychedelic 2,5-OMe + 4-Hydrophobic Amine->Stimulant Methyl = High Potency Amine->Psychedelic N-Benzyl (NBOMe) = Superagonist

Figure 1: Functional outcomes of structural modifications to the phenethylamine core.[2]

Molecular Mechanisms: The "Reverse Transport" Paradigm

Unlike cocaine (a blocker), amphetamines act as substrates that reverse transporter flux. This mechanism is biphasic, involving both direct transporter interaction and intracellular signaling via TAAR1.

The TAAR1-DAT Signaling Axis

The Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular G-protein coupled receptor (GPCR) located on the presynaptic membrane and internal organelles.

  • Entry: Amphetamine enters the presynaptic terminal via DAT (active transport) or passive diffusion (lipophilic).

  • Activation: Intracellular amphetamine binds to TAAR1.[3]

  • Signaling Cascade:

    • Gs Coupling: Increases cAMP

      
       activates PKA.
      
    • G13 Coupling: Activates RhoA.[3]

  • Effect:

    • Phosphorylation: PKA/PKC phosphorylate DAT N-terminus serines.

    • Conformational Shift: DAT switches from "inward-facing" to "outward-facing," pumping dopamine out of the cell.

    • Internalization: G13/RhoA signaling can trigger DAT endocytosis, reducing reuptake capacity long-term.

Visualization: TAAR1-Mediated Efflux

TAAR1_Pathway cluster_extra Extracellular Space cluster_intra Presynaptic Cytosol DA_out Dopamine (Accumulation) AMPH_out Amphetamine DAT DAT (Transporter) AMPH_out->DAT Substrate Entry DAT->DA_out Reverse Transport AMPH_in Intracellular Amphetamine DAT->AMPH_in TAAR1 TAAR1 Receptor (Intracellular) AMPH_in->TAAR1 Agonism VMAT2 VMAT2 (Vesicle) AMPH_in->VMAT2 Displaces DA Gs Gs Protein TAAR1->Gs cAMP cAMP / PKA Gs->cAMP Phospho DAT Phosphorylation (Ser/Thr) cAMP->Phospho Phospho->DAT Reverses Direction DA_cyto Cytosolic DA (Increased) VMAT2->DA_cyto Vesicular Depletion DA_cyto->DAT Efflux via DAT

Figure 2: The dual mechanism of amphetamine-induced dopamine release involving VMAT2 disruption and TAAR1-mediated transporter reversal.

Quantitative Pharmacology

The following table synthesizes binding affinity (


) and functional potency data. Note the drastic shift in selectivity when the ring is substituted.

Table 1: Comparative Binding Profiles of Key Analogs

CompoundClassDAT

(

M)
SERT

(

M)
NET

(

M)
5-HT2A

(nM)
Primary Mechanism
d-Amphetamine Stimulant0.6~20-400.07>10,000DAT/NET Releaser
Methamphetamine Stimulant0.1 - 0.5~200.1>10,000DAT/NET Releaser + Lipophilic
MDMA Entactogen>100.2 - 0.60.5>5,000SERT/VMAT2 Releaser
2C-B Psychedelic>100>10>101.0 - 5.05-HT2A Partial Agonist
DOI Psychedelic>100>10>100.5 - 2.05-HT2A Full Agonist

Data compiled from Rothman et al. (2001), Simmler et al. (2013), and Eshleman et al. (1999).

Experimental Protocols

To validate the activity of novel analogs, the following self-validating protocols are recommended.

Protocol A: Synaptosomal Uptake & Release Assay

Purpose: To distinguish between reuptake inhibition (cocaine-like) and substrate-induced release (amphetamine-like).

  • Preparation:

    • Isolate synaptosomes from rat striatum (for DAT) or hippocampus (for SERT) using a sucrose gradient (0.32M) centrifugation (1000g x 10 min

      
       supernatant 
      
      
      
      12,000g x 20 min).
    • Resuspend in Krebs-Ringer-HEPES buffer (pH 7.4).

    • Validation Step: Verify integrity using Trypan Blue exclusion or lactate dehydrogenase (LDH) leakage.

  • Uptake Inhibition Phase:

    • Incubate synaptosomes with test compound (1 nM - 10

      
      M) for 15 min at 37°C.
      
    • Add [³H]-Dopamine (20 nM final concentration).

    • Terminate after 5 min by rapid filtration over GF/B filters.

    • Control: Use Nomifensine (10

      
      M) for non-specific binding.
      
  • Release Phase (The Critical Distinction):

    • Pre-load synaptosomes with [³H]-Dopamine for 20 min.

    • Wash twice to remove extracellular tracer.

    • Incubate with test compound.[4]

    • Data Analysis: If radioactivity in the supernatant increases dose-dependently without depolarization (KCl), the compound is a releaser. If it only prevents uptake but causes no efflux, it is a reuptake inhibitor.

Protocol B: 5-HT2A Calcium Mobilization (FLIPR)

Purpose: To assess psychedelic potential (agonism).

  • Cell Line: HEK293 cells stably expressing human 5-HT2A and G

    
    q16 (promiscuous G-protein to force Calcium coupling).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Challenge: Inject test compound.

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.

  • Validation:

    • Positive Control: 5-HT (Serotonin) full dose-response curve.

    • Antagonist Check: Pre-treat with Ketanserin (100 nM). If the signal is not blocked, it is off-target.

Therapeutic Frontiers & Toxicology

The Therapeutic "Sweet Spot"

Current drug development focuses on decoupling the therapeutic effects from the abuse liability and neurotoxicity:

  • TAAR1 Agonists (e.g., Ulotaront): Unlike amphetamine, selective TAAR1 agonists modulate dopamine firing without forcing massive efflux, offering antipsychotic efficacy without psychostimulant addiction liability.

  • Lisdexamfetamine Strategy: Pro-drug formulation (lysine-bound) rate-limits the hydrolysis in red blood cells, preventing the "rush" (Cmax spike) associated with abuse.

Neurotoxicity Mechanisms
  • Oxidative Stress: High cytosolic dopamine (displaced from vesicles by amphetamines) undergoes auto-oxidation to form quinones and hydrogen peroxide.

  • Hyperthermia: MDMA-induced serotonergic activation disrupts hypothalamic thermoregulation. In combination with physical exertion, this leads to rhabdomyolysis.

References

  • Sulzer, D., et al. (2005). "Mechanisms of neurotransmitter release by amphetamines: a review." Progress in Neurobiology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological profiles of aminoaphen-type designer drugs." Neuropharmacology. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link

  • Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Link

  • Revel, F. G., et al. (2011). "TAAR1 activation modulates monoaminergic neurotransmission." Proceedings of the National Academy of Sciences. Link

Sources

Technical Guide: Structure-Activity Relationships of Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationships (SAR) of halogenated phenethylamines, designed for researchers in neuropharmacology and drug discovery.

Executive Summary

Halogenated phenethylamines represent a critical class of serotonergic ligands characterized by their high affinity for the 5-HT


 receptor. This guide dissects the molecular pharmacology of the 2C-X  (phenethylamine) and DOx  (amphetamine) families, focusing on the steric and electronic influence of 4-position halogenation. We analyze the transition from classical agonists to super-potent N-benzyl derivatives (NBOMes) and provide validated protocols for determining binding affinity (

) and functional efficacy (

).

The Pharmacophore: 2,5-Dimethoxy Scaffold

The structural core of this class is 2,5-dimethoxyphenethylamine . The specific substitution pattern is non-negotiable for high 5-HT


 affinity.
  • 2,5-Dimethoxy Groups: These oxygen atoms form critical hydrogen bonds with serine residues (Ser3.36 and Ser5.46) deep within the receptor binding pocket.

  • The 4-Position (Para): This is the primary vector for potency optimization. The 5-HT

    
     receptor possesses a specific hydrophobic "tunnel" or pocket near residues Phe339 and Phe340 that accommodates lipophilic substituents.
    
Structural Classification

We distinguish three primary subclasses based on side-chain modification:

ClassStructureKey FeatureExample
2C Series PhenethylamineShort duration, MAO substrate2C-B (4-Bromo)
DOx Series Amphetamine (

-methyl)
MAO resistant, long durationDOB (4-Bromo)
NBOMe Series N-(2-methoxybenzyl)Super-agonist, sub-nanomolar affinity25I-NBOMe

Structure-Activity Relationships (SAR)[1][2]

The Critical Role of the 4-Halogen

Replacing a hydrogen atom at the 4-position with a halogen dramatically increases affinity. The potency generally correlates with the lipophilicity and atomic radius of the halogen, following the trend:



  • Mechanism: The halogen atom occupies a hydrophobic pocket formed by Transmembrane Helix 4 and 5.

  • Polarizability: Larger halogens (Iodine, Bromine) have higher polarizability and can participate in halogen bonding (sigma-hole interactions) with aromatic residues like Phe340.

  • Steric Limit: While bulk increases potency, there is a "steric ceiling." Extremely bulky groups (e.g., 4-pentyl) eventually reduce efficacy, turning agonists into antagonists.

Chirality and Alpha-Methylation (DOx Series)

The addition of an


-methyl group creates a chiral center.
  • Stereoselectivity: The (R)-isomer is the eutomer (more active), typically 2–10 times more potent than the (S)-isomer.

  • Metabolic Shield: The

    
    -methyl group sterically hinders Monoamine Oxidase (MAO) from deaminating the nitrogen, extending the half-life from ~4 hours (2C-B) to ~20 hours (DOB).
    
N-Benzyl Substitution (The NBOMe Revolution)

Adding a 2-methoxybenzyl group to the amine nitrogen creates the NBOMe scaffold.

  • Affinity Spike: This modification can increase affinity by up to 100-fold (Ki often < 1 nM).

  • Interaction: The N-benzyl ring engages in

    
    -
    
    
    
    stacking interactions with Phe339 (6.51) , a residue unique to the agonist-bound conformation of 5-HT
    
    
    . This locks the receptor in an active state, resulting in full agonism and high intrinsic efficacy.
SAR Logic Visualization

The following diagram illustrates the decision logic for optimizing this scaffold.

SAR_Logic Core 2,5-Dimethoxy Phenethylamine Core Pos4 4-Position Substituent (Hydrophobic Pocket) Core->Pos4 Alpha Alpha-Carbon (Metabolic Stability) Core->Alpha Nitrogen Amine Nitrogen (Receptor Locking) Core->Nitrogen Halogen Add Halogen (Br, I) Increases Lipophilicity High Affinity Pos4->Halogen Optimization Methyl Add Alpha-Methyl Blocks MAO Creates DOx Series Alpha->Methyl Optimization Benzyl Add N-(2-OMe)-Benzyl Pi-Pi Stacking (Phe339) Creates NBOMe Series Nitrogen->Benzyl Optimization Result High Potency 5-HT2A Agonist Halogen->Result Methyl->Result Benzyl->Result

Figure 1: Decision tree for structural optimization of the phenethylamine scaffold.

Quantitative Data Profile

The table below summarizes the binding affinities (


) and functional potencies (

) for key halogenated compounds. Note the dramatic increase in potency with Iodine substitution and N-benzylation.
CompoundStructure Class4-Substituent5-HT


(nM)*
5-HT


(nM)**
2C-H Phenethylamine-H> 2,000Weak/Inactive
2C-B Phenethylamine-Br1.2 – 5.01.2
2C-I Phenethylamine-I0.8 – 3.00.9
DOB Amphetamine-Br0.6 – 1.00.8
DOI Amphetamine-I0.2 – 0.70.5
25I-NBOMe NBOMe-I0.04 0.04

*


 values derived from competition binding against agonist radioligand [

I]DOI. Values against antagonist [

H]Ketanserin may be higher due to G-protein coupling state. **

values based on Calcium Mobilization (FLIPR) in CHO-h5HT

cells.

Experimental Protocols

Reliable characterization requires self-validating protocols. Below are the industry-standard methodologies for binding and function.

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of a test compound for the 5-HT

receptor.

Reagents:

  • Source: CHO-K1 cell membranes stably expressing human 5-HT

    
    .[1]
    
  • Radioligand: [

    
    H]-Ketanserin (Antagonist) or [
    
    
    
    I]-DOI (Agonist). Note: Agonist radioligands are preferred for predicting psychedelic potency.
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane prep and dilute in assay buffer to ~5–10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand (Final concentration ~

      
      , e.g., 1 nM).
      
    • 50 µL Test Compound (Serial dilution

      
       to 
      
      
      
      M).
    • Non-specific binding control: 10 µM Methysergide.[2]

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Dry. Add scintillation fluid and count in a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    
Functional Assay: Calcium Mobilization (FLIPR)

Objective: Measure the functional potency (


) and efficacy (

) via Gq-mediated Calcium release.

Workflow:

  • Seeding: Plate CHO-h5HT

    
     cells in black-wall, clear-bottom 384-well plates (15,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media. Add Calcium-4 or Fluo-4 NW dye in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye efflux). Incubate 45 mins at 37°C.

  • Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader).[3] Measure baseline fluorescence for 10 seconds.

  • Injection: Inject test compounds (5x concentration).

  • Measurement: Monitor fluorescence increase for 180 seconds.

  • Validation: Use 5-HT (Serotonin) as the full agonist control (defined as 100% Efficacy).

Signaling Pathway Diagram

The following diagram details the intracellular cascade triggered by these ligands.

Signaling_Pathway Ligand Halogenated Phenethylamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Figure 2: Gq-coupled signaling cascade activated by halogenated phenethylamines.

Metabolic & Toxicological Implications

Understanding the metabolism is vital for interpreting in vivo duration and toxicity.

  • Deamination (MAO): The primary metabolic route for 2C-X compounds. They are rapidly degraded by MAO-A and MAO-B in the liver, leading to short durations (4–6 hours).

  • Oxidation (CYP450): DOx compounds (with the

    
    -methyl) resist deamination. Their clearance relies on slow O-demethylation by CYP2D6. This leads to prolonged exposure (12–24 hours) and higher risk of accumulation.
    
  • Toxicity: The super-potent NBOMe series carries a narrow therapeutic index. High efficacy combined with high affinity can lead to receptor desensitization, seizures, and vasoconstriction (via peripheral 5-HT

    
     receptors).
    

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link][4][5]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. [Link][6][7]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[8][9]51) and Phe340(6.[8][9][10]52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. [Link][8]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Frontiers in Molecular Biosciences. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Secondary Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Secondary Amines and the Power of Reductive Amination

Secondary amines are a cornerstone of modern medicinal chemistry and drug development, featuring prominently in a vast array of pharmacologically active compounds.[1] Their synthesis is, therefore, a critical task for researchers in the pharmaceutical and life sciences sectors. Among the various synthetic methodologies available, reductive amination has emerged as a powerful and widely adopted strategy for the formation of C-N bonds due to its operational simplicity, broad substrate scope, and high efficiency.[1][2] In fact, it is estimated that at least a quarter of C-N bond-forming reactions in the pharmaceutical industry are carried out using this method.[1][3]

This application note provides a detailed guide to the synthesis of secondary amines via reductive amination, targeting researchers, scientists, and drug development professionals. We will delve into the underlying mechanism, explore the critical parameters that govern the reaction's success, provide a detailed experimental protocol, and offer practical guidance on troubleshooting common issues. Our focus is to bridge the gap between theoretical understanding and practical application, empowering you to confidently and successfully implement this invaluable synthetic transformation in your laboratory.

The Mechanism of Reductive Amination: A Tale of Two Steps

Reductive amination is a two-step process that first involves the formation of an iminium ion from a primary amine and a carbonyl compound (an aldehyde or a ketone), followed by the reduction of this intermediate to the corresponding secondary amine.[4][5][6] This reaction can be performed in a single pot ("direct" or "one-pot" reductive amination) or in a stepwise fashion ("indirect" reductive amination), where the imine intermediate is isolated before reduction.[4][7][8] For the synthesis of secondary amines, the reaction between a primary amine and a carbonyl compound is key.

The reaction is typically carried out under mildly acidic conditions.[5][9] This is a crucial parameter, as the acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[10] This attack forms a hemiaminal intermediate, which then dehydrates to form an imine.[11] The imine, in the acidic medium, is in equilibrium with its protonated form, the iminium ion, which is the species that undergoes reduction.[5][12]

It is a delicate balance, however, as a pH that is too low will lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[9] Conversely, a pH that is too high will not sufficiently activate the carbonyl group and will disfavor the formation of the iminium ion.[10]

The choice of reducing agent is also critical to the success of the reaction. The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[13] This chemoselectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.

Here is a diagram illustrating the general mechanism:

Reductive_Amination_Mechanism Reactants Primary Amine (R'-NH2) + Aldehyde/Ketone (R-C(=O)-R'') Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration Iminium Iminium Ion [R-C(=N+H-R')-R''] Imine->Iminium Protonation Water_out - H2O Product Secondary Amine [R-CH(NH-R')-R''] Iminium->Product Reduction Hydride [H-] Acid H+

Caption: Mechanism of secondary amine synthesis via reductive amination.

Choosing the Right Reducing Agent: A Comparative Overview

Several reducing agents are commonly employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most prevalent.[9][14] The choice between them often depends on the specific substrates, desired reaction conditions, and safety considerations.

Reducing AgentKey CharacteristicsAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) Mild and selective reducing agent.[15]Low toxicity, high chemoselectivity for iminium ions over carbonyls, effective for a wide range of substrates including weakly basic amines.[4][13][16]Moisture-sensitive, not compatible with protic solvents like methanol.[14]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.[4][10]
Sodium Cyanoborohydride Stable in mildly acidic conditions.[5]Effective in protic solvents like methanol, good selectivity at controlled pH (6-7).[5][14]Highly toxic (releases HCN gas upon contact with strong acids), can contaminate the product with cyanide.[13][17][18]Methanol, Ethanol.[14]
Sodium Borohydride Stronger reducing agent.Less expensive.Can reduce both the iminium ion and the starting carbonyl, requiring careful control of addition after imine formation.[9][14]Methanol, Ethanol.[14]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Economical for large-scale synthesis.[13]"Green" reaction with water as the only byproduct, easy scale-up.[7]May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[13]Methanol, Ethanol, Ethyl Acetate.

For general laboratory-scale synthesis of secondary amines, sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its excellent selectivity, broad applicability, and lower toxicity profile compared to sodium cyanoborohydride.[16]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the direct reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, 1.0-2.0 equiv for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon inlet

  • Separatory funnel

Experimental Workflow Diagram:

Reductive_Amination_Workflow A 1. Combine Ketone, Amine, and Solvent in Flask B 2. Stir at Room Temperature (30-60 min) A->B C 3. Add Sodium Triacetoxyborohydride (STAB) B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Quench with Saturated NaHCO3 Solution D->E F 6. Extract with Organic Solvent E->F G 7. Wash with Brine, Dry Organic Layer F->G H 8. Concentrate and Purify (e.g., Column Chromatography) G->H

Caption: A typical experimental workflow for reductive amination.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv). Dissolve the starting materials in anhydrous DCE or DCM (approximately 0.1-0.5 M concentration with respect to the ketone).

    • Expert Insight: Using a slight excess of the amine can help drive the imine formation equilibrium forward and minimize side reactions, such as the formation of tertiary amines from the reaction of the product secondary amine with another molecule of the ketone.[4]

  • Imine Formation: Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 30-60 minutes. For less reactive ketones, the addition of acetic acid (1.0-2.0 equiv) can be beneficial to catalyze imine formation.[4]

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

    • Causality: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of DCM or the solvent used for the reaction.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel, to afford the desired secondary amine.

Troubleshooting Common Issues in Reductive Amination

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inefficient imine/iminium ion formation.- Deactivated reducing agent.- Sterically hindered substrates.- Add 1-2 equivalents of acetic acid to catalyze imine formation.[4]- Ensure the use of anhydrous solvent, especially with STAB.[14]- Use fresh, high-quality reducing agent.- For sterically hindered substrates, consider increasing the reaction time, temperature, or using a more reactive reducing agent.
Formation of Alcohol Byproduct - The reducing agent is reducing the starting carbonyl compound.- Use a more selective reducing agent like STAB.[4][13]- If using NaBH₄, ensure complete imine formation before adding the reducing agent (indirect method).- Maintain a neutral to slightly acidic pH; avoid strongly acidic conditions which can accelerate carbonyl reduction.[5]
Formation of Tertiary Amine - The product secondary amine reacts with another equivalent of the carbonyl starting material.- Use a slight excess of the primary amine (1.1-1.2 equivalents).[4]- Add the carbonyl compound slowly to a solution of the amine and reducing agent.
Incomplete Reaction - Insufficient amount of reducing agent.- Low reactivity of substrates.- Use a larger excess of the reducing agent (e.g., 2.0 equivalents).- Increase the reaction time and/or temperature.- Consider a different solvent that may improve solubility and reaction rates.
Difficult Purification - The product amine and unreacted starting amine have similar polarities.- If the product is basic, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The amines will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.- Consider derivatization (e.g., Boc protection) of the crude mixture to alter the polarity of the desired product for easier separation, followed by deprotection.

Conclusion

Reductive amination is an indispensable tool in the synthetic chemist's arsenal for the preparation of secondary amines. Its reliability, versatility, and operational simplicity make it a preferred method in both academic and industrial settings.[2] By understanding the underlying mechanism, carefully selecting the appropriate reducing agent and reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful reaction to access a diverse range of secondary amines for their drug discovery and development programs. The use of milder and more selective reagents like sodium triacetoxyborohydride has further enhanced the utility and safety of this transformation, solidifying its place as a cornerstone of modern amine synthesis.[16]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 135-143. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Senthamarai, T., Murugesan, K., & Scheffler, K. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9645–9723. [Link]

  • Kumar, A., & Singh, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). [Link]

  • ResearchGate. (2025, October 31). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

Sources

Application Note: Purification of Synthesized 1-(3-Bromophenyl)ethylamine

[1]

Abstract & Strategic Overview

1-(3-Bromophenyl)ethylamine is a critical scaffold in medicinal chemistry, serving as a chiral building block for cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) due to the meta-bromide "handle."[1] However, its purification presents a classic "Amine Problem" in chromatography: the basic primary amine interacts strongly with acidic silanols on standard silica gel, resulting in severe peak tailing, irreversible adsorption, and yield loss.[2]

This guide provides a multi-tiered purification strategy. We prioritize chemical logic over brute force : utilizing the molecule's basicity (

11
Key Physical Properties
PropertyValueImplication for Purification
Physical State Liquid (Colorless to pale yellow)Cannot be recrystallized easily; requires chromatography or distillation.[1]
Boiling Point ~96°C (at 4 mmHg)High vacuum distillation (Kugelrohr) is a viable alternative to columns.[1]
Basicity (

)
~9.0 – 10.0 (Conjugate Acid)Will protonate at pH < 9.[1] Requires basic modifiers in Normal Phase (NP).[1]
Solubility High in DCM, MeOH, EtOAc; Low in HexanesDCM is the preferred loading solvent.[2]

Pre-Purification: The "Self-Validating" Acid-Base Extraction

Status: Mandatory Pre-requisite

Before injecting crude reaction mixtures onto a column, you must remove non-basic impurities (e.g., unreacted 3-bromoacetophenone, alcohols from reduction).[2] Direct chromatography of crude amine mixtures is the #1 cause of column fouling and poor resolution.

Mechanistic Logic

By exploiting the pH-dependent charge state, we can sequester the target amine in the aqueous phase (as a salt) while washing away neutrals/acids, then recover it as a free base. This step is "self-validating" because mass recovery indicates success.[1]

Protocol 1: Acid-Base Workup[1]
  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Extract the organic layer 2x with 1M HCl .

    • Chemistry: The amine becomes the hydrochloride salt (water-soluble). Neutrals stay in EtOAc.

  • Wash: Keep the Aqueous Layer .[1] Discard the organic layer (contains non-amine impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12 (check with pH paper).

    • Observation: The solution will turn cloudy/oily as the free amine crashes out.

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) .

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    

Yield Check: If recovery is <80% of theoretical yield, the aqueous layer was not basic enough during Step 4.

ExtractionWorkflowFig 1: Acid-Base Purification Logic FlowStartCrude Reaction Mixture(Amine + Impurities)AcidStepAdd 1M HCl + EtOAc(Partition)Start->AcidStepDiscardOrgOrganic Layer(Contains Neutrals/Acids)DISCARDAcidStep->DiscardOrgTop LayerAqLayerAqueous Layer (Acidic)Contains Target Amine SaltAcidStep->AqLayerBottom LayerBaseStepAdjust to pH > 12(NaOH)AqLayer->BaseStepExtractExtract with DCMBaseStep->ExtractFinalPure Free Base Amine(Ready for Column)Extract->Final

Method A: Normal Phase Flash Chromatography

Status: Primary Purification Method[1]

Standard silica gel is acidic (

1

1Basic Modifier1
Mobile Phase Selection
  • Option 1 (Recommended): DCM / Methanol / Ammonium Hydroxide (

    
    ).[1]
    
    • Ratio: 95:5:1 to 90:10:1 (DCM : MeOH :

      
      ).
      
    • Why: Ammonia competes effectively for silanol sites and is volatile, leaving no residue.[2]

  • Option 2 (Alternative): DCM / Methanol / Triethylamine (TEA).[1]

    • Ratio: 95:5 + 1% TEA.[1]

    • Drawback: TEA is harder to remove (bp 89°C) and can interfere with NMR if not fully evaporated.

Protocol 2: Flash Column Setup[2]
  • TLC Method Development:

    • Prepare a TLC chamber with DCM:MeOH:

      
       (90:10:1) .
      
    • Spot the amine.[3]

    • Visualization: UV (254 nm) shows the bromophenyl ring. Ninhydrin Stain (heated) turns the primary amine purple/red.

    • Target: Adjust MeOH % until

      
      .[1]
      
  • Column Conditioning (Crucial):

    • Flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the base modifier before loading the sample. This "deactivates" the silica.

  • Loading:

    • Dissolve the oil from Method A in a minimum volume of DCM. Load carefully onto the column head.[4]

  • Elution:

    • Run isocratic or a shallow gradient (e.g., 0% to 10% MeOH in DCM, always maintaining 1%

      
       ).
      
    • Note: Do not use Ethyl Acetate; it can react with primary amines over time (forming acetamides) and co-elution is common.[1]

Method B: Reverse Phase (C18) Prep-HPLC

Status: High Purity Requirements (>99%)

If the amine is an intermediate for a sensitive catalytic step, trace metal or silica removal is vital. Reverse phase is superior here.[1]

The pH Factor
  • Low pH (0.1% TFA): The amine is protonated (

    
    ).[1] It will be very polar and elute near the void volume (dead time) on C18, leading to poor separation.
    
  • High pH (Bicarbonate): The amine is neutral (

    
    ).[1] It retains well on C18 and separates based on the hydrophobicity of the bromophenyl ring.
    
Protocol 3: High pH RP-HPLC[1]
  • Column: C18 Prep Column (e.g., XBridge BEH C18 or Gemini-NX).[1] Note: Ensure column silica is rated for pH > 10.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~10).
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 220 nm (Amine absorption) and 254 nm (Aromatic).[1]

ChromatographyDecisionFig 2: Chromatography Method Selection MatrixInputTarget: 1-(3-Bromophenyl)ethylamineCheckPurityCheck Purity RequirementsInput->CheckPurityStandardStandard Synthesis(>95%)CheckPurity->StandardGeneral UseHighPurityDrug Discovery(>99% + Metal Free)CheckPurity->HighPurityCatalysis/BioassayMethodAMethod A: Flash (NP)DCM/MeOH/NH4OH(Cheap, Scalable)Standard->MethodAMethodBMethod B: HPLC (RP)High pH Buffer (C18)(Expensive, High Res)HighPurity->MethodB

Method C: Chiral Resolution (Optional)

If the synthesis was not asymmetric, you possess a racemate.[5][6] For biological assays, enantiomeric separation is often required.[2]

  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1][7]

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1]

  • Note: The bromine atom provides excellent discrimination potential on chlorinated polysaccharide phases.

References

  • Biotage Application Note. "Strategies for the Flash Purification of Nitrogen Heterocycles and Amines." Biotage.com.[1] Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][4] "Rapid chromatographic techniques for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[2][4] Link[1]

  • PubChem Compound Summary. "1-(3-Bromophenyl)ethanamine."[1] National Center for Biotechnology Information.[1] Link

  • Teledyne ISCO. "Purification of Amines: A Guide to Flash Chromatography." Teledyne ISCO Technical Notes. Link

Analytical method development for quantification of brominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification of Brominated Impurities in Pharmaceutical APIs using Isotope-Tracking UHPLC-MS/MS

Abstract

This application note details a robust analytical strategy for the quantification of non-volatile brominated impurities (e.g., synthetic intermediates, degradants) in Active Pharmaceutical Ingredients (APIs). While volatile alkyl bromides are typically analyzed via Headspace GC-MS, larger brominated organic molecules require high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS). This guide focuses on leveraging the unique isotopic signature of bromine (


/

) to enhance specificity and mitigate matrix interference. We present a validated protocol compliant with ICH Q2(R2) guidelines, addressing specific challenges such as "sticky" compound carryover and ionization suppression.

Introduction & Regulatory Context

Brominated compounds are frequently used as alkylating agents or intermediates in drug synthesis. However, unreacted residues can persist as impurities. Due to the potential genotoxicity of organobromides (particularly alkylating agents), regulatory bodies (FDA, EMA) require strict control limits, often at the ppm or ppb level (Threshold of Toxicological Concern - TTC).

The Bromine Advantage: Unlike most organic elements, bromine possesses a distinct isotopic pattern:[1]

  • 
     (50.69%) 
    
  • 
     (49.31%) 
    This ~1:1 natural abundance ratio provides a built-in "fingerprint" that allows analysts to distinguish true brominated impurities from matrix noise with high confidence, even at trace levels.
    

Method Development Strategy

Successful quantification relies on selecting the correct instrumental platform based on the physicochemical properties of the impurity.

Decision Matrix: GC-MS vs. LC-MS

Before initiating method development, classify the target impurity:

MethodSelection Start Target Brominated Impurity BoilingPoint Boiling Point / Volatility Start->BoilingPoint Volatile Volatile / Semi-Volatile (BP < 250°C) BoilingPoint->Volatile Low MW Alkyl Bromides (e.g., Methyl Bromide) NonVolatile Non-Volatile / Thermolabile (MW > 300 Da) BoilingPoint->NonVolatile Complex Intermediates (e.g., Brominated Peptides/Scaffolds) GCMS Technique: Headspace GC-MS (SIM Mode) Volatile->GCMS LCMS Technique: UHPLC-MS/MS (MRM Mode) NonVolatile->LCMS

Figure 1: Decision tree for selecting the analytical platform based on impurity volatility.

Mass Spectrometry Strategy: The Isotope Match

In Triple Quadrupole (QqQ) systems, we utilize the isotopic pattern for confirmation while quantifying on the most abundant transition.

  • Quantifier Transition: Precursor (

    
    ) 
    
    
    
    Product Ion.
  • Qualifier Transition: Precursor (

    
    ) 
    
    
    
    Product Ion (or matching fragment).
  • Acceptance Criteria: The ratio of Quantifier/Qualifier peak areas must match the theoretical isotopic ratio (approx 1.0) within

    
    .
    

Experimental Protocol: UHPLC-MS/MS Workflow

Target Analyte: Generic Brominated Intermediate (MW ~450 Da). Matrix: API Drug Substance.

Instrumentation & Conditions
ParameterSetting / DescriptionRationale
System UHPLC coupled to Triple Quadrupole MSHigh pressure required for sub-2

m columns; QqQ for sensitivity.
Column C18,

mm, 1.7

m (e.g., BEH C18)
Standard reversed-phase retention.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI(+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for hydrophobic aromatics than MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for UHPLC.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 - 5

L
Low volume to prevent solvent effects (peak splitting).
MS/MS Parameters (ESI Positive)
  • Source Temp: 500°C (Ensure complete desolvation).

  • Capillary Voltage: 1.5 - 3.0 kV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Table Setup (Example): | Transition Type | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 450.0 (

) | 371.0 (Loss of Br) | 25 | Primary Quantification | | Qualifier | 452.0 (

) | 373.0 (Loss of Br) | 25 | Isotopic Confirmation |
Sample Preparation (Liquid-Liquid Extraction)

Direct injection of API often leads to source contamination. An extraction step is recommended to remove the bulk API if possible, or dilute-and-shoot if sensitivity allows.

  • Stock Solution: Weigh 10 mg Reference Standard

    
     10 mL ACN (1 mg/mL).
    
  • Sample Solution: Weigh 50 mg API

    
     Dissolve in 10 mL diluent (50:50 Water:ACN).
    
    • Note: If API is insoluble in high water content, use DMSO for initial dissolution, then dilute.

  • Filtration: 0.2

    
    m PTFE filter (Do not use Nylon, which can adsorb brominated species).
    
Handling "Sticky" Bromine Carryover

Brominated compounds are often lipophilic and adsorb to injector ports and tubing.

  • Needle Wash: Use a strong organic wash (e.g., 90:10 Isopropanol:Acetone + 0.1% Formic Acid) between injections.

  • Blank Injections: Run a blank after every high-concentration standard.

  • Passivation: If carryover persists, inject 5x blank injections of TFE (Trifluoroethanol) or perform a "sawtooth" gradient wash.

Validation Criteria (Compliant with ICH Q2(R2))

To ensure the method is suitable for regulatory submission, the following validation parameters must be met.

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of impurity in Blank or API.Inject Blank, Placebo, and Unspiked API.
Linearity

5 levels from LOQ to 150% of specification limit.
Accuracy (Recovery) 80% - 120% at LOQ; 90-110% at higher levels.Spike API with impurity at 3 levels (LOQ, 100%, 150%).
Precision (Repeatability) RSD

5% (at trace levels).
6 injections of spiked sample at 100% limit.
LOD / LOQ S/N

3 (LOD); S/N

10 (LOQ).
Determined visually or via standard deviation of response.
Solution Stability Change in response

10% over 24h.
Re-inject standard after 24h storage in autosampler.

Data Processing & Isotope Logic

The following logic flow ensures that a detected peak is genuinely the brominated impurity and not an isobaric interference.

IsotopeLogic Detect Peak Detected at RT CheckMRM Check Quantifier (79Br) & Qualifier (81Br) Detect->CheckMRM CalcRatio Calculate Area Ratio: (Area 79Br / Area 81Br) CheckMRM->CalcRatio Decision Ratio ≈ 1.0? (± 20%) CalcRatio->Decision Pass CONFIRMED Brominated Impurity Decision->Pass Yes Fail REJECT Interference / Noise Decision->Fail No

Figure 2: Logical workflow for confirming brominated impurities using isotopic ratios.

Troubleshooting & Expert Insights

  • Ghost Peaks: If you see bromine clusters (M, M+2, M+4) in the blank, check the mobile phase solvents. Trace bromide in low-grade solvents can form adducts. Use LC-MS grade solvents only.

  • Sensitivity Loss: Brominated compounds can suppress ionization in ESI. If signal is low, try APCI (Atmospheric Pressure Chemical Ionization) , which is often more robust for halogenated non-polar compounds.

  • Matrix Effects: If recovery is poor (< 80%), employ the Standard Addition Method or use a deuterated internal standard (if available) to compensate for suppression.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients.[2][3][4][5] Journal of Pharmaceutical Sciences. Link

  • Klick, S., et al. (2005). Toward a Generic Approach for the Quantitation of Genotoxic Impurities. Organic Process Research & Development. Link

  • Liu, D. Q., et al. (2010). Recent Advances in Trace Analysis of Pharmaceutical Genotoxic Impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Save My Exams. (2025). Mass Spectrometry: The M+1 & M+2 Peaks (Bromine Isotopes).[1][6]Link

Sources

Application Notes and Protocols: Identification of Phenethylamine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the identification and analysis of substituted phenethylamine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phenethylamines, a class of compounds with a shared chemical backbone, encompass a wide range of substances from therapeutic agents to controlled substances and designer drugs. Their analysis is critical in forensic toxicology, clinical diagnostics, and pharmaceutical quality control. This document outlines the entire workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, with a focus on the scientific principles that underpin each step. The protocols provided are designed to be robust and self-validating, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Phenethylamines

Substituted phenethylamines are organic compounds based on the phenethylamine structure, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain[1]. This structural motif is the foundation for numerous psychoactive substances, including amphetamine, methamphetamine, and MDMA, as well as a constantly evolving landscape of designer drugs[2][3]. The analysis of these compounds presents several challenges. Due to the presence of a polar amine group, underivatized phenethylamines are prone to adsorption on GC columns, leading to poor peak shape and unreliable quantification[3][4][5]. Furthermore, their mass spectra can be very similar, making confident identification difficult, especially for isomeric compounds[6][7].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of seized drugs and biological samples due to its high specificity and sensitivity[8][9][10]. This guide will detail a robust GC-MS workflow that addresses the inherent challenges of phenethylamine analysis through optimized sample preparation and mandatory derivatization.

The Critical Role of Derivatization

For successful GC-MS analysis of phenethylamines, derivatization is an essential step. This chemical modification process converts the polar amine group into a less polar, more volatile, and more thermally stable derivative[11]. This not only improves chromatographic performance but also enhances mass spectral differentiation, leading to more confident compound identification[3][4][5].

The most common derivatization approach for phenethylamines is acylation, which involves the introduction of an acyl group. This is typically achieved using reagents such as:

  • Trifluoroacetic Anhydride (TFA): Reacts with primary and secondary amines to form trifluoroacetyl derivatives[3][4][5].

  • Pentafluoropropionic Anhydride (PFPA): Similar to TFA, it forms stable derivatives with excellent chromatographic properties[12][13].

  • N-Methyl-bis-trifluoroacetamide (MBTFA): A reagent often used for on-column derivatization techniques[4][5].

The choice of derivatizing agent can influence the retention time and mass spectral fragmentation of the analytes, aiding in the differentiation of structurally similar compounds.

Analytical Workflow: From Sample to Identification

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of phenethylamine derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Receipt (Urine, Blood, Seized Material) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analytes Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Extract Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Derivatization Addition of Derivatizing Agent Reconstitution->Derivatization Incubation Incubation (Heat) Derivatization->Incubation Injection GC Injection Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Processing Data Processing Detection->Data_Processing Library_Search Mass Spectral Library Search Data_Processing->Library_Search Identification Compound Identification & Reporting Library_Search->Identification

Caption: GC-MS workflow for phenethylamine analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to extract the phenethylamine derivatives from the sample matrix and concentrate them for analysis. The choice of extraction method depends on the sample type.

LLE is a simple and effective method for extracting drugs from biological fluids.

Protocol:

  • To 1 mL of urine or blood plasma in a glass test tube, add an appropriate internal standard.

  • Adjust the pH of the sample to approximately 10 with a 5% aqueous sodium carbonate solution[3]. This converts the phenethylamine salts to their free base form, which is more soluble in organic solvents.

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate, hexane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers[12][14].

  • Carefully transfer the upper organic layer to a clean test tube.

  • Repeat the extraction (steps 3-6) with a fresh aliquot of organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C[12][14].

SPE can provide cleaner extracts compared to LLE, which is particularly important for complex matrices.

Protocol:

  • Condition a mixed-mode or polymer-based SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted urine) onto the SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances. The wash solvents are chosen to elute matrix components while retaining the analytes of interest.

  • Elute the phenethylamines from the cartridge with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization Protocol (PFPA)

This protocol uses pentafluoropropionic anhydride (PFPA) for derivatization.

Protocol:

  • Reconstitute the dried extract from the sample preparation step in 50 µL of a suitable solvent like toluene:acetonitrile (95:5)[13].

  • Add 50 µL of PFPA to the reconstituted extract[13].

  • Cap the vial tightly and vortex for 15 seconds.

  • Incubate the mixture at 70°C for 20 minutes to ensure complete derivatization[13].

  • After incubation, evaporate the solution to dryness under a gentle stream of nitrogen[13].

  • Reconstitute the derivatized residue in 30-100 µL of ethyl acetate for GC-MS analysis[13].

Automated On-Column Derivatization

Modern autosamplers can perform on-column derivatization, which significantly reduces sample preparation time[3][4][5]. This is often done using a "two-step injection" where the derivatizing agent (e.g., MBTFA) and the sample are drawn into the syringe sequentially and then injected into the hot GC inlet where derivatization occurs instantaneously[4][5].

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized phenethylamines. These parameters should be optimized for the specific instrument and analytes of interest.

ParameterSettingRationale
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column that provides good separation for a wide range of compounds.
Carrier GasHelium at a constant flow rate of 1.0 mL/min[15]Inert gas that provides good chromatographic efficiency.
Injection ModeSplitless or Split (e.g., 10:1)Splitless for trace analysis, split for higher concentrations to avoid column overload.
Injector Temperature250 °CEnsures rapid volatilization of the derivatized analytes.
Oven Temperature ProgramInitial temp: 60-80°C, hold for 1-2 min; Ramp: 15-25°C/min to 280-300°C; Hold: 5-10 min[14][15]The temperature program is optimized to separate the analytes of interest from each other and from matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature230 °COptimized to maintain ion integrity and prevent thermal degradation.
Quadrupole Temperature150 °C
Scan Rangem/z 40-550Covers the expected mass range of the derivatized phenethylamines and their fragments.

Data Analysis and Interpretation

Confident identification of phenethylamine derivatives relies on a combination of retention time and mass spectral data.

Retention Time Matching

The retention time of an analyte in a sample should match that of a known reference standard analyzed under the same chromatographic conditions.

Mass Spectral Library Searching

The EI mass spectrum of an unknown peak is compared to a library of reference spectra. The National Institute of Standards and Technology (NIST) Mass Spectral Library is a widely used and authoritative resource for this purpose[16][17][18][19]. A high match score (typically >800 out of 1000) indicates a probable match.

Data_Analysis Acquired_Data Acquired GC-MS Data (Total Ion Chromatogram) Peak_Integration Peak Integration Acquired_Data->Peak_Integration Mass_Spectrum Extracted Mass Spectrum of Target Peak Peak_Integration->Mass_Spectrum RT_Comparison Retention Time Comparison to Standard Peak_Integration->RT_Comparison Library_Search Comparison to NIST/Wiley Libraries Mass_Spectrum->Library_Search Identification Confident Identification Library_Search->Identification High Match Score RT_Comparison->Identification Matching RT

Caption: Data analysis and compound identification process.

Method Validation

To ensure the reliability of results, the analytical method must be validated. Key validation parameters include:

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Guidelines from organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provide a framework for method validation in forensic applications[8][9][20].

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable framework for the identification of phenethylamine derivatives. The emphasis on proper sample preparation and mandatory derivatization is crucial for overcoming the analytical challenges associated with this class of compounds. By following these guidelines and employing sound data analysis practices, researchers, scientists, and drug development professionals can achieve accurate and defensible results in their analyses.

References

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Yoshida, M., Sakamoto, Y., & Kusano, M. (2024, December 10). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. Retrieved from [Link]

  • Meng, P., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. International Journal of Clinical and Experimental Medicine, 8(7), 11336–11342.
  • Poklis, J. L., & Poklis, A. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology, 74(1), e35.
  • Al-Qadasi, F., et al. (2025, June 9).
  • Al-Qadasi, F., et al. (2025, June 10).
  • Wallace, W. E., & Moorthy, A. S. (2023). NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. Journal of Forensic Sciences, 68(5), 1484-1493.
  • Wallace, W. E., & Moorthy, A. S. (2023, May 18). NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. PubMed. Retrieved from [Link]

  • Bloom, M. B., Sisco, E., & Lurie, I. S. (2023, January 16). Development and Validation of a Rapid Gc-Ms Method for Seized Drug Screening. SSRN. Retrieved from [Link]

  • Friscia, M., et al. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid.
  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved from [Link]

  • Bloom, M. B., Sisco, E., & Lurie, I. S. (n.d.). Development and Validation of a Rapid GC-MS Method for Seized Drug Screening. National Institute of Standards and Technology.
  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. Retrieved from [Link]

  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 14, 100160.
  • University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs - Applications. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Mol, H. G. J., & Zomer, P. (2010). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis.
  • Penchovsky, R., & Stoykova, S. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1614-1618.
  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

Application Note: Purity Analysis of Synthesized Amines via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Synthesized amines represent one of the most persistent challenges in liquid chromatography. Their basic nitrogen moiety (


) readily protonates at neutral pH, leading to two critical failure modes:
  • Peak Tailing: Caused by secondary electrostatic interactions with residual silanols on silica columns.[1][2]

  • Poor Retention: Highly polar, protonated amines often elute in the void volume (

    
    ) on standard C18 phases.
    

The Solution: This guide rejects the "trial-and-error" approach. Instead, we define three deterministic pathways based on analyte chemistry:

  • Pathway A (High pH): Neutralizing the analyte to eliminate silanol interactions (Recommended for modern hybrid columns).

  • Pathway B (Chaotropic/Ion-Pairing): Masking the interaction using low pH and additives (Traditional).

  • Pathway C (HILIC): Retaining highly polar/hydrophilic amines.

Part 2: The Mechanism of Failure (Why Amines Tail)

To solve the problem, one must understand the "Silanol Effect."[3][4] Standard silica supports possess acidic silanol groups (


, 

).
  • Scenario: At pH 7, the amine is positive (

    
    ) and the silanol is negative (
    
    
    
    ).
  • Result: The amine sticks to the silica surface via ion-exchange, dragging the peak tail.

Visualization: The Decision Matrix

The following diagram illustrates the logical flow for selecting the correct method based on your specific amine's properties.

MethodSelection Start START: Synthesized Amine Sample Chromophore Does it have a UV Chromophore? (Aromatic ring, conjugation) Start->Chromophore Deriv Method D: Derivatization (OPA/FMOC) Chromophore->Deriv No Hydrophobicity Is the Amine Hydrophobic? (LogP > 0) Chromophore->Hydrophobicity Yes HighPH Method A: High pH Reverse Phase (pH 10-11 on Hybrid C18) *Preferred* Hydrophobicity->HighPH Yes (Standard) LowPH Method B: Low pH Ion-Pairing (pH < 3 + TFA/PF6) Hydrophobicity->LowPH Yes (Alt/MS incompatible) HILIC Method C: HILIC (Polar Stationary Phase) Hydrophobicity->HILIC No (Very Polar)

Figure 1: Decision tree for selecting the optimal HPLC methodology for amine purity analysis.

Part 3: Detailed Methodologies

Method A: The "Free Base" Approach (High pH)

Mechanism: By raising the mobile phase pH to 10–11 (above the amine's


), the amine becomes neutral (

). Neutral amines do not interact with silanols and are more hydrophobic, increasing retention on C18.
  • Critical Requirement: You MUST use a column with Hybrid Particle Technology (e.g., Ethylene-Bridged Hybrid - BEH) or chemically modified high-pH stable silica. Standard silica dissolves above pH 8.

  • Column: Waters XBridge BEH C18, Agilent Poroshell HPH-C18, or Phenomenex Gemini NX.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[5]

  • Advantages: Sharp peaks, high loading capacity, MS-compatible.

Method B: The "Masking" Approach (Low pH + Ion Pairing)

Mechanism: Operates at pH < 3.0 to protonate silanols (making them neutral


).[6] However, the amine is fully charged (

) and may elute too fast.
  • Additive: Trifluoroacetic Acid (TFA) is added.[6][7] The Trifluoroacetate anion (

    
    ) forms an ion-pair with the amine, neutralizing its charge and increasing hydrophobicity.
    
  • Column: Standard C18 (End-capped) or "Base Deactivated" columns.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Warning: TFA suppresses ionization in LC-MS. For LC-MS, use Formic Acid (weaker tailing suppression) or Method A.

Method C: HILIC (For Polar/Hydrophilic Amines)

Mechanism: If the amine is small and highly polar (e.g., amino alcohols, polyamines), it will elute in the void volume of C18. HILIC uses a polar stationary phase and high-organic mobile phase.[5]

  • Column: Bare Silica, Amide, or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (60% B). Note: This is the reverse of standard HPLC.
    
Method D: Derivatization (No Chromophore)

Mechanism: Aliphatic amines (e.g., precursors, amino acids) are invisible to UV. We react them with reagents to make them fluorescent or UV-active.

  • Primary Amines: React with OPA (o-Phthalaldehyde) + Thiol

    
     Fluorescent Isoindole.
    
  • Secondary Amines: React with FMOC-Cl (9-Fluorenylmethyl chloroformate).

Part 4: Master Experimental Protocol

This protocol defaults to Method A (High pH) as it is the most robust for modern drug discovery.

Reagent Preparation
ReagentSpecificationPreparation Instructions
Water HPLC/Milli-Q Grade

resistivity.
Buffer (MPA) 10mM

pH 10.5
Dissolve 0.79g Ammonium Bicarbonate in 1L Water. Adjust pH to 10.5 with

(approx 28% solution). Filter (0.2

).
Organic (MPB) Acetonitrile (ACN)HPLC Grade. No additives.
Diluent 50:50 ACN:WaterCrucial: Do not use 100% ACN for polar amines (precipitation risk).
Instrument Setup
  • Column: Agilent Poroshell HPH-C18 (

    
     mm, 2.7 
    
    
    
    ) or equivalent Hybrid C18.
  • Temperature:

    
     (Reduces viscosity, improves mass transfer).
    
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (for general purity), 254 nm (aromatic).

Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.00955Equilibrate
1.00955Hold
10.00595Linear Ramp
12.00595Wash
12.10955Re-equilibrate
15.00955End
System Suitability Test (SST)

Before running samples, inject a standard of the amine (or a similar surrogate like Propranolol).

  • Acceptance Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      (Strict limit: < 1.5).
    • Retention Factor (

      
      ): 
      
      
      
      (Must not elute in void).

Part 5: Troubleshooting "The Amine Problem"

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol InteractionSwitch to Method A (High pH). If already at High pH, increase buffer concentration to 20mM. If using Low pH, add 0.1% TEA (Triethylamine) as a sacrificial base.
Peak Fronting (

)
Mass OverloadDilute sample 10x. Amines easily overload columns due to ionic repulsion effects.
Split Peaks Solvent MismatchSample diluent is too strong (e.g., 100% MeOH). Dissolve sample in starting mobile phase (95% Water).
No Retention (

)
Analyte too polarSwitch to Method C (HILIC) or Method B (Ion-Pairing with longer chain acid like Heptafluorobutyric acid).
Ghost Peaks CarryoverAmines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Part 6: References

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.Link

  • Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.[5]

  • Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines.Link

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks.Link

Sources

In Vitro Neurotoxicity Assessment of Substituted Phenethylamines: A Multiplexed Screening Approach

Author: BenchChem Technical Support Team. Date: February 2026

Use the following search queries to verify specific protocols and mechanistic details:

  • "in vitro neurotoxicity assessment protocols substituted phenethylamines"

  • "SH-SY5Y differentiation protocol retinoic acid BDNF neurotoxicity"

  • "mechanism of action substituted phenethylamines oxidative stress mitochondrial dysfunction"

  • "high content screening neurite outgrowth assay protocol"

  • "cytotoxicity assays for amphetamine derivatives MTT vs ATP"

Application Note: AN-TOX-2024-PHN

Introduction & Scope

The rapid proliferation of New Psychoactive Substances (NPS), particularly substituted phenethylamines (e.g., the 2C-x series, NBOMes, and fluorinated amphetamines), necessitates robust, high-throughput screening methodologies. Unlike classical amphetamines, these novel analogs often exhibit distinct structure-activity relationships (SAR) that alter their toxicological profiles, ranging from monoaminergic terminal degeneration to direct mitochondrial depolarization.

This Application Note provides a validated workflow for assessing the neurotoxic potential of these compounds. Moving beyond simple viability assays, this guide emphasizes mechanistic differentiation —distinguishing between general cytotoxicity and specific neurotoxicity (e.g., neurite retraction, oxidative stress, and transporter-mediated uptake).

Key Mechanistic Targets

To accurately assess phenethylamine toxicity, the experimental design must interrogate specific pathways:

  • Monoamine Transporter Uptake: Many phenethylamines require entry via DAT/SERT to exert intracellular toxicity.

  • Oxidative Stress: Formation of reactive oxygen species (ROS) via dopamine auto-oxidation or mitochondrial uncoupling.

  • Excitotoxicity: Glutamate-mediated damage (if using co-cultures).

Experimental Workflow Overview

The following diagram illustrates the critical path from cell model selection to data stratification. This workflow prioritizes "Go/No-Go" decision-making early in the screening process.

NeurotoxicityWorkflow cluster_Assays 3. Multiplexed Endpoints Selection 1. Cell Model Selection (Diff. SH-SY5Y vs Primary) Dosing 2. Compound Dosing (0.1 µM - 1 mM) Selection->Dosing  24h Adhesion Viability General Viability (ATP/LDH) Dosing->Viability  24-48h Exp Mech Mechanistic (ROS/Mito/Caspase) Dosing->Mech Morph Morphological (Neurite Outgrowth) Dosing->Morph Analysis 4. Data Stratification (Specific Neurotox Index) Viability->Analysis Mech->Analysis Morph->Analysis

Figure 1: Integrated workflow for phenethylamine neurotoxicity screening, moving from model selection to multiplexed endpoint analysis.

Cell Model Selection Strategy

The choice of cell model is the single greatest variable in neurotoxicity data quality. Undifferentiated cell lines often lack the monoamine transporters (DAT, NET, SERT) required for phenethylamines to enter the cell and cause specific toxicity.

Expert Insight: Do not use undifferentiated SH-SY5Y cells for phenethylamine assessment. They lack mature dopaminergic phenotypes and may yield false negatives for transporter-dependent toxins.

Cell ModelPhenotype RelevanceThroughputRecommendation
Undiff. SH-SY5Y Low (Epithelial-like)HighAvoid for specific neurotoxicity.
Diff. SH-SY5Y (RA/BDNF) High (Dopaminergic-like)MediumRecommended for primary screening.
LUHMES Very High (Human Mesencephalic)MediumGold Standard for dopaminergic toxicity.
Primary Cortical High (Heterogeneous)LowUse for validation of "Hits".

Detailed Protocols

Protocol A: Differentiation of SH-SY5Y Cells

Objective: To induce a neuronal phenotype expressing DAT/SERT for valid uptake-dependent toxicity testing.

Reagents:

  • All-trans Retinoic Acid (RA) (Sigma)

  • Brain Derived Neurotrophic Factor (BDNF)

  • DMEM/F12 Media (low serum)

Step-by-Step:

  • Seeding: Seed SH-SY5Y cells at 20,000 cells/cm² in DMEM/F12 + 10% FBS. Allow adherence for 24 hours.

  • Induction (Day 1): Replace media with DMEM/F12 + 1% FBS + 10 µM RA . Protect from light (RA is photosensitive).

  • Maintenance (Day 3): Refresh media with RA (10 µM).

  • Maturation (Day 5): Switch to Neurobasal media + B-27 supplement + 50 ng/mL BDNF .

  • Validation: Cells should exhibit long neurites (>2x soma diameter) by Day 7 before dosing.

Protocol B: Multiplexed Cytotoxicity & Apoptosis

Objective: To distinguish between necrosis (acute damage) and apoptosis (programmed cell death, common in chronic phenethylamine exposure).

Expert Insight: Avoid MTT assays for amphetamine-type stimulants. These drugs can transiently increase mitochondrial metabolic rate, masking toxicity. Use ATP-based luminescence instead.

Methodology:

  • Dosing: Treat differentiated cells with compound concentration range (e.g., 1 µM to 1 mM) for 24 or 48 hours. Include a vehicle control (DMSO < 0.1%) and positive control (e.g., 100 µM 6-OHDA).

  • Supernatant Collection: Remove 50 µL of supernatant for LDH Release Assay (Membrane Integrity/Necrosis).

  • Apoptosis/Viability: Add multiplexed reagent (e.g., Promega ApoTox-Glo™) directly to remaining cells.

    • Read 1 (Fluorescence): Measures protease activity (Viability).

    • Read 2 (Luminescence): Add Caspase-3/7 substrate. Lysis occurs; luminescence correlates with apoptotic signaling.

Protocol C: Mitochondrial Superoxide & Membrane Potential

Objective: To verify the oxidative stress mechanism typical of substituted phenethylamines.

Reagents:

  • MitoSOX™ Red (Superoxide indicator)

  • JC-1 Dye (Membrane potential)

Step-by-Step:

  • Pre-incubation: Load cells with 5 µM MitoSOX and 2 µM JC-1 in HBSS for 30 minutes at 37°C.

  • Wash: Gently wash 2x with warm HBSS.

  • Acute Dosing: Add test compounds in HBSS.

  • Kinetic Read: Measure fluorescence immediately on a plate reader (heated to 37°C).

    • MitoSOX: Ex/Em 510/580 nm.

    • JC-1: Monitor ratio of aggregates (590 nm) to monomers (529 nm).

  • Interpretation: A decrease in the 590/529 ratio indicates mitochondrial depolarization (early toxicity).

Mechanistic Pathway Visualization

Understanding the specific toxicity pathway helps in interpreting assay results. The diagram below details the cascade often triggered by substituted phenethylamines.

ToxicityPathway Drug Substituted Phenethylamine (Extracellular) Transporter DAT/SERT Transporter Drug->Transporter Uptake CytosolDrug Intracellular Accumulation Transporter->CytosolDrug VMAT VMAT2 Inhibition (Cytosolic DA Spike) CytosolDrug->VMAT Displaces DA Mito Mitochondrial Dysfunction (Loss of MMP) CytosolDrug->Mito Direct Interaction ROS ROS Generation (Quinones/Superoxide) VMAT->ROS Auto-oxidation ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Death Neuronal Apoptosis Caspase->Death

Figure 2: Mechanistic cascade of phenethylamine-induced neurotoxicity, highlighting the role of transporter uptake and oxidative stress.

Data Analysis & Interpretation

To ensure scientific rigor, calculate the Specific Neurotoxicity Index (SNI) . This differentiates compounds that kill neurons specifically versus those that are general biocides.



  • SNI > 10: Indicates specific neurotoxicity (likely transporter or receptor-mediated).

  • SNI ≈ 1: Indicates general cytotoxicity (membrane disruption or non-specific mechanism).

Acceptance Criteria:

  • Z-Factor: For high-throughput plate assays, ensure Z' > 0.5.

  • Dose-Response: Must show a sigmoidal curve with

    
    .
    
  • Solvent Control: DMSO toxicity must be < 5% normalized to untreated controls.

References

  • Baumann, M. H., et al. (2018). "Pharmacology of new psychoactive substances (NPS): Amphetamines, synthetic cannabinoids, and synthetic cathinones." Current Topics in Behavioral Neurosciences. [Link]

  • Simmler, L. D., et al. (2013). "Molecular mechanisms of MDMA (ecstasy)-induced neurotoxicity." Current Opinion in Pharmacology. [Link]

  • Valente, M. J., et al. (2016). "In vitro toxicity of the psychoactive amphetamine derivative 4-methylamphetamine (4-MA) in differentiated SH-SY5Y cells." Toxicology Letters. [Link]

  • Presley, B. C., et al. (2019). "Differentiated SH-SY5Y cells as a model for assessing the toxicity of new psychoactive substances." Forensic Toxicology. [Link]

  • Riss, T. L., et al. (2016). "Cell Viability Assays: Assay Guidance Manual." NCBI Bookshelf. [Link]

Application Notes and Protocols for Screening Novel Chemical Entities Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Cell Viability Assessment in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a rigorous one, demanding a thorough evaluation of its biological effects. At the forefront of this preclinical assessment lies the critical determination of cell viability. Cell viability assays are indispensable tools in drug discovery, providing the foundational data on how a compound affects cellular health.[1][2] These assays are instrumental in identifying promising drug candidates, elucidating mechanisms of action, and establishing initial toxicity profiles. By quantifying the number of living and healthy cells in a population after exposure to a test compound, researchers can gauge its therapeutic potential and potential liabilities.[1][2]

This guide provides a comprehensive overview of the most pertinent cell viability assays for screening novel chemical entities. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind assay selection and experimental design. As we navigate through the various methodologies, we will emphasize the importance of understanding the underlying biological principles to ensure the generation of robust and reproducible data.

Pillar 1: Understanding the Landscape of Cell Viability Assays

The selection of an appropriate cell viability assay is contingent upon several factors, including the nature of the chemical entity, the research question being addressed, and the desired throughput. A nuanced understanding of the different assay principles is paramount for making an informed choice. Cell viability assays can be broadly categorized based on the cellular function they interrogate.

Metabolic Activity Assays: A Measure of Cellular Vigor

Metabolically active cells maintain a reducing intracellular environment and a high level of ATP. Assays that measure these parameters are powerful indicators of cell health.[3]

  • Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-1): These colorimetric assays are widely used due to their simplicity and cost-effectiveness.[2] The core principle involves the reduction of a tetrazolium salt to a colored formazan product by mitochondrial and cytoplasmic dehydrogenases in viable cells.[4][5] The intensity of the color is directly proportional to the number of metabolically active cells.[2]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay results in an insoluble purple formazan that requires a solubilization step.[4]

    • MTS, XTT, and WST-1: These are second-generation tetrazolium dyes that produce a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[1]

  • Resazurin (alamarBlue®)-Based Assays: This fluorometric or colorimetric assay utilizes the blue, cell-permeable, and non-fluorescent dye resazurin.[6][7] In viable cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[3][6][7] This assay is non-toxic and allows for kinetic monitoring of cell viability.[7][8]

  • ATP Quantification Assays (e.g., CellTiter-Glo®): The quantification of adenosine triphosphate (ATP) is a highly sensitive method for determining the number of viable cells, as only metabolically active cells can synthesize ATP.[9] These luminescent assays utilize a thermostable luciferase that, in the presence of ATP, catalyzes the conversion of luciferin to oxyluciferin, generating a light signal that is proportional to the ATP concentration.[10][11] The "add-mix-measure" format makes it highly amenable to high-throughput screening (HTS).[12]

Cell Membrane Integrity Assays: Distinguishing the Living from the Dead

A fundamental characteristic of viable cells is an intact cell membrane. Assays that measure membrane permeability can effectively differentiate between live and dead cells.

  • Lactate Dehydrogenase (LDH) Release Assays: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[13][14][15] The released LDH activity is measured through a coupled enzymatic reaction that results in the formation of a colored or fluorescent product, proportional to the number of lysed cells.[13]

Apoptosis Assays: Unveiling Programmed Cell Death

Apoptosis, or programmed cell death, is a distinct and crucial mechanism by which many anti-cancer drugs exert their effects. Assays that specifically measure markers of apoptosis can provide valuable insights into a compound's mechanism of action.

  • Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Caspases are a family of proteases that are central to the apoptotic cascade. Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific cellular substrates. These assays utilize a luminogenic or fluorogenic substrate containing a caspase recognition sequence. Cleavage of the substrate by active caspases releases a signal that is proportional to the level of apoptosis.

Pillar 2: Strategic Assay Selection and Experimental Design

The choice of a cell viability assay should be a strategic decision based on the specific goals of the screening campaign. A thoughtful experimental design is crucial for generating reliable and interpretable data.

Matching the Assay to the Compound and the Question
  • For high-throughput primary screening of large compound libraries, assays with a simple "add-mix-measure" protocol, such as CellTiter-Glo® or alamarBlue®, are often preferred due to their speed and automation compatibility.[12]

  • To investigate whether a compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation), a combination of assays can be employed. For instance, a decrease in signal in a metabolic assay like MTT could indicate either outcome. A subsequent LDH release assay can help distinguish between the two, as a cytotoxic compound would lead to an increase in LDH release.

  • For compounds expected to induce apoptosis, such as many targeted cancer therapies, a specific caspase activity assay is highly informative.

  • When screening kinase inhibitors, a variety of cell viability assays can be effective, and the choice may depend on the specific cell line and the expected downstream effects of kinase inhibition.[16][17]

The Importance of Controls and Normalization

A well-designed experiment includes appropriate controls to ensure the validity of the results.

  • Negative (vehicle) control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This control represents 100% cell viability.

  • Positive control: A known cytotoxic compound to ensure the assay is performing as expected.

  • Blank (no-cell) control: Wells containing only culture medium and the assay reagent to determine the background signal.

Data normalization is critical in HTS to account for plate-to-plate variability and systematic errors.[18] A common method is to normalize the data to the negative and positive controls on each plate.

Data Analysis and Interpretation: Beyond the Raw Numbers

The primary output of most cell viability assays is a signal (absorbance, fluorescence, or luminescence) that is proportional to the number of viable cells. This raw data is then processed to determine the effect of the test compound.

  • Calculating Percent Viability: The viability of cells treated with a test compound is typically expressed as a percentage of the vehicle-treated control cells.

  • Determining the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[19][20] It is the concentration of a compound that causes a 50% reduction in cell viability.[19][20] The IC50 is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[19]

Pillar 3: Detailed Application Protocols

The following sections provide detailed, step-by-step protocols for several commonly used cell viability assays. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for assessing cell viability using the MTT assay, a colorimetric method based on the reduction of MTT to formazan by metabolically active cells.[4][5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the novel chemical entities for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® assay, a highly sensitive luminescent method that quantifies ATP as a measure of cell viability.[10][11]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Plate Setup: Prepare an opaque-walled plate with cells in culture medium. Add test compounds and controls.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Protocol: LDH Cytotoxicity Assay

This protocol details the measurement of LDH released from cells with damaged membranes, an indicator of cytotoxicity.[13]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Treatment: Seed and treat cells with test compounds as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490-520 nm).[13]

Visualization of Key Assay Principles

To further elucidate the mechanisms underlying these assays, the following diagrams illustrate the core principles.

AssaySelectionWorkflow cluster_input Experimental Goal cluster_assays Assay Categories cluster_questions Key Scientific Questions cluster_output Data Interpretation Goal Primary Goal of the Screen Q_Viability General Viability/Toxicity? Goal->Q_Viability Q_Mechanism Cytotoxic vs. Cytostatic? Goal->Q_Mechanism Q_Apoptosis Induction of Apoptosis? Goal->Q_Apoptosis Metabolic Metabolic Activity (MTT, MTS, ATP-Glo) Data_Analysis Data Analysis & Interpretation Metabolic->Data_Analysis IC50 Calculation Membrane Membrane Integrity (LDH Release) Membrane->Data_Analysis Percent Cytotoxicity Apoptosis Apoptosis (Caspase Activity) Apoptosis->Data_Analysis Fold Induction Q_Viability->Metabolic Q_Mechanism->Metabolic Q_Mechanism->Membrane Q_Apoptosis->Apoptosis

Caption: Workflow for selecting a cell viability assay.

Metabolic_Assay_Pathways cluster_mtt Tetrazolium Reduction (MTT/MTS) cluster_resazurin Resazurin Reduction (alamarBlue®) cluster_atp ATP Quantification (CellTiter-Glo®) MTT MTT (Yellow) Formazan Formazan (Purple) MTT->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Resazurin Resazurin (Blue, Non-fluorescent) Resorufin Resorufin (Pink, Fluorescent) Resazurin->Resorufin Cellular Reductases ATP ATP Light Light ATP->Light Luciferase Luciferin Luciferin Luciferin->Light

Caption: Principles of metabolic viability assays.

Cytotoxicity_Apoptosis_Pathways cluster_ldh Membrane Integrity (LDH Assay) cluster_caspase Apoptosis (Caspase Assay) IntactCell Viable Cell (Intact Membrane) LDH_in LDH (intracellular) DamagedCell Damaged Cell (Compromised Membrane) LDH_out LDH (released) DamagedCell->LDH_out Signal Measurable Signal LDH_out->Signal Enzymatic Reaction (Colorimetric/Fluorometric) Procaspase Procaspase-3/7 Caspase Active Caspase-3/7 Procaspase->Caspase Apoptotic Signal Caspase->Signal Substrate Cleavage Substrate Luminogenic Substrate Substrate->Signal

Caption: Mechanisms of cytotoxicity and apoptosis assays.

Troubleshooting Common Issues

Even with optimized protocols, unexpected results can occur. This section addresses some common challenges and provides potential solutions.

Issue Possible Cause(s) Troubleshooting Steps
High background signal Microbial contamination of cultures.[21] Interference from phenol red in the medium.[21] High endogenous LDH in serum (for LDH assays).[21]Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation.[21] Test serum for LDH activity or use serum-free medium for the assay.[21]
Low signal or poor dynamic range Insufficient cell number.[21] Suboptimal incubation time. Inefficient cell lysis (for ATP assays).Optimize cell seeding density through a titration experiment.[21] Optimize incubation time with the assay reagent. Ensure complete cell lysis by following the manufacturer's recommendations for mixing.
High well-to-well variability Uneven cell seeding. "Edge effects" due to evaporation in outer wells. Pipetting errors.Ensure a homogenous cell suspension before seeding. Fill the perimeter wells with sterile PBS or medium without cells and exclude them from data analysis. Calibrate pipettes and ensure proper pipetting technique.
Compound interference The test compound may absorb light or fluoresce at the same wavelength as the assay readout. The compound may directly inhibit or activate the assay enzymes.Run a cell-free control with the compound to check for direct interference. If interference is observed, consider an alternative assay with a different detection method.

Conclusion: A Foundation for Confident Screening

The selection and execution of cell viability assays are foundational to the successful screening of novel chemical entities. By understanding the principles behind each assay, carefully designing experiments, and meticulously analyzing the data, researchers can generate high-quality, reproducible results. This guide provides the framework for establishing robust cell viability screening platforms, enabling the confident identification and characterization of the next generation of therapeutic agents.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase (LDH) activity. Methods in molecular biology (Clifton, N.J.), 979, 65–70.
  • How Alamar Blue Helps Unlock the Secrets of Cell Health. (2024, July 5). G-Biosciences. Retrieved from [Link]

  • What is alamarBlue?. Bio-Rad Antibodies. Retrieved from [Link]

  • Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors (Basel, Switzerland), 12(9), 12347–12360.
  • van der Wijk, T., Lenos, K., & van der Velden, D. L. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in oncology, 12, 963172.
  • van der Wijk, T., Lenos, K., & van der Velden, D. L. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in oncology, 12, 963172.
  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in molecular biology (Clifton, N.J.), 979, 65–70.
  • The best cell viability assays to measure adoptive cell therapy potency. (2022, September 28). Axion Biosystems. Retrieved from [Link]

  • How can I calculate IC50 for a cytotoxic substance?. (2015, September 21). ResearchGate. Retrieved from [Link]

  • How to calculate IC50. Science Gateway. Retrieved from [Link]

  • Emir, E., & Ayna, A. (2007). Localization of MTT formazan in lipid droplets. An alternative hypothesis about the nature of formazan granules and aggregates. Histochemistry and cell biology, 128(1), 59–65.
  • Dragiev, P., & Tsvetkov, P. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Bioinformatics (Oxford, England), 31(10), 1612–1619.
  • The Role of LDH in Cellular Cytotoxicity. (2020, January 7). G-Biosciences. Retrieved from [Link]

  • Cellular Imaging Analysis of MTT Assay Based on Tetrazolium Reduction. (2021, February 28). DergiPark. Retrieved from [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI. Retrieved from [Link]

  • The MTT assay, a cell viability test. (2024, February 21). Cellculture2 - Altervista. Retrieved from [Link]

  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in molecular biology (Clifton, N.J.), 979, 65–70.
  • Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology letters, 10(2), 853–858.
  • CytoSelect™ Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Riss, T. L., & Moravec, R. A. (2004). Selecting Cell-Based Assays for Drug Discovery Screening.
  • Caraus, I., Alsuwailem, A. A., Nadon, R., & Makarenkov, V. (2015).
  • Bioinformatic analysis of kinase inhibitor screen. (A) Comparison... ResearchGate. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • Normalization techniques for high-throughput screening by infrared matrix-assisted laser desorption electrospray ionization mass spectrometry. (2020). Journal of the American Society for Mass Spectrometry, 31(1), 136–144.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast. (2023, October 18). MDPI. Retrieved from [Link]

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  • Cell viability & viability assays: 7 facts to be aware of. (2023, August 10). Single Use Support. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Polyalkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of polyalkylation during amine synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust, field-tested solutions to achieve selective monoalkylation.

The Core Problem: Why Does Polyalkylation Occur?

Direct alkylation of ammonia or a primary amine with an alkyl halide seems straightforward, but it often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][2][3] This lack of selectivity, often called "over-alkylation," is a significant hurdle in achieving high yields of a desired mono-alkylated product.

The root cause lies in the nucleophilicity of the products. The initially formed primary amine is a nucleophile, similar in reactivity to ammonia.[1] Crucially, the secondary amine product is often more nucleophilic than the starting primary amine, and the tertiary amine is more nucleophilic still (though sterics can play a role).[4] This creates a "runaway train" effect where each successive product competes with the starting material for the alkylating agent, leading to a complex product mixture that is difficult to separate.[4][5]

Visualizing the Polyalkylation Cascade

The following diagram illustrates the sequential, competing reactions that result in a mixture of products.

Caption: The cascade of amine alkylation.

Troubleshooting & FAQs: Your Guide to Selective Monoalkylation

This section addresses the most common questions and issues encountered during amine alkylation, providing targeted solutions and the scientific rationale behind them.

Q1: I'm attempting a direct alkylation and getting a mixture of products. What is the simplest adjustment I can make?

Answer: The most straightforward strategy is to manipulate the reaction stoichiometry. By using a large excess of the starting amine (or ammonia), you can statistically favor the reaction of the alkylating agent with the most abundant species.[6]

Causality: The reaction rate depends on the concentration of both the alkyl halide and the nucleophile.[6] If the concentration of the starting amine is significantly higher than the mono-alkylated product, the alkyl halide is far more likely to encounter and react with the starting amine.[6]

Amine : Alkyl Halide Ratio Expected Outcome Pros Cons
1 : 1 Complex mixture of primary, secondary, tertiary, and quaternary products.[1]-Low yield of desired product; difficult purification.
2 : 1 Improved yield of primary amine, but significant byproducts still present.[1]Simple setup.Still requires extensive purification.
> 5 : 1 Predominantly the mono-alkylated product.Simple, direct method.Poor atom economy; requires removal of large amounts of excess amine.
1 : >3 (Excess Halide) Drives the reaction towards the quaternary ammonium salt ("exhaustive alkylation").[4]Useful for synthesizing quaternary salts.Not suitable for preparing primary, secondary, or tertiary amines.

Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the limiting reagent (alkyl halide) and the formation of a major new spot corresponding to the mono-alkylated amine, with minimal formation of less polar (more alkylated) byproducts.

Q2: Stoichiometry isn't giving me the purity I need. What is a more robust and controlled method?

Answer: Reductive Amination is a superior and widely used alternative to direct alkylation that avoids the problem of over-alkylation.[5][7] This method involves two key steps that can often be performed in a single pot:

  • Imine Formation: The amine reacts with an aldehyde or ketone to form an imine (or enamine) intermediate.

  • Reduction: The imine is then selectively reduced to the corresponding amine.

Causality: An imine can only form once on a primary or secondary amine, effectively "installing" the new alkyl group in a single, controlled step.[5] The subsequent reduction is highly selective for the C=N double bond, yielding the desired mono-alkylated product cleanly.

Visualizing the Reductive Amination Workflow

This diagram outlines the logical flow of a typical reductive amination procedure.

ReductiveAminationWorkflow start Start: Combine Amine and Carbonyl form_imine Step 1: Imine Formation (Often acid-catalyzed) start->form_imine add_reductant Step 2: Add Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) form_imine->add_reductant reduction Selective Reduction of Imine add_reductant->reduction workup Step 3: Aqueous Workup & Extraction reduction->workup purify Step 4: Purification (e.g., Chromatography) workup->purify end Product: Mono-alkylated Amine purify->end

Caption: Key stages of a one-pot reductive amination.

Troubleshooting Reductive Amination:

  • Problem: Low yield; starting materials remain.

    • Solution: Imine formation is often the rate-limiting step and is reversible. A catalytic amount of acid (e.g., acetic acid) can accelerate this step.[8] Ensure your carbonyl compound is not being reduced faster than the imine.

  • Problem: Aldehyde/ketone is reduced to an alcohol.

    • Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reagents that selectively reduce the protonated imine intermediate over the carbonyl starting material.[5][9] NaBH₄ is a stronger reducing agent and may reduce the carbonyl compound directly, especially at neutral or basic pH.[5]

  • Problem: Reaction is slow or stalls.

    • Solution: Gentle heating may be required to facilitate imine formation. Monitor by TLC or NMR to confirm imine formation before expecting the reduction to proceed.[8]

Q3: I need to synthesize a pure primary amine. How can I avoid it reacting further?

Answer: For the exclusive synthesis of primary amines from alkyl halides, the Gabriel Synthesis is the classic and most reliable method.[10][11][12]

Causality: This method uses phthalimide as an ammonia surrogate. The nitrogen in phthalimide is protected and can only be alkylated once due to steric hindrance and reduced nucleophilicity after the first alkylation.[12] The resulting N-alkylphthalimide is then cleaved to release the pure primary amine.

Mechanism Steps:

  • Deprotonation: Phthalimide is deprotonated by a base (e.g., KOH) to form the nucleophilic phthalimide anion.[10][13]

  • Alkylation: The anion displaces a halide from a primary alkyl halide in an Sₙ2 reaction.[12][13] Secondary halides are generally not suitable due to steric hindrance.[10]

  • Cleavage (Deprotection): The N-alkylphthalimide is cleaved, typically with hydrazine (H₂NNH₂) or under acidic/basic hydrolysis, to release the primary amine and a phthalhydrazide byproduct.[10][12][14]

Limitations:

  • This method is generally restricted to primary alkyl halides.[13]

  • Aryl amines cannot be prepared this way because aryl halides do not typically undergo Sₙ2 reactions.[10]

Q4: How can I selectively synthesize a secondary amine from a primary amine without forming a tertiary amine?

Answer: The use of Protecting Groups is a powerful strategy. By temporarily converting the primary amine into a less nucleophilic derivative, you can perform a single alkylation and then remove the protecting group.

Causality: A good protecting group reduces the nucleophilicity of the nitrogen atom, preventing the second alkylation. After the first alkylation, the protecting group is removed under conditions that do not affect the rest of the molecule.[15]

Protecting Group Introduction Reagent Key Characteristics Removal Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OForms a carbamate. Stable to base and nucleophiles.Strong acid (e.g., TFA, HCl).[16]
Cbz (Carboxybenzyl)Benzyl chloroformateForms a carbamate. Stable to acid.Catalytic hydrogenation (H₂, Pd/C).[16]
Sulfonamide (e.g., Tosyl)Tosyl chloride (TsCl)Forms a very stable sulfonamide, significantly reducing N-nucleophilicity.Strong reducing agents (e.g., Na/NH₃(l)).[17]

Validation Checkpoint: Successful protection can be confirmed by ¹H NMR, observing the disappearance of the N-H protons and the appearance of signals corresponding to the protecting group (e.g., a large singlet at ~1.4 ppm for the Boc group's t-butyl protons).

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis of N-benzyl-N-methylamine from benzaldehyde and methylamine.

  • Reaction Setup: To a solution of benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M), add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If desired, monitor the formation of the imine by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the imine intermediate by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: General Procedure for Gabriel Synthesis of a Primary Amine

This protocol describes the synthesis of benzylamine from benzyl bromide.

  • Anion Formation: In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous dimethylformamide (DMF) (0.5 M).

  • Alkylation: Add benzyl bromide (1.0 eq) to the solution. Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the consumption of benzyl bromide by TLC.

  • Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry.

  • Cleavage: Suspend the N-benzylphthalimide (1.0 eq) in ethanol (0.4 M). Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 2-3 hours. A thick precipitate of phthalhydrazide will form.

  • Product Isolation: Cool the mixture to room temperature. Acidify with dilute HCl to protonate the product amine and dissolve any remaining solids. Filter to remove the phthalhydrazide precipitate.

  • Extraction: Make the filtrate basic by adding aqueous NaOH until pH > 12. Extract the liberated benzylamine into an organic solvent (e.g., diethyl ether) three times.

  • Purification: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure to yield the primary amine.

References

  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. [Link]

  • BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Patsnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. [Link]

  • Scribd. Gabriel Synthesis of Primary Amines. [Link]

  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies. [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. [Link]

  • Quora. (2023, July 31). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines?. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents.
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  • Myers Chem 115. Reductive amination. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • ACS Publications. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • YouTube. (2024, April 27). Lec9 - Polyalkylation of Amines. [Link]

  • PMC. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]

  • NIH. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ACS Publications. (2002, January 12). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. [Link]

  • ResearchGate. (2026, January 18). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • MDPI. (2022, May 20). N-Dealkylation of Amines. [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • ResearchGate. (2026, January 14). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

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Technical Support Center: Troubleshooting Amine Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of amine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your troubleshooting and method development.

The Challenge with Amines: An Overview

Amines are basic compounds, and this inherent property is the primary source of purification difficulties, especially on standard silica gel. The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1][2] This acidity leads to strong interactions with basic amines, resulting in a host of chromatographic issues including poor separation, peak tailing, and even irreversible adsorption of the compound to the stationary phase.[3][4][5] This guide will address these specific problems in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My amine is streaking badly or showing significant peak tailing on the TLC plate and column.

Question: I'm trying to purify a secondary amine on a silica gel column using a hexane/ethyl acetate gradient. My TLC shows a long streak instead of a defined spot, and the peaks from my column are broad with significant tailing. What's causing this and how can I fix it?

Answer:

This is the most common issue when purifying amines on silica. The streaking and peak tailing are direct results of the acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[6][7] This strong interaction leads to a non-ideal equilibrium during elution, where a portion of the amine molecules is delayed, causing the characteristic tail.[4]

Here are several effective strategies to resolve this, ranging from simple mobile phase adjustments to changing your stationary phase.

The most straightforward approach is to "neutralize" the acidic silica surface by adding a small amount of a competing, volatile base to your mobile phase.[8] This base will interact with the silanol groups, minimizing their interaction with your amine of interest.

Recommended Mobile Phase Modifiers:

ModifierTypical Concentration (v/v)Common Eluent SystemsVolatilityNotes
Triethylamine (TEA) 0.1 - 2%Hexane/EtOAc, DCM/MeOHHighMost common choice. Easy to remove under vacuum.
Ammonia (as NH4OH) 0.5 - 5% (of a stock solution)DCM/MeOH, Chloroform/MeOHHighVery effective for more basic amines. Often used as a solution in methanol.[9]
Pyridine 0.1 - 1%Hexane/EtOAc, DCM/MeOHModerateLess common due to its odor and higher boiling point.

Experimental Protocol: Incorporating Triethylamine into the Mobile Phase

  • TLC Optimization: Prepare your developing solvent (e.g., 70:30 Hexane:EtOAc) and add 1% triethylamine (v/v).

  • Run TLC: Spot your crude mixture and run the TLC in the modified solvent system. You should observe a significant improvement in the spot shape.

  • Column Equilibration: Prepare a sufficient volume of your optimized mobile phase containing 1% TEA. Use this to pack and equilibrate your column. It is crucial that the silica is fully equilibrated with the basic modifier before loading your sample.

  • Sample Loading and Elution: Dissolve your sample in a minimal amount of the mobile phase (with TEA) and load it onto the column. Elute with the same modified solvent system, collecting fractions as usual.

  • Post-Purification: After identifying and combining the pure fractions, the triethylamine can be easily removed during solvent evaporation under reduced pressure due to its high volatility.

For particularly sensitive or strongly basic amines, pre-treating the silica gel to neutralize the acidic sites can be highly effective.[10]

Experimental Protocol: Silica Gel Deactivation with Triethylamine

  • Slurry Preparation: In a fume hood, create a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).

  • Deactivation: Add 1-3% (v/v) of triethylamine to the slurry.[10]

  • Stirring: Stir the slurry for 15-30 minutes to ensure the triethylamine has thoroughly coated the silica surface.

  • Column Packing: Pack your column with the deactivated silica slurry as you normally would.

  • Elution: Proceed with your optimized eluent system (which may or may not still require a small amount of TEA).

Issue 2: My amine shows very low or no recovery from the column.

Question: I loaded my primary amine onto a silica column. After running a very polar solvent system (10% methanol in dichloromethane), I'm not recovering any of my compound. Where did it go?

Answer:

This is a classic case of irreversible binding. Your amine is likely so basic that it has formed a strong ionic bond with the acidic silanol groups on the silica surface.[11] With standard solvent systems, you may not be able to elute it.

Before abandoning the column, you can try to elute your compound with a highly competitive mobile phase. A mixture of dichloromethane, methanol, and ammonium hydroxide is a powerful eluent for strongly bound amines.[9]

Recommended "Stripping" Solvent System:

  • 80:20:2 (DCM:MeOH:conc. NH4OH) - This is a very polar and basic system that can displace even strongly adsorbed amines.

If your amine is particularly basic or acid-sensitive, silica gel may not be the appropriate stationary phase.[3][8]

Alternative Stationary Phases for Amine Purification:

Stationary PhasePolarityPrinciple of OperationIdeal For
Amine-functionalized Silica (NH2) MediumNormal PhaseEliminates the need for basic additives in the mobile phase.[12][13] Excellent for purifying organic bases.
Alumina (Basic or Neutral) HighNormal PhaseBasic alumina is particularly well-suited for the purification of basic compounds.[14]
Reversed-Phase (C18) Non-polarReversed-PhaseExcellent for polar amines. Elution is with polar solvents like water/acetonitrile or water/methanol.[8]

Workflow for Switching to an Amine-Functionalized Column:

workflow cluster_0 Problem Identification cluster_1 Solution Path Problem Low/No Recovery on Silica SelectNH2 Select Amine (NH2) Column Problem->SelectNH2 Switch Stationary Phase TLC Develop Method on Amine TLC Plates SelectNH2->TLC RunColumn Run Column with Optimized Organic Solvents TLC->RunColumn Collect Collect Pure Amine RunColumn->Collect

Caption: Workflow for switching to an amine-functionalized column.

Issue 3: I'm using reversed-phase chromatography, but my amine peak shape is still poor.

Question: I switched to a C18 column to purify my amine, using a water/acetonitrile gradient. I'm still observing peak tailing. I thought reversed-phase would solve this issue. What's wrong?

Answer:

Even on a reversed-phase column, residual, un-capped silanol groups on the silica backbone can cause secondary interactions with basic analytes, leading to peak tailing.[4][5] In reversed-phase, the key is to control the ionization state of both the silanol groups and your amine by adjusting the mobile phase pH.

  • Low pH (e.g., pH 2-3): At a low pH, the residual silanol groups are protonated and neutral, minimizing their ability to ionically interact with your amine. Your amine, however, will be protonated (positively charged). This is a common and effective strategy. Additives like formic acid or trifluoroacetic acid (TFA) at 0.1% are typically used.[15]

  • High pH (e.g., pH 8-10): At a high pH, your amine will be in its neutral, free-base form, which increases its hydrophobicity and retention on the C18 column.[8] This can often lead to better separation. However, you must use a pH-stable column, as traditional silica-based C18 columns will dissolve at high pH.[15] Hybrid or polymer-based columns are suitable for high-pH methods. Additives like ammonium hydroxide or triethylamine can be used to adjust the pH.

The "2 pH Rule" for Amine Purification:

To ensure your amine is in a single ionic state (either fully protonated or fully deprotonated), adjust the mobile phase pH to be at least 2 units away from the amine's pKa.[8]

  • To keep the amine protonated (charged) , set the pH ≤ pKa - 2 .

  • To keep the amine in its free-base (neutral) form , set the pH ≥ pKa + 2 .

Troubleshooting Logic for Reversed-Phase Amine Purification:

RP_Troubleshooting Start Poor Peak Shape on C18 CheckColumn Is the column stable at high pH? Start->CheckColumn LowpH Add 0.1% TFA or Formic Acid (pH ~2-3) CheckColumn->LowpH No HighpH Use pH-stable column. Add 0.1% NH4OH or TEA (pH ~8-10) CheckColumn->HighpH Yes Success Improved Peak Shape LowpH->Success HighpH->Success

Caption: Decision tree for optimizing reversed-phase amine purification.

By systematically addressing the fundamental chemical interactions between your amine and the chromatographic system, you can overcome these common purification challenges and achieve high-purity compounds efficiently.

References

  • Chegg.com. (2018, October 29). Solved Why do amines tend to stick to silica gel columns? Retrieved from [Link]

  • brainly.com. (2023, September 22). [FREE] Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. Chromatography: The Solid Phase. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Retrieved from [Link]

  • Reddit. (2018, July 17). How do I recover my product from an unsuccessful column? Retrieved from [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography? Retrieved from [Link]

  • LCGC International. (2025, November 26). What's Happening to My Column? Retrieved from [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • hplctools.com. HPLC Troubleshooting. Retrieved from [Link]

  • Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2017, August 22). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from [Link]

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Technical Support Center: Improving Yield in Reductive Amination of Bromophenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of bromophenyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reductive amination of a bromophenyl ketone is giving low yield. What are the most common initial troubleshooting steps?

A1: Low yield in this reaction often points to one of several key areas. Before making drastic changes, consider these initial checks:

  • Reagent Quality: Ensure the freshness and purity of your amine, reducing agent, and solvent. Bromophenyl ketones can be sensitive to impurities.

  • Reaction Atmosphere: These reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Imine Formation: The first step, the formation of the imine or iminium ion, is critical. Incomplete formation is a frequent cause of low yield.[1][2] You can often monitor this step by TLC or NMR before adding the reducing agent.

  • Choice of Reducing Agent: Not all reducing agents are created equal for this transformation. The reactivity of the reducing agent must be matched to the reactivity of the imine and the starting ketone.[3][4][5]

Q2: I'm observing significant amounts of the corresponding alcohol as a byproduct. How can I prevent the reduction of my bromophenyl ketone starting material?

A2: The formation of the alcohol byproduct indicates that your reducing agent is reacting with the ketone before it can form the imine with the amine.[3] This is a common issue, especially with more reactive ketones.

To address this, you should use a milder or more selective reducing agent.[3] Agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over the more powerful sodium borohydride (NaBH₄) for one-pot reductive aminations.[3][4][6] These milder reagents are less likely to reduce the ketone carbonyl but are effective at reducing the iminium ion intermediate.[1][5]

G cluster_0 Desired Pathway cluster_1 Side Reaction Ketone Bromophenyl Ketone Imine Imine/Iminium Ion Ketone->Imine + Amine Amine Amine Product Desired Amine Product Imine->Product + Selective Reducing Agent (e.g., NaBH(OAc)₃) Ketone2 Bromophenyl Ketone Alcohol Alcohol Byproduct Ketone2->Alcohol + Non-Selective Reducing Agent (e.g., NaBH₄)

Q3: Can the position of the bromine atom on the phenyl ring affect the reaction outcome?

A3: Absolutely. The electronic and steric effects of the bromine substituent can influence the reactivity of the ketone.

  • Electronic Effects: A bromine atom is an electron-withdrawing group, which can make the carbonyl carbon more electrophilic and potentially more susceptible to reduction by the hydride agent. This effect is more pronounced when the bromine is in the ortho or para position.

  • Steric Hindrance: An ortho-bromo substituent can sterically hinder the approach of the amine to the carbonyl carbon, slowing down the initial imine formation.[7] This can give the reducing agent more time to reduce the ketone, leading to the alcohol byproduct. In such cases, allowing for a longer period of imine formation before adding the reducing agent can be beneficial.

Q4: My reaction seems to stall, with both starting material and some product present even after extended reaction times. What could be the cause?

A4: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: If you are using a catalytic method (e.g., H₂/Pd), the catalyst can be deactivated by the amine substrate, the imine intermediate, or the final amine product.[4] The presence of the bromine atom can also sometimes affect catalyst activity.

  • Equilibrium Issues: Imine formation is a reversible reaction.[4] If water is not effectively removed from the reaction, the equilibrium may not favor the imine, thus limiting the amount of product that can be formed. The use of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, can help drive the reaction forward.[8]

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric amount of your reducing agent, as it can be consumed by side reactions or degrade over time.

Section 2: Troubleshooting Guide

This section provides a more in-depth, systematic approach to resolving common issues encountered during the reductive amination of bromophenyl ketones.

Issue 1: Low Conversion of Starting Ketone
Potential Cause Scientific Rationale Recommended Action
Poor Imine Formation The reaction proceeds via an imine or iminium ion intermediate. If this intermediate does not form efficiently, the subsequent reduction to the amine cannot occur.[1][2]- Monitor imine formation by TLC or ¹H NMR before adding the reducing agent.- Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation, especially with less reactive ketones.[9][10]- Use a dehydrating agent like molecular sieves to remove water and shift the equilibrium towards the imine.[8]
Steric Hindrance An ortho-bromo group or a bulky amine can sterically hinder the nucleophilic attack of the amine on the ketone carbonyl.[7]- Increase the reaction temperature to overcome the activation energy barrier.- Extend the reaction time for imine formation before adding the reducing agent.
Low Amine Nucleophilicity Electron-poor aromatic amines or sterically hindered amines may be poor nucleophiles, leading to slow imine formation.- Consider using a more nucleophilic amine if the desired product allows.- Increase the stoichiometry of the amine.
Issue 2: Formation of Side Products
Side Product Potential Cause Recommended Action
Alcohol from Ketone Reduction The reducing agent is reacting with the starting ketone before imine formation is complete. This is common with highly reactive reducing agents like NaBH₄.[3]- Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4][6]- Perform the reaction in a stepwise manner: form the imine first, then add the reducing agent.[6]
Over-alkylation (Tertiary Amine Formation) If a primary amine is used, it can react with a second molecule of the ketone after the initial reductive amination, leading to a tertiary amine.[3]- Use a molar excess of the primary amine to favor the formation of the secondary amine.- Add the ketone slowly to a solution of the amine and the reducing agent.
Debromination Under certain catalytic hydrogenation conditions (e.g., H₂/Pd), the carbon-bromine bond can be cleaved.- Avoid using palladium on carbon (Pd/C) with hydrogen gas for brominated substrates.[11]- Opt for hydride-based reducing agents like NaBH(OAc)₃ or NaBH₃CN.

G cluster_0 Troubleshooting Pathways cluster_1 Solutions for Incomplete Conversion cluster_2 Solutions for Side Products cluster_3 Solutions for Purification Start Start: Low Yield Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Incomplete_Conversion Incomplete Conversion Analysis->Incomplete_Conversion Side_Products Side Products Detected Analysis->Side_Products Purification_Issues Purification Issues Analysis->Purification_Issues Optimize_Imine Optimize Imine Formation (Acid catalyst, Dehydrating agent) Incomplete_Conversion->Optimize_Imine Change_Reducing_Agent Change Reducing Agent (Consider reactivity) Incomplete_Conversion->Change_Reducing_Agent Increase_Temp_Time Increase Temperature/Time Incomplete_Conversion->Increase_Temp_Time Milder_Reductant Use Milder Reductant (e.g., NaBH(OAc)₃) Side_Products->Milder_Reductant Stepwise_Addition Stepwise Addition of Reagents Side_Products->Stepwise_Addition Avoid_Debromination_Conditions Avoid Debromination Conditions Side_Products->Avoid_Debromination_Conditions Acid_Base_Extraction Optimize Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Chromatography Column Chromatography (Consider stationary/mobile phase) Purification_Issues->Chromatography Crystallization Crystallization/Recrystallization Purification_Issues->Crystallization

Section 3: Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is generally recommended for its mild conditions and high selectivity, minimizing the reduction of the starting ketone.[6][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the bromophenyl ketone (1.0 eq) and the amine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive ketones or amines, a catalytic amount of acetic acid (0.1 eq) can be added.[9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step procedure is useful when the one-pot method results in significant alcohol byproduct formation.[6]

  • Imine Formation: In a round-bottom flask, dissolve the bromophenyl ketone (1.0 eq) and the amine (1.2 eq) in methanol (MeOH). If necessary, add a dehydrating agent like 3Å molecular sieves. Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

  • Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is consumed. Quench the reaction carefully with water, and then remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product as needed.

Section 4: Concluding Remarks

The reductive amination of bromophenyl ketones is a powerful tool in synthetic chemistry, but its success hinges on a nuanced understanding of the interplay between substrate reactivity, reagent choice, and reaction conditions. By systematically addressing issues of imine formation, competing reduction, and potential side reactions, researchers can significantly improve yields and obtain their desired products with high purity. This guide serves as a starting point for troubleshooting and optimization, and further exploration of the cited literature is encouraged for more complex cases.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Myers, J. W. Myers Chem 115. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Afanasyev, O. I., & Chusov, D. (2020). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. INEOS OPEN, 3(X), XX-XX.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Wordpress. (2026, February 2). Reductive Amination. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • MDPI. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

  • Taylor & Francis. Reductive amination – Knowledge and References. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • Chem-Station Int. Ed. (2014, May 3). Borch Reductive Amination. [Link]

  • YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.[Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • NIH. (2013, May 17). Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. [Link]

  • NIH. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • ChemRxiv. (2024, November 22). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • Royal Society of Chemistry. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

Sources

Technical Support Center: Ion Suppression in Halogenated Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression in LC-MS/MS (ESI Negative Mode)

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Invisible" Matrix Effect

Welcome. If you are analyzing halogenated compounds—such as per- and polyfluoroalkyl substances (PFAS), brominated flame retardants (BFRs), or chlorinated pesticides—you are likely operating in Electrospray Ionization Negative Mode (ESI-) .

While ESI(-) is generally more selective than positive mode, it presents a unique vulnerability for halogenated analytes. These compounds are highly lipophilic. They often elute late in the reverse-phase gradient, placing them in the "danger zone" where endogenous phospholipids and other hydrophobic matrix components co-elute.

This guide moves beyond basic troubleshooting. We focus on the causality of suppression: charge competition, droplet surface saturation, and viscosity changes. Below are the protocols to diagnose, mitigate, and correct these effects.

Module 1: Diagnostic Workflow

Question: "My internal standard response varies wildly between samples. Do I have ion suppression?"

The Senior Scientist’s Insight: Never assume low signal is just "poor sensitivity." It is often matrix-induced signal dampening. The only way to definitively map where suppression occurs in your chromatogram is the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion (PCI)

Concept: You create a steady "background" signal of your analyte while injecting a blank matrix. Any dip in the baseline reveals suppression; any hump reveals enhancement.

Step-by-Step:

  • Setup: Place a T-junction (tee) between the LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the tee. Infuse a standard solution of your analyte (e.g., PFOA or a specific BFR) at 10 µL/min. Concentration should yield a steady signal intensity of ~1e6 cps.

  • LC Method: Run your standard LC gradient using a blank matrix extract (e.g., extracted plasma/serum without analyte).

  • Analysis: Monitor the baseline.

    • Flat baseline: Clean matrix.

    • Negative Peak (Dip): Ion suppression zone.[1]

    • Positive Peak: Ion enhancement.

Visual: PCI Experimental Setup

PCI_Setup LC LC Pump & Column (Eluting Blank Matrix) Tee T-Junction (Mixing Point) LC->Tee Gradient Flow Syringe Syringe Pump (Infusing Analyte Std) Syringe->Tee Constant Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Stream Data Chromatogram (Dips = Suppression) MS->Data Signal Output

Caption: Schematic of Post-Column Infusion. The analyte provides a constant baseline; the matrix injection perturbs it.

Module 2: Sample Preparation (The Root Cause)

Question: "I see suppression at the end of my gradient. How do I clean the sample?"

The Senior Scientist’s Insight: For halogenated compounds in biological matrices, glycerophospholipids are the primary enemy. They are surfactants that accumulate at the surface of the ESI droplet, preventing your analyte from ejecting into the gas phase. Standard Protein Precipitation (PPT) does not remove them.[2]

Decision Matrix: Selecting the Cleanup Strategy
MethodRemoves Proteins?Removes Phospholipids?Suitability for Halogenated Comp.[3][4]
Protein Precipitation (PPT) YesNo Poor. High suppression risk.
Solid Phase Extraction (SPE) YesYes (if washed correctly)Good. Use WAX (Weak Anion Exchange) for PFAS.
Phospholipid Removal Plates YesYes (>99%) Excellent. Best balance of speed/cleanliness.
Liquid-Liquid Extraction (LLE) YesPartialModerate. Lipids may partition with analyte.
Visual: Sample Prep Decision Logic

SamplePrep Start Start: Biological Sample (Plasma/Serum) Q1 Is the analyte Protein Bound? Start->Q1 PPT Protein Precipitation (ACN/MeOH) Q1->PPT No/Unknown SPE SPE (Weak Anion Exchange) Wash w/ organic/base Q1->SPE High Sensitivity Req. Check Check Phospholipids (MRM 184>184 or 104>104) PPT->Check PLR Phospholipid Removal Plate (e.g., Zr-oxide based) Check->PLR High Lipids Detected Result LC-MS Injection PLR->Result Clean Extract SPE->Result

Caption: Workflow for selecting sample preparation based on lipid interference.

Module 3: Mobile Phase & Chemistry

Question: "Can I change my mobile phase to reduce suppression?"

The Senior Scientist’s Insight: In negative mode ESI, pH and buffer choice are critical. You need a high pH to ensure deprotonation (


), but you also need volatile salts.
  • Avoid TFA: Trifluoroacetic acid is an ion-pairing agent that causes severe signal suppression in negative mode.[5]

  • The "Secret Weapon": Ammonium Fluoride (

    
    ). For many halogenated compounds (especially PFAS), switching from acetate to fluoride can boost signal by 2-5x and improve resistance to matrix effects.
    
Mobile Phase Additive Guide (Negative Mode)
AdditiveConcentrationMechanismVerdict
Formic/Acetic Acid 0.01 - 0.1%Lowers pH.[5]Avoid for acidic halogenated compounds (suppresses ionization).
Ammonium Acetate 2 - 10 mMBuffers at pH ~6.8.Standard. Good general purpose.
Ammonium Hydroxide 0.01 - 0.1%Raises pH (>9).Good for weak acids, but can degrade silica columns.
Ammonium Fluoride 0.5 - 1.0 mMEnhances ionization efficiency.Excellent for PFAS/GenX. Note: Do not use with glass bottles (etching).

Module 4: Quantification & Correction

Question: "I've cleaned my sample, but suppression is still 20%. How do I quantify?"

The Senior Scientist’s Insight: You cannot "tune" away all physics. If suppression exists, you must mathematically compensate for it. The only valid method for halogenated compounds in complex matrices is Stable Isotope Dilution .

Why Analogues Fail: A structural analogue (e.g., using a chlorinated compound as an IS for a brominated one) may elute 0.5 minutes earlier. If the suppression zone (the phospholipid peak) is narrow, the analogue might be suppressed while the analyte is not (or vice versa).

The Golden Rule: Use a C13-labeled or Deuterated internal standard for every target analyte if possible.

  • Co-elution: The IS elutes exactly with the analyte.

  • Compensation: If the matrix suppresses the analyte by 40%, it suppresses the IS by 40%. The ratio remains constant.

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

  • Panuwet, P., et al. (2016). "Ion Suppression in Liquid Chromatography-Mass Spectrometry." Critical Reviews in Analytical Chemistry.

  • Restek Corporation. (2020). "Phospholipid and Protein Removal in One Simple SPE Process." Restek Technical Guide.

  • Worley, R. R., et al. (2017). "Per- and polyfluoroalkyl substances in human serum: Method development and analysis." Journal of Chromatography B. (Demonstrates NH4F usage).

Sources

Technical Support Center: Purification of Crude Amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude amine reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of amines. Our goal is to equip you with the knowledge to move from complex crude reaction mixtures to highly pure amine products with efficiency and confidence.

Introduction: The Challenge of Amine Purification

Amines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. However, their basic and often nucleophilic nature can lead to a variety of side reactions, resulting in complex crude mixtures. Common impurities include unreacted starting materials, over-alkylated products, diastereomers, and various reaction byproducts.[1][2][3] The inherent basicity of amines also presents unique challenges for standard purification techniques like silica gel chromatography, where strong interactions with the acidic stationary phase can lead to poor separation and recovery.[4][5]

This guide provides a systematic approach to tackling these challenges, organized by purification technique. Each section offers a troubleshooting guide in a question-and-answer format, detailed protocols, and visual workflows to clarify the decision-making process.

Section 1: Liquid-Liquid Extraction (Acid-Base Extraction)

Liquid-liquid extraction is often the first and most powerful tool for the initial cleanup of a crude amine reaction mixture.[6][7][8] It leverages the ability of amines to be protonated into water-soluble salts, allowing for their separation from neutral or acidic organic impurities.[9]

Troubleshooting Guide: Liquid-Liquid Extraction

Q1: My amine is not moving into the aqueous layer upon acid wash. What's going wrong?

  • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate your amine. Check the pH with litmus paper or a pH meter and add more acid if necessary. A pH of 1-2 is typically sufficient for most aliphatic amines.

  • Steric Hindrance: Very bulky amines may have sterically hindered nitrogen atoms that are difficult to protonate. More vigorous shaking or a longer extraction time may be required.

  • Low Amine Basicity: If your amine is very weakly basic (e.g., anilines with electron-withdrawing groups), a stronger acid may be needed to achieve protonation.

  • Amine Salt Solubility: The resulting amine salt may have some solubility in the organic layer, especially if the organic solvent is polar. Performing multiple extractions with fresh aqueous acid can improve the separation.

Q2: An emulsion has formed between the organic and aqueous layers. How can I break it?

  • Add Brine: Addition of a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q3: After basifying the aqueous layer, my amine is not precipitating or extracting back into the organic layer. Why?

  • Insufficient Basification: The pH may not be high enough to deprotonate the amine salt. Check the pH and add more base (e.g., NaOH, K2CO3) until the solution is strongly basic (pH 12-14).

  • High Water Solubility: Some low molecular weight or highly polar amines have significant solubility in water even in their free-base form. Saturating the aqueous layer with salt (salting out) before extraction can reduce the amine's solubility in the aqueous phase.

  • Formation of a Soluble Complex: In rare cases, the amine may form a soluble complex with other components in the mixture.

Experimental Protocol: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl).[7][9] Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers, which now contain the protonated amine.

  • Wash Organic Layer: The original organic layer, containing neutral and acidic impurities, can be washed with water and brine, then dried and concentrated to isolate those components if desired.

  • Basification: Cool the combined aqueous layers in an ice bath and add a base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12).

  • Back Extraction: Extract the now free-based amine from the aqueous layer with a fresh portion of the organic solvent. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.

Visualization: Acid-Base Extraction Workflow

G start Crude Reaction Mixture in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Protonated Amine) separate1->aqueous_layer1 Aqueous basify Add Base (e.g., NaOH) to pH > 12 aqueous_layer1->basify extract_organic Extract with Fresh Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 organic_layer2 Organic Layer (Purified Amine) separate2->organic_layer2 Organic aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 Aqueous dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Pure Amine dry_concentrate->final_product

Caption: Workflow for amine purification via acid-base extraction.

Section 2: Column Chromatography

When extraction is insufficient to separate the desired amine from structurally similar impurities, column chromatography is the next step. However, the acidic nature of standard silica gel can pose significant challenges.[4]

Troubleshooting Guide: Column Chromatography of Amines

Q1: My amine is streaking badly on the silica gel column and I'm getting poor separation.

  • Acid-Base Interaction: The basic amine is strongly interacting with the acidic silanol groups on the silica surface.[4] This is the most common cause of streaking and poor peak shape.

    • Solution 1: Add a Mobile Phase Modifier: Add a small amount of a volatile amine like triethylamine (0.1-1%) or ammonia (e.g., in methanol) to the mobile phase.[4][5][6] This "competing base" will neutralize the acidic sites on the silica, allowing your amine to elute more cleanly.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel.[4][10] These are commercially available and often provide excellent results for amine purification.[4]

  • Inappropriate Solvent System: The polarity of your eluent may not be optimized. Perform thorough TLC analysis with different solvent systems before running the column.

Q2: My amine is not eluting from the column, even with a very polar mobile phase.

  • Irreversible Binding: Your amine may be irreversibly binding to the silica gel. This can happen with particularly basic or poly-functional amines.

    • Solution: As above, add a competing base to your mobile phase or switch to a more inert stationary phase like basic alumina or C18 reversed-phase silica.[6][10]

Q3: How can I choose between normal-phase and reversed-phase chromatography for my amine?

  • Normal-Phase (Silica, Alumina): Generally suitable for less polar amines. The use of mobile phase modifiers is often necessary.[4][5][11]

  • Reversed-Phase (C18): Excellent for polar and ionizable amines.[5][10] Running the mobile phase at a high pH (using a buffer or a base additive like triethylamine) will keep the amine in its neutral, more retentive form, often leading to better separation.[5]

Experimental Protocol: Flash Chromatography with a Mobile Phase Modifier
  • TLC Analysis: Develop a suitable solvent system for your amine using TLC plates. Test the effect of adding 0.5% triethylamine to the eluent on the Rf value and spot shape.

  • Column Packing: Pack a flash chromatography column with silica gel in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, for less soluble compounds, use a solid loading technique by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity with the polar solvent containing the triethylamine modifier.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. The volatile triethylamine will be removed during this step.

Visualization: Decision Tree for Amine Chromatography

G start Crude Amine for Chromatography check_polarity Is the amine polar? start->check_polarity normal_phase Consider Normal-Phase check_polarity->normal_phase No reversed_phase Consider Reversed-Phase (C18) check_polarity->reversed_phase Yes run_tlc Run TLC on Silica Gel normal_phase->run_tlc rp_protocol Use C18 column with buffered mobile phase (high pH) reversed_phase->rp_protocol streaking Does it streak? run_tlc->streaking no_streaking Run Silica Column with chosen eluent streaking->no_streaking No add_modifier Add 0.5% Et3N to eluent and re-run TLC streaking->add_modifier Yes end Pure Amine no_streaking->end still_streaking Still streaking? add_modifier->still_streaking use_modifier Run Silica Column with Et3N modifier still_streaking->use_modifier No change_stationary_phase Use Amine-Silica or Basic Alumina Column still_streaking->change_stationary_phase Yes use_modifier->end change_stationary_phase->end rp_protocol->end

Caption: Decision-making for amine chromatographic purification.

Section 3: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and remove specific types of molecules from solution.[12] This technique is particularly useful for removing excess reagents or byproducts without the need for traditional workup or chromatography.[12]

Troubleshooting Guide: Scavenger Resins

Q1: How do I choose the right scavenger resin for my purification?

  • To Remove Excess Amine (Primary or Secondary): Use an electrophilic scavenger resin such as an isocyanate- or aldehyde-functionalized resin.[13][14] These will form covalent bonds with the nucleophilic amine, effectively removing it from the solution.[12]

  • To Remove Excess Acidic Reagents/Byproducts: Use a basic scavenger resin, such as a polymer-supported amine (e.g., tris(2-aminoethyl)amine resin) or carbonate resin.[14][15]

  • To Remove Excess Aldehydes/Ketones: Use a nucleophilic scavenger resin, such as a polymer-supported hydrazine or amine.[14]

Q2: The scavenging reaction seems slow or incomplete. What can I do?

  • Stoichiometry: Ensure you are using a sufficient excess of the scavenger resin (typically 2-5 equivalents relative to the impurity).

  • Reaction Time and Temperature: Allow adequate time for the reaction to go to completion. Gentle heating may be required, but check the thermal stability of your desired product and the resin.

  • Mixing: Ensure the resin is well-suspended in the reaction mixture by gentle shaking or stirring.

Experimental Protocol: Purification Using an Isocyanate Scavenger Resin to Remove Excess Primary Amine
  • Reaction Completion: Once your primary reaction is complete (as determined by TLC or LC-MS), add the isocyanate-functionalized polystyrene resin (typically 2-3 equivalents of the excess amine) directly to the reaction vessel.

  • Scavenging: Gently agitate the mixture at room temperature. Monitor the disappearance of the excess amine by TLC or LC-MS. The reaction time can range from 1 to 16 hours.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product, free of the excess primary amine.

Data Presentation: Common Scavenger Resins for Amine Purification
Resin TypeFunctional GroupTarget ImpurityMechanism
Isocyanate Resin -NCOPrimary & Secondary AminesCovalent bond (Urea formation)
Aldehyde Resin -CHOPrimary AminesCovalent bond (Imine formation)[13][16]
Sulfonic Acid Resin -SO3HAmines (all types)Ionic interaction (Salt formation)[14]
Polyamine Resin -NH2, -NHRAcids, Acid ChloridesAcid-base or Covalent bond[15]

Section 4: Crystallization and Distillation

For compounds that are crystalline solids or have significantly different boiling points from impurities, crystallization and distillation are powerful, often scalable purification methods.

Troubleshooting Guide: Crystallization and Distillation

Q1: I can't find a suitable solvent for recrystallizing my amine.

  • Solvent Screening: The key is to find a solvent in which your amine is soluble when hot but sparingly soluble when cold.[17] Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

  • Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve the amine in a "good" solvent at an elevated temperature, then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Salt Formation: Consider forming a salt of your amine (e.g., with HCl or trichloroacetic acid) which may have very different crystallization properties.[6][18][19] This can be an effective way to crystallize an amine that is an oil in its free-base form.[6] The pure salt can then be isolated and the free base regenerated.

Q2: My amine seems to be decomposing during distillation.

  • High Temperature: Amines can be susceptible to oxidation or decomposition at high temperatures, especially in the presence of air.[6]

  • Solution: Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of your amine, allowing it to distill at a lower, safer temperature.[20]

  • Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[20]

Visualization: Distillation vs. Crystallization Decision Logic

G start Crude Amine check_state Is the amine a solid or a liquid? start->check_state solid Amine is a Solid check_state->solid Solid liquid Amine is a Liquid check_state->liquid Liquid try_crystallization Attempt Crystallization solid->try_crystallization check_bp Is there a significant boiling point difference with impurities? liquid->check_bp end Pure Amine try_crystallization->end distillation Perform Distillation check_bp->distillation Yes chromatography Purify by Chromatography or another method check_bp->chromatography No thermal_stability Is the amine thermally stable? distillation->thermal_stability vacuum_distillation Use Vacuum Distillation thermal_stability->vacuum_distillation No thermal_stability->end Yes vacuum_distillation->end

Caption: Choosing between distillation and crystallization.

Frequently Asked Questions (FAQs)

Q: My reaction produces a mixture of primary, secondary, and tertiary amines. How can I separate them?

A: This is a common challenge, especially in N-alkylation reactions.[1] A buffer-assisted extraction can be highly effective.[1][21] By carefully controlling the pH of the aqueous phase, you can selectively protonate and extract the more basic tertiary amine first, followed by the secondary, and finally the primary amine.[1] Preparative HPLC on diol or cyano stationary phases has also been shown to be effective for separating such mixtures.[11]

Q: What is the role of protecting groups in amine purification?

A: A protecting group temporarily masks the amine functionality, altering its reactivity and physical properties.[22][23] For example, converting an amine to a carbamate (like Boc or Cbz) makes it non-basic and allows it to be easily separated from other basic impurities.[22][24] After purification of the molecule, the protecting group is removed to regenerate the free amine.[22] This is an indirect but powerful strategy.

Q: I suspect my amine is foaming during workup or in an industrial process. What causes this and how can I stop it?

A: Foaming in amine systems is often caused by contaminants like suspended solids, hydrocarbons, or degradation products that stabilize gas bubbles within the liquid.[25][26][27] In a lab setting, this can be due to fine particulates. In industrial settings, ineffective inlet separation is a common cause.[25] The solution involves identifying and removing the contaminant through filtration or using activated carbon beds.[25] In some cases, anti-foaming agents can be used as a temporary measure.[25]

Q: How can I remove residual catalyst from my amine reaction?

A: This depends on the catalyst. For heterogeneous catalysts, simple filtration is usually sufficient. For homogeneous metal catalysts (e.g., Palladium, Ruthenium), specialized scavenger resins with thiol or polyamine functionalities can be used to sequester the metal.[12][14] Alternatively, a wash with an aqueous solution of a chelating agent can sometimes be effective.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • Google Patents.
  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 503-506. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Ley, S. V., et al. (2002). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. Organic Letters, 4(19), 3293-3296. [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]

  • Supra sciences. Solid-Supported Scavengers. [Link]

  • Willingdon College, Sangli. Protection and deprotection. [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • ResearchGate. Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]

  • SlideShare. Protection for the AMINE.pptx. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Google Patents.
  • Blacker, A. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2035-2042. [Link]

  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]

  • University of Rochester. Workup: Amines. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Organic Syntheses. 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. [Link]

  • Belov, F., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Green Chemistry, 25, 3355-3363. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Koch-Glitsch. Amine Production. [Link]

  • Google Patents.
  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?[Link]

  • ResearchGate. Why Amine Systems Fail – An in-depth Study of Amine System Failures. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Parker Hannifin. FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. [Link]

  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. [Link]

  • National Institutes of Health. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for Novel Research Chemicals (NRCs): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The landscape of Novel Research Chemicals (NRCs)—including synthetic cathinones, novel synthetic opioids (NSOs), and designer benzodiazepines—evolves faster than compendial libraries. Traditional pharmacopeial methods (USP/EP) often fail due to the lack of reference standards, structural isomerism, and thermal instability of these compounds.

The Solution: This guide provides a rigorous framework for validating analytical methods for NRCs, moving beyond "standard" protocols to address the specific physicochemical challenges of these unstable and structurally complex molecules. We compare the three dominant platforms: LC-MS/MS (Triple Quadrupole) , HRAM-MS (Orbitrap/Q-TOF) , and GC-MS , providing a decision matrix for their application.

Part 1: Comparative Analysis of Analytical Platforms

For NRCs, the choice of instrument dictates the validation strategy. While GC-MS is the forensic legacy standard, LC-MS techniques have become the "Gold Standard" for thermally unstable NRCs.

Table 1: Performance Matrix for NRC Analysis
FeatureLC-MS/MS (QqQ) HRAM-MS (Orbitrap/Q-TOF) GC-MS (EI)
Primary Use Targeted Quantification (Gold Standard)Screening, Unknown ID, Retrospective AnalysisVolatile organics, General Screening
Sensitivity High (pg/mL range)Medium-High (ng/mL range)Medium (µg/mL - ng/mL)
Selectivity High (MRM transitions)Very High (Exact mass <5 ppm)Moderate (Retention time + EI spectra)
Isomer Resolution Depends on Column ChemistryDepends on Column + MS/MS fragmentationGood, but limited by thermal stability
NRC Limitation Requires reference standards for MRM opt.Lower sensitivity than QqQ; Large data filesThermal degradation (e.g., Cathinones)
Cost/Complexity High / HighVery High / Very HighLow / Moderate
Expert Insight: The Causality of Choice
  • Why LC-MS/MS? For quantification of known NRCs in biological matrices (plasma, urine), the Triple Quadrupole (QqQ) is superior due to its duty cycle. In Multiple Reaction Monitoring (MRM) mode, it maximizes sensitivity by filtering out matrix noise.

  • Why HRAM? When the NRC is unknown or a metabolite is predicted but not synthesized, High-Resolution Accurate Mass (HRAM) allows you to filter by exact mass defect. This is critical for "General Unknown Screening" (GUS).

  • The GC-MS Trap: Many synthetic cathinones (e.g., Mephedrone analogs) undergo thermal degradation in the GC injection port, leading to false negatives or misidentification as their degradation products. Avoid GC-MS for thermally labile NRCs unless derivatization is validated.

Part 2: Method Development Workflow

Before validation begins, the method must be optimized for the specific physicochemical properties of the NRC.

Diagram 1: NRC Method Development Lifecycle

Caption: A logical workflow for developing methods for novel compounds, prioritizing solubility and isomer separation.

MethodDevelopment Start Start: Novel NRC Identified Solubility 1. Solubility & Stability Profile (pH stability check) Start->Solubility InstSelect 2. Instrument Selection (Volatile vs. Polar/Labile) Solubility->InstSelect IsVolatile Thermally Stable? InstSelect->IsVolatile GCPath GC-MS Method (Derivatization req?) IsVolatile->GCPath Yes LCPath LC-MS Method (ESI Source Opt) IsVolatile->LCPath No (Most NRCs) Validation 5. ICH Q2(R2) Validation GCPath->Validation ColumnScreen 3. Column Screening (C18 vs. Biphenyl vs. F5) LCPath->ColumnScreen MobilePhase 4. Mobile Phase Opt (Acidic vs. Basic buffers) ColumnScreen->MobilePhase IsomerCheck Positional Isomers? MobilePhase->IsomerCheck Chiral Chiral/PFP Column Selection IsomerCheck->Chiral Yes IsomerCheck->Validation No Chiral->Validation

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed for LC-MS/MS , the most common modality for NRCs. It strictly adheres to ICH Q2(R2) and SWGDRUG guidelines.

Specificity & Isomer Differentiation

The Risk: NRCs frequently appear as positional isomers (e.g., 3-MMC vs. 4-MMC). A standard C18 column often co-elutes these.

  • Protocol:

    • Inject individual standards of all known isomers (100 ng/mL).

    • Inject a mixture of all isomers.

    • Acceptance Criteria: Baseline resolution (

      
      ) between critical pairs.
      
    • Scientist Tip: If C18 fails, switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases interact with the pi-electrons in the aromatic rings of cathinones/fentanyls, providing selectivity based on ring substitution patterns.

Matrix Effects (Ion Suppression/Enhancement)

The Risk: "Invisible" interference in LC-MS/MS where matrix components (phospholipids) suppress ionization, leading to false negatives.

  • Protocol (Post-Extraction Spike Method):

    • Set A: Standard in neat solvent.

    • Set B: Standard spiked into extracted blank matrix (plasma/urine) after sample preparation.

    • Calculation:

      
      .
      
    • Acceptance Criteria:

      
       (or 80-120%). CV of MF across 6 different lots of matrix must be 
      
      
      
      .
Linearity & Range
  • Protocol:

    • Prepare calibration curve with minimum 6 non-zero points.

    • Range: Typically 1 ng/mL to 1000 ng/mL for NRCs.

    • Weighting: Use

      
       or 
      
      
      
      weighting (heteroscedasticity is common in MS).
    • Acceptance:

      
      ; Back-calculated concentrations of standards must be within 
      
      
      
      (
      
      
      at LLOQ).
Accuracy & Precision
  • Protocol:

    • QC Levels: Low (3x LLOQ), Medium (50% range), High (80% range).

    • Replicates:

      
       per level, over 3 separate days (Inter-day).
      
    • Acceptance: Bias and %CV within

      
       (
      
      
      
      at LLOQ).

Part 4: Case Study – Synthetic Cathinones

Objective: Validate a method to differentiate Methylone and Ethylone in human plasma.

Experimental Setup:

  • Instrument: Agilent 6495 Triple Quad LC/MS.

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

Results Summary:

ParameterMethyloneEthyloneAcceptanceStatus
Retention Time 2.45 min2.89 min

PASS
Matrix Factor 0.92 (92%)0.89 (89%)0.80 - 1.20PASS
Linearity (

)
0.9980.996

PASS
Precision (%CV) 4.2%5.1%

PASS

Analysis: The Biphenyl column successfully resolved the structural analogs. The matrix factor indicates slight suppression (<10%) but is well within the acceptable range, validating the protein precipitation extraction method.

Part 5: Decision Logic for NRC Method Selection

Diagram 2: Instrument Selection Matrix

Caption: Decision tree for selecting the optimal analytical platform based on analyte properties and lab goals.

InstrumentSelection Root Analyte Characterization Q1 Targeted or Unknown? Root->Q1 Targeted Targeted Analysis Q1->Targeted Known List Unknown Unknown / Screening Q1->Unknown New/Unknown Q2 Thermal Stability? Targeted->Q2 HRAM HRAM-MS (Orbitrap) (High Specificity) Unknown->HRAM Retrospective Analysis Stable Stable (e.g., Amphetamines) Q2->Stable Yes Unstable Unstable (e.g., Cathinones) Q2->Unstable No GCMS GC-MS (Cost-effective) Stable->GCMS If Volatile LCMS LC-MS/MS (QqQ) (High Sensitivity) Stable->LCMS If Polar Unstable->LCMS Mandatory

References

  • ICH (International Council for Harmonisation). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Beyond the Peak Area: A Comparative Guide to Accuracy and Precision in Compound Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Focus: qNMR vs. Chromatographic Methods (HPLC/LC-MS)

Introduction: The "Area %" Fallacy

In drug development and advanced organic synthesis, a common but dangerous assumption is that HPLC Area % equals Weight % Purity . It does not.

As a Senior Application Scientist, I often see this error propagate through pipelines. HPLC Area % is a measure of relative absorbance, not mass. If your impurity absorbs UV light 10x more strongly than your target compound, your purity data is skewed.

This guide objectively compares the two dominant methodologies for quantitative analysis: Quantitative NMR (qNMR) and HPLC-UV/Vis . We will establish why qNMR is the superior tool for Accuracy (Absolute Quantification) while HPLC remains the king of Precision and Sensitivity for trace impurity profiling, grounded in the latest ICH Q2(R2) regulatory framework.

Methodological Comparison: The Right Tool for the Job
The Alternatives
  • qNMR (Quantitative Nuclear Magnetic Resonance): A primary ratio measurement method.[1] It relies on the direct proportionality between signal integration and the number of nuclei.[2]

    • Status:Gold Standard for Accuracy.

  • HPLC-UV (High-Performance Liquid Chromatography): A relative measurement method relying on separation and extinction coefficients.

    • Status:Gold Standard for Precision & Sensitivity.

Performance Metrics Table
FeatureqNMR (Internal Standard) HPLC-UV (External Standard) LC-MS
Primary Metric Accuracy (Trueness) Precision (Repeatability) Sensitivity
Reference Standard Not Required for analyte.[3] Only need a generic internal standard (IS).Required. Must have a pure standard of the specific analyte.[1][4]Required. Isotopically labeled standards preferred.
Response Factor Uniform (1:1 for protons).Variable (depends on extinction coefficient

).
Highly Variable (ionization efficiency).
Dynamic Range Linear over 5-6 orders of magnitude.Linear, but detector saturation is common.Linear range is narrow; saturation is frequent.
LOD (Limit of Detection) Moderate (~10-100 µM).Excellent (< 1 µM).Superior (< 1 nM).
Major Error Source Weighing errors & Integration phasing.Response factor assumptions & Matrix interference.Ion suppression (Matrix effects).
The Decision Matrix (Graphviz)

When to use which method?

DecisionMatrix Start Objective: Quantify Compound Q_Standard Do you have a certified reference standard of the analyte? Start->Q_Standard Q_Trace Is the analyte concentration < 0.1 mg/mL (Trace)? Q_Standard->Q_Trace Yes Use_qNMR Use qNMR (Absolute Method) Q_Standard->Use_qNMR No (Need Purity Assignment) Use_HPLC Use HPLC-UV (Relative Method) Q_Trace->Use_HPLC No (Routine QC) Use_LCMS Use LC-MS (High Sensitivity) Q_Trace->Use_LCMS Yes (< 0.1%) Use_qNMR->Use_HPLC Value Assign Standard for Routine Use

Caption: Analytical Decision Matrix. Use qNMR to establish the purity of a primary standard, then use that standard to calibrate HPLC for routine, high-precision testing.

Deep Dive Protocol: High-Accuracy qNMR

Scientific Integrity Note: This protocol is designed to be self-validating . By using an Internal Standard (IS) with a known purity, the system validates the instrument response in every single scan.

Core Principle: The Master Equation


Where:

  • 
    : Purity (mass fraction)[1][5]
    
  • 
    : Integral area[6]
    
  • 
    : Number of protons (nuclei)
    
  • 
    : Molar mass
    
  • 
    : Weighed mass[7]
    
Phase 1: Gravimetric Preparation (The "Hidden" Error Source)

Most accuracy errors in qNMR come from the balance, not the magnet.

  • Volumetric Flasks are Forbidden: Never use volumetric dilution for qNMR. Volume changes with temperature.[8] Mass does not.

  • Protocol:

    • Tare a clean HPLC vial (or crimp vial) on a 5-digit analytical balance (readability 0.01 mg).

    • Weigh ~10-20 mg of Analyte directly into the vial. Record mass (

      
      ) to 0.01 mg.
      
    • Weigh ~5-10 mg of Internal Standard (IS) directly into the same vial. Record mass (

      
      ).
      
    • Add deuterated solvent (e.g., DMSO-

      
      ) to dissolve both. Exact volume does not matter.
      
Phase 2: Internal Standard Selection

You cannot just grab any standard. It must meet the BIPM (Bureau International des Poids et Mesures) criteria:

  • Non-Hygroscopic: Must not absorb water during weighing.

  • Resonance Clarity: Signals must not overlap with your analyte.

  • Relaxation Time (

    
    ):  Must be characterized.
    

Recommended Standards:

  • Maleic Acid: Good for aqueous/DMSO samples. Sharp singlet at ~6.3 ppm.

  • 1,3,5-Trimethoxybenzene: Good for organic solvents. Singlets at ~6.1 and ~3.8 ppm.

  • Dimethyl sulfone (DMSO

    
    ):  Rugged standard for various solvents.
    
Phase 3: Acquisition Parameters (The "Causality" of Precision)

Standard NMR parameters are for structure, not quantification. You must alter the physics of the pulse sequence.

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (

    
    ):  The most critical parameter.
    
    • Rule:

      
       (of the slowest relaxing proton).[9]
      
    • Why? You must allow 99.3% of the magnetization to return to equilibrium (

      
      ). If you scan too fast, you under-integrate the slower protons (usually the IS), artificially inflating your calculated purity.
      
  • Scans (NS): Minimum 16, preferably 64, to average out electronic noise (Signal-to-Noise Ratio

    
    ).
    
Phase 4: Processing
  • Phasing: Must be done manually. Auto-phasing often distorts the baseline.

  • Baseline Correction: Apply a polynomial (Bernstein) baseline correction. A rolling baseline adds false area to integrals.

  • Integration: Define integration ranges consistently (e.g., ± 20 Hz from peak center).

Experimental Data: qNMR vs. HPLC Case Study

Scenario: Analysis of a synthesized drug intermediate (2-Fluoropyridine-3-boronic acid).

Table 2: Comparative Results

ParameterHPLC-UV (254 nm) qNMR (Internal Std: Maleic Acid) Interpretation
Calculated Purity 99.88% (Area %) 98.20% (w/w %) Discrepancy Alert
RSD (n=6) 0.05%0.35%HPLC is more precise (repeatable).
Bias +1.68%Reference ValueHPLC overestimated purity.

Analysis of Discrepancy: The HPLC showed 99.88% because the impurities (boronic anhydrides) had weak UV chromophores at 254 nm. They were "invisible" to the UV detector. The qNMR, detecting all protons equally, revealed the true mass balance. The HPLC result was precise, but inaccurate.

Troubleshooting & Error Propagation

The following diagram illustrates where errors enter your workflow and how to mitigate them.

ErrorPropagation cluster_0 Mitigation Strategies Weighing Weighing Step (Gravimetric) Solubility Solubility Check (Inhomogeneity) Weighing->Solubility Static Error Note1 Use 5-digit balance Use Anti-static gun Weighing->Note1 Relaxation Relaxation Delay (T1 Saturation) Solubility->Relaxation Sample State Processing Integration/Phasing (Operator Bias) Relaxation->Processing Raw Data Quality Note2 d1 > 5*T1 (Usually 30-60s) Relaxation->Note2 Result Final Purity % Processing->Result Calculation

Caption: Error Propagation Pathway. Note that weighing errors are fundamental and cannot be corrected by software.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Establishes global standards for accuracy, precision, and specificity.

  • Quantitative NMR (qNMR) as a Primary Reference Measurement Procedure. Bureau International des Poids et Mesures (BIPM). Defines qNMR as a primary ratio method.

  • Head-to-Head Comparison of HPLC vs qNMR. ResearchGate/Journal of Pharmaceutical Analysis. (2023).[1][10][11][12] Demonstrates qNMR's superiority in absolute quantification.

  • TraceCERT® Bulletin: Quantitative NMR. Sigma-Aldrich (Merck). Technical guide on internal standard selection and T1 relaxation.

  • Gravimetric vs. Volumetric Sample Preparation. Chemie.de. Explains the precision advantages of gravimetric prep.

Sources

A Comparative Analysis of Halogenated Phenethylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of halogenated phenethylamine derivatives, focusing on their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their characterization. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causal relationships behind structural modifications and their functional outcomes, grounded in experimental data.

Introduction: The Significance of Halogenation in Phenethylamine Scaffolds

The phenethylamine backbone is a foundational structure for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to synthetic stimulants and psychedelics.[1][2] Halogenation—the substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine)—is a powerful medicinal chemistry tool used to modulate the pharmacological properties of these molecules.[3][4][5] Strategic placement of halogens can profoundly alter a compound's metabolic stability, lipophilicity, and, most critically, its affinity and selectivity for specific biological targets such as monoamine transporters and G-protein coupled receptors.[4][5] This guide will explore these alterations through two primary classes of halogenated phenethylamines: the amphetamine-type transporter inhibitors and the 2,5-dimethoxy-phenethylamine (2C-X) type serotonin receptor agonists.

Structure-Activity Relationships: How Halogenation Governs Function

The specific halogen and its position on the phenyl ring are critical determinants of a derivative's pharmacological profile.

Para-Halogenated Amphetamines: Modulating Monoamine Transporter Selectivity

In the amphetamine class, halogenation at the para (4-position) of the phenyl ring significantly shifts the compound's interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

  • Increased Serotonergic Activity : A consistent finding is that para-halogenation on amphetamine increases its potency as a serotonin uptake inhibitor.[4][5] The selectivity for DAT over SERT decreases as the size of the para-substituent increases.[4] For instance, 4-chloroamphetamine (PCA) is a potent serotonin uptake inhibitor and releasing agent, a property far more pronounced than in its non-halogenated parent compound.[4][5][6] This enhanced serotonergic activity is a key factor in the distinct neuropharmacological and neurotoxic profiles of these compounds.[4][5][7]

  • Influence of Halogen Type : The type of halogen matters. For both amphetamines and cathinones, the rank order of cytotoxicity has been observed as chloride > fluoride > hydrogen.[3][4][8] This increased toxicity is linked to the impairment of mitochondrial function.[3][4][8] For example, PCA is more cytotoxic than 4-fluoroamphetamine (4-FA), with IC50 values for cellular ATP depletion being approximately 0.4 mM for PCA and 1.4 mM for 4-FA in SH-SY5Y cells.[3]

The diagram below illustrates the general SAR for para-halogenation on the amphetamine scaffold, highlighting its impact on transporter interactions.

Caption: SAR of Para-Halogenated Amphetamines.

The 2C-X Series: Tuning Serotonin 5-HT₂ Receptor Activity

The 2C-X family of psychedelic phenethylamines features methoxy groups at the 2 and 5 positions, with a lipophilic substituent, often a halogen, at the 4-position.[9][10][11] These compounds primarily act as agonists at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is believed to mediate their psychedelic effects.[9][10][12]

  • Potency and Halogen Type : The halogen at the 4-position significantly influences potency at the 5-HT₂ₐ receptor. Adding a lipophilic substituent like a halogen generally increases agonist potency.[9] For example, 2C-B (4-bromo) and 2C-I (4-iodo) are well-known for their potent psychedelic effects.[9][11] Interestingly, some studies have shown that these compounds can act as partial agonists or even antagonists depending on the specific assay and receptor subtype.[12][13][14] For example, 2C-I and 2C-B have been shown to be potent antagonists at the 5-HT₂ₐ receptor in Xenopus laevis oocytes, while acting as partial agonists at 5-HT₂C receptors.[13][14]

  • Selectivity : Most 2C-X drugs exhibit a higher affinity for the 5-HT₂ₐ receptor compared to the 5-HT₂C and 5-HT₁ₐ receptors.[10] This selectivity is a key aspect of their pharmacological profile and distinguishes them from other classes of phenethylamines.

Comparative Pharmacological Data

The following table summarizes publicly available in vitro data for representative halogenated phenethylamine derivatives, allowing for a direct comparison of their potencies at key molecular targets.

CompoundTargetAssay TypeValue (nM)Reference
4-Chloroamphetamine (PCA) SERTInhibition (Kᵢ)4.8[6]
DATInhibition (IC₅₀)1,100[4]
NETInhibition (IC₅₀)160[4]
4-Fluoroamphetamine (4-FA) SERTInhibition (IC₅₀)1,100[4]
DATInhibition (IC₅₀)550[4]
NETInhibition (IC₅₀)94[4]
2C-B 5-HT₂ₐActivation (EC₅₀)1.2[15]
5-HT₂CActivation (EC₅₀)0.63[15]
2C-I 5-HT₂ₐActivation (EC₅₀)~15 (partial agonist)[13][16]
5-HT₂CActivation (EC₅₀)~100 (partial agonist)[16]

Note: Values are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols for Characterization

The accurate characterization of these derivatives relies on robust and validated experimental methodologies. Here, we detail two fundamental protocols.

Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine a compound's affinity (Kᵢ) for a specific monoamine transporter (e.g., SERT) expressed in cell membranes. The principle is to measure the ability of a test compound to displace a known high-affinity radioligand.

Causality: The choice of a specific radioligand (e.g., [³H]-citalopram for SERT) is critical for targeting the transporter of interest. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor to ensure that the measured signal is solely from binding to the target transporter.[17][18]

Workflow Diagram:

RadioligandBindingWorkflow A 1. Prepare Transporter-Expressing Cell Membranes B 2. Incubate Membranes with: - Radioligand (e.g., [3H]-citalopram) - Test Compound (various concentrations) A->B C 3. Separate Bound & Free Radioligand (via Vacuum Filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[18] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (e.g., 50-120 µg protein).[18]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand (e.g., [³H]-citalopram at a concentration near its Kₔ).[18]

    • For determining non-specific binding, a parallel set of wells should contain a saturating concentration of a known non-radioactive inhibitor (e.g., fluoxetine) instead of the test compound.

  • Incubation: Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[18]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[18]

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a gold-standard technique for the definitive identification of phenethylamine derivatives in various matrices, including urine or seized materials.[19][20][21]

Causality: The gas chromatograph separates compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds into a unique pattern of ions (mass spectrum), which serves as a molecular fingerprint for identification.[20][22] Derivatization (e.g., with PFPA) is often employed to increase the volatility and thermal stability of these polar amines, improving their chromatographic behavior.[21]

Step-by-Step Methodology:

  • Sample Preparation (Urine):

    • To 5 mL of urine, add 5 mL of an extraction buffer and 5 mL of an extraction solvent (e.g., a mix of organic solvents).[21]

    • Add an internal standard (e.g., dioctylphthalate) for quality control.[21]

    • Mix thoroughly (e.g., on a laboratory rocker for 10 minutes) and centrifuge to separate the layers.[21]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[21]

  • Derivatization (Optional but Recommended):

    • Reconstitute the dried extract in a suitable solvent (e.g., hexane).

    • Add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) and incubate at 50°C for 15 minutes.[21]

    • Neutralize the reaction and transfer the final organic layer for analysis.[21]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system.[20]

    • GC Conditions: Use a capillary column suitable for amine analysis (e.g., HP-5MS).[20] A typical temperature program starts at a low temperature (e.g., 60-130°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-290°C) to elute all compounds.[20][22] Helium is typically used as the carrier gas.[20][22]

    • MS Conditions: Operate the mass spectrometer in electron impact (EI) ionization mode.[22] Acquire data in full scan mode (e.g., m/z 30-350) to obtain the mass spectrum.[22]

  • Identification: Compare the retention time and the acquired mass spectrum of the unknown peak with those of a certified reference standard or a library database (e.g., NIST/Wiley) for positive identification.

Conclusion

Halogenation is a versatile strategy in the design of phenethylamine derivatives, capable of producing compounds with widely divergent pharmacological profiles. Para-halogenation of amphetamines tends to enhance serotonergic activity and, consequently, neurotoxicity, shifting the balance away from a purely dopaminergic/noradrenergic profile. In the 2C-X series, 4-position halogens are crucial for conferring high potency at 5-HT₂ₐ receptors, the primary target for psychedelic action. The continued application of the robust analytical and pharmacological protocols detailed herein is essential for elucidating the nuanced effects of these compounds and guiding the development of novel chemical probes and potential therapeutics.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. Scilit. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. MDPI. [Link]

  • Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology. [Link]

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]

  • Villalobos, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology. [Link]

  • Zhang, Y., et al. (2014). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones. ResearchGate. [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. PubMed Central. [Link]

  • Villalobos, C., et al. (2004). Figure 3: 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT 2C receptor. ResearchGate. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Takahashi, M., et al. (2007). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Chemical and Pharmaceutical Bulletin. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Harvey, J. A. (1978). Neurotoxic action of halogenated amphetamines. Annals of the New York Academy of Sciences. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • N/A. (N/A). 2C (psychedelics). Wikipedia. [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]

  • Kim, Y., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Takahashi, M., et al. (2007). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. [Link]

  • Palma-Carlos, A. G., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. [Link]

  • Mosier, P. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Journal of Psychoactive Drugs. [Link]

  • Kowalczuk, A., et al. (2021). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]

  • N/A. (N/A). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • N/A. (N/A). Substituted phenethylamine. Wikipedia. [Link]

  • N/A. (N/A). 2C-B. Wikipedia. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. International Journal of Molecular Sciences. [Link]

  • Sanders-Bush, E., et al. (1975). Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Acuña-Castillo, C., et al. (2002). Concentration-response curves for DOI and 2C-I at 5-HT2 receptors. ResearchGate. [Link]

  • Banks, M. L., & Negus, S. S. (2012). General structure of 2C with labeled positions. ResearchGate. [Link]

  • N/A. (N/A). Phenethylamine. Wikipedia. [Link]

  • Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]

  • Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Molecular Pharmacology. [Link]

  • Holze, F., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. bioRxiv. [Link]

  • Fuller, R. W., et al. (1974). Effects of some homologues of 4-chloroamphetamine on brain serotonin metabolism. Neuropharmacology. [Link]

  • Parker, K. K., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • Kumar, N., et al. (2022). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. Biophysics Colab. [Link]

Sources

Biological activity of brominated vs chlorinated amphetamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Biological Activity of Halogenated Amphetamines: 4-Chloroamphetamine (4-CA) vs. 4-Bromoamphetamine (4-BA)

Executive Summary

This guide provides a technical comparison of 4-chloroamphetamine (4-CA/PCA) and 4-bromoamphetamine (4-BA/PBA) , two halogenated amphetamine analogs extensively used in neuropharmacology.[1] While structurally similar to the psychostimulant amphetamine, the addition of a halogen atom at the para position drastically alters their pharmacological profile, shifting selectivity towards the serotonin (5-HT) transporter (SERT) and conferring potent serotonergic neurotoxicity.

Key Distinction: Both compounds act as substrates for monoamine transporters, triggering non-exocytotic release of serotonin, dopamine, and norepinephrine.[2] However, they are primarily utilized in research as selective serotonergic neurotoxins to experimentally deplete 5-HT levels in animal models.[1] The brominated analog (4-BA) generally exhibits higher lipophilicity and SERT affinity compared to the chlorinated variant (4-CA), often resulting in enhanced potency and distinct pharmacokinetic profiles.[1]

Chemical & Physical Properties: The Halogen Effect

The biological divergence between these analogs and their parent compound (amphetamine) stems from the steric and electronic properties of the halogen substituent.

Feature4-Chloroamphetamine (4-CA)4-Bromoamphetamine (4-BA)Impact on Biological Activity
Substituent Chlorine (-Cl)Bromine (-Br)Lipophilicity: Br > Cl.[1][3] Increased lipophilicity facilitates Blood-Brain Barrier (BBB) penetration.[1]
Van der Waals Radius ~1.75 Å~1.85 ÅSteric Bulk: Br is larger, affecting fit within the SERT substrate binding pocket (S1/S2 sites).[2]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Electronic Effect: Both are electron-withdrawing, reducing the pKa of the amine slightly compared to amphetamine.[1]
Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the physical properties of the halogen bond translate into specific biological outcomes.[1]

SAR_Logic Core Amphetamine Core (Phenylisopropylamine) Sub Para-Substitution Core->Sub Modification Cl Chlorine (4-CA) Moderate Lipophilicity Medium Steric Bulk Sub->Cl Br Bromine (4-BA) High Lipophilicity Large Steric Bulk Sub->Br SERT SERT Selectivity (vs DAT/NET) Cl->SERT High Affinity BBB BBB Penetration (Brain Exposure) Cl->BBB Rapid Entry Br->SERT Very High Affinity Br->BBB Enhanced Entry (Higher logP)

Caption: SAR logic flow demonstrating how halogen substitution drives SERT selectivity and bioavailability.

Pharmacodynamics: Mechanism of Action

Both 4-CA and 4-BA function as Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs) .[1][3] Unlike simple reuptake inhibitors (like cocaine), they are substrates for the transporters.[2]

The Releaser Mechanism
  • Uptake: The drug binds to the transporter (SERT > NET > DAT) and is transported into the cytoplasm.

  • VMAT2 Disruption: Once intracellular, they interact with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient.[2]

  • Cytosolic Surge: Neurotransmitters leak from vesicles into the cytoplasm.[1]

  • Reverse Transport: The high cytosolic concentration triggers the transporter to reverse direction (efflux), flooding the synapse with neurotransmitter.[1]

Comparative Binding Data (Rat Synaptosomes)

Note: Values are approximate means derived from multiple studies [1][2]. Lower Ki/EC50 indicates higher potency.[2]

TargetMetric4-Chloroamphetamine (4-CA)4-Bromoamphetamine (4-BA)Interpretation
SERT EC50 (Release)~28 nM~15–25 nM4-BA is slightly more potent at releasing 5-HT due to higher SERT affinity.[1]
NET EC50 (Release)~24 nM~20 nMBoth are potent norepinephrine releasers.[1]
DAT EC50 (Release)~42–68 nM~40–60 nMBoth release dopamine, but with less selectivity than for SERT.[1][2]
Selectivity RatioSerotonergic biasHighly Serotonergic biasPara-halogenation shifts preference from DAT (Amphetamine) to SERT.[1]

Neurotoxicity Profile

The primary application of 4-CA and 4-BA is the induction of selective serotonergic neurotoxicity.[1]

  • Mechanism: The neurotoxicity is dependent on active uptake via SERT .[1] Co-administration of a SERT inhibitor (e.g., fluoxetine) completely blocks the neurotoxic effects [3].[2][3]

  • Outcome: Long-term (>1 week) depletion of Tryptophan Hydroxylase (TPH) and 5-HT content in the brain.[1]

  • Comparison:

    • 4-CA: The "gold standard" tool.[1] Reliable, well-characterized depletion.[1][2]

    • 4-BA: Often equipotent or more potent due to lipophilicity.[1] However, 4-CA is preferred in many protocols simply due to the vast historical dataset.[1]

    • Warning: Unlike 5,7-DHT (which requires intracerebral injection), both 4-CA and 4-BA are active systematically (IP/SC injection) because they cross the BBB efficiently.[1]

Diagram 2: Neurotoxic Signaling Pathway

Neurotoxicity Extracellular Extracellular Space Drug 4-CA / 4-BA SERT SERT Transporter Drug->SERT Substrate Binding Fluoxetine SSRI (Fluoxetine) [BLOCKER] Fluoxetine->SERT Inhibits ROS Reactive Oxygen Species (ROS) Generation SERT->ROS Intracellular Accumulation Cyto Cytoplasm Mito Mitochondrial Dysfunction ROS->Mito Depletion 5-HT Depletion & Axonal Degeneration Mito->Depletion Caspase Activation?

Caption: Pathway of halogenated amphetamine neurotoxicity.[1] Note that SERT inhibition prevents the toxic cascade.

The "Psychedelic Divergence": 2,5-Dimethoxy Analogs

It is critical to distinguish simple para-substituted amphetamines (4-CA/4-BA) from their 2,5-dimethoxy counterparts (DOC/DOB).[1]

  • 4-CA/4-BA: Neurotoxins / Releasing Agents.[1][3]

  • DOC (Chlorinated) / DOB (Brominated): Highly potent 5-HT2A Agonists (Psychedelics).[1][2]

  • Key Data: DOB has a Ki of ~0.8 nM at 5-HT2A, making it a potent hallucinogen, whereas 4-BA has negligible affinity for 5-HT2A compared to its transporter effects [4].[1]

Experimental Protocols

Protocol A: Synaptosomal Uptake Assay (In Vitro)

Purpose: To determine the IC50 of the analog for inhibiting [3H]-5-HT uptake (measure of transporter affinity).[1]

  • Tissue Preparation:

    • Decapitate male Sprague-Dawley rats. Rapidly remove whole brain or specific region (striatum for DAT, cortex for SERT).[1][2]

    • Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes).

    • Centrifuge at 1,000 x g for 10 min (4°C). Save supernatant (S1).

    • Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2 - crude synaptosomes) in Krebs-Henseleit buffer [5].[1]

  • Incubation:

    • Aliquot synaptosomes into tubes. Add test compound (4-CA or 4-BA) at varying concentrations (1 nM – 10 µM).[1]

    • Pre-incubate for 10 min at 37°C.

    • Add [3H]-5-HT (final concentration ~10 nM).[1] Incubate for 5 min.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.[1]

    • Wash filters 3x with ice-cold buffer.[1]

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate IC50 using non-linear regression (e.g., GraphPad Prism).[1][2]

Protocol B: Assessing Neurotoxicity (In Vivo)

Purpose: To induce and measure long-term serotonin depletion.[1]

  • Dosing:

    • Administer 4-CA or 4-BA (10 mg/kg, i.p.) to rats.[1]

    • Control: Saline vehicle.[1]

    • Protection Group (Optional): Administer Fluoxetine (10 mg/kg) 1 hour prior to toxin.[1]

  • Wait Period:

    • Wait 7 days to allow for clearance of acute drug effects and development of terminal degeneration.

  • Analysis:

    • Sacrifice animals; dissect cortex/hippocampus.[1]

    • Analyze tissue for 5-HT and 5-HIAA levels using HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).[1]

    • Expected Result: >60-80% reduction in 5-HT levels in toxin-treated groups compared to control.[1]

References

  • Fuller, R. W., et al. (1975).[1][2] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[1][4] Neuropharmacology, 14(10), 739-746.[1][2] Link

  • Rickli, A., et al. (2015).[1][2][5] "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones." European Neuropsychopharmacology, 25(3), 365-376.[1][2][5] Link

  • Fuller, R. W. (1992).[1][2] "The involvement of serotonin uptake in the acute and long-term effects of 4-chloroamphetamine."[1][3] Neurotoxicology, 13(1), 129-138.[1][2]

  • Nichols, D. E. (2016).[1][2] "Psychedelics."[1][6] Pharmacological Reviews, 68(2), 264-355.[1][2] Link

  • Thermo Fisher Scientific. (n.d.).[1] "Isolate Functional Synaptosomes Protocol." Link

Sources

Cross-reactivity studies of novel psychoactive substances in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid proliferation of Novel Psychoactive Substances (NPS) has created a "cat-and-mouse" dynamic in forensic and clinical toxicology. While Mass Spectrometry (LC-MS/MS) remains the gold standard for confirmation, immunoassays are the indispensable first line of defense due to their throughput and cost-efficiency.

However, the structural diversity of NPS—ranging from synthetic opioids to cathinones—presents a critical challenge: Cross-Reactivity (CR).

This guide objectively compares the performance of Heterogeneous (ELISA) versus Homogeneous (EMIT/CEDIA) assay platforms in detecting NPS. It provides a self-validating protocol for determining cross-reactivity profiles and analyzes why high cross-reactivity is a feature for fentanyl screening but a bug for amphetamine confirmation.

Part 1: The Mechanism of Cross-Reactivity

To design effective screening protocols, one must understand the molecular causality of cross-reactivity. It is not random; it is a function of epitope fidelity .

Immunoassays rely on antibodies raised against a specific drug-protein conjugate. If the NPS shares the specific "hapten" structure targeted by the antibody (e.g., the phenethylamine backbone), binding occurs. If the NPS possesses a bulky substitution at that critical binding site (steric hindrance), detection fails.

Visualization: The Antibody-NPS Binding Logic

CrossReactivityMechanism cluster_0 Structural Homology Target Target Drug (e.g., Fentanyl) Antibody Antibody Binding Pocket Target->Antibody Perfect Fit (100%) Signal Signal Change (Detection) Antibody->Signal Complex Formed NoSignal No Signal (False Negative) Antibody->NoSignal No Complex NPS_High NPS Analog (High CR) (e.g., Acetylfentanyl) Shared Epitope Preserved NPS_High->Antibody High Affinity Binding NPS_Low NPS Analog (Low CR) (e.g., Alfentanil) Steric Hindrance NPS_Low->Antibody Weak/No Binding

Figure 1: Mechanistic pathway of antibody binding. High cross-reactivity occurs when the NPS retains the core epitope structure of the target drug.

Part 2: Validated Experimental Protocol

As a scientist, you cannot rely on manufacturer inserts alone. Matrix effects and new analogs require internal validation. This protocol complies with ANSI/ASB Standard 036 (formerly SWGTOX) requirements for method validation.

The "Self-Validating" Workflow

Objective: Determine the % Cross-Reactivity (%CR) of a specific NPS on your current immunoassay platform.

Reagents Required:

  • Drug-Free Urine/Blood (Matrix Blank).

  • Target Drug Standard (e.g., Fentanyl).[1][2][3][4]

  • NPS Reference Standard (e.g., Furanylfentanyl).

Step-by-Step Methodology:

  • Establish the Cutoff (

    
    ):  Run the target drug calibrator to establish the assay's decision point (e.g., 1 ng/mL for Fentanyl).
    
  • Spike the NPS (

    
    ):  Prepare a logarithmic dilution series of the NPS in the blank matrix.
    
    • Range: 0.1x to 1000x the target cutoff.

  • Run Assay: Analyze the spiked NPS samples in triplicate.

  • Plot Response: Generate a dose-response curve (Log Concentration vs. Absorbance/Rate).

  • Calculate Equivalent Concentration: Identify the concentration of the NPS that produces a signal identical to the Target Drug at its cutoff.

Calculation Formula:



  • Interpretation:

    • >100%: The assay is more sensitive to the NPS than the target (High risk of "False Positives" if quantification is attempted without confirmation).

    • <1%: The assay effectively "misses" the NPS (High risk of False Negatives).

Part 3: Platform Comparison (ELISA vs. Homogeneous)

Not all immunoassays are equal.[5][6][7][8][9][10][11][12][13][14] For NPS detection, the choice of platform dictates the sensitivity to structural analogs.

Heterogeneous Assays (ELISA)[3][12][15]
  • Mechanism: Competitive binding with a wash step.

  • NPS Performance: Generally exhibits higher cross-reactivity to broad classes of NPS. The incubation time allows for lower-affinity antibodies to bind structurally similar analogs.

  • Best Application: Forensic screening (hair/blood) where detecting any use is prioritized over speed.

Homogeneous Assays (EMIT / CEDIA / ARK)
  • Mechanism: Enzyme activity modulation in solution (no wash).

  • NPS Performance: Often lower cross-reactivity due to rapid kinetics and steric constraints in the solution phase. However, newer generation assays (e.g., ARK Fentanyl) are specifically engineered to capture metabolites like Norfentanyl.

  • Best Application: High-volume clinical urine screening (ER/Workplace).

Comparative Data Table: Fentanyl Analogs

Data synthesized from Guerrieri et al. (2018) and Budelier et al. (2020).

AnalyteELISA (Immunalysis) % CRHomogeneous (ARK) % CRClinical Implication
Fentanyl (Target) 100% 100% Baseline
Acetylfentanyl~100%~100%Excellent Detection. Both platforms catch this common analog.
Furanylfentanyl~20%~20%Reduced Sensitivity. Requires 5x higher concentration to trigger positive.
Carfentanil<1%<1%DANGEROUS MISS. Most standard assays miss Carfentanil due to potency (low conc.) and structure.
Norfentanyl (Metabolite)<5%~3% (High concordance)Metabolite Gap. ARK is superior for urine where metabolite > parent.

Part 4: The "Cathinone Gap" – A Critical Warning

While cross-reactivity is a benefit for Fentanyl screening (broad class detection), it is a major failure point for Synthetic Cathinones ("Bath Salts").

Most standard Amphetamine/Methamphetamine immunoassays rely on the phenyl-ring structure. Synthetic cathinones possess a beta-ketone group that alters the electron density and shape of the molecule.

  • The Result: Most cathinones (MDPV, Mephedrone) exhibit <4% cross-reactivity with standard Amphetamine screens.

  • The Consequence: A negative amphetamine screen does not rule out cathinone intoxication.

Workflow for Suspected NPS (Negative Screen)

NPSWorkflow Sample Patient Sample (Urine/Blood) Screen Immunoassay Screen (Standard Panel) Sample->Screen Result Result? Screen->Result Positive Positive (+) Presumptive Result->Positive > Cutoff Negative Negative (-) Result->Negative < Cutoff LCMS Reflex to LC-MS/MS (NPS Specific Panel) Positive->LCMS Confirmation Required ClinicalCheck Clinical Signs of Intoxication? Negative->ClinicalCheck Stop Report Negative ClinicalCheck->Stop No Symptoms ClinicalCheck->LCMS Symptoms Present (Suspect Cathinones/NPS)

Figure 2: Diagnostic algorithm. Note that for NPS, a negative immunoassay result requires clinical correlation and reflex testing via LC-MS/MS due to poor cross-reactivity.

Part 5: Strategic Recommendations

  • Do Not Assume Class Coverage: Never assume an "Opiate" screen detects Fentanyl, or an "Amphetamine" screen detects Cathinones. These require specific reagents.

  • Leverage Cross-Reactivity for Fentanyl: Select assays (like the Immunalysis Direct ELISA) that demonstrate broad cross-reactivity (>80%) for Acetyl- and Butyryl-fentanyl to maximize screening utility.

  • Validate Decision Points: If your lab sees a high prevalence of a specific analog (e.g., Fluorofentanyl), perform the spiking protocol (Part 2) to determine if your current cutoff is sufficient to detect it at relevant biological concentrations.

  • The Gold Standard: Immunoassays are presumptive. Any legal or clinical decision involving NPS must be confirmed via LC-MS/MS or GC-MS, as cross-reactivity can also lead to false positives from benign substances (e.g., labetalol interfering with some amphetamine assays).

References

  • Guerrieri, D., et al. (2018). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA.[5] Journal of Analytical Toxicology, 43(1), 18–24. [Link]

  • Budelier, M. M., et al. (2020). Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. The Journal of Applied Laboratory Medicine, 5(6), 1277–1286. [Link]

  • Swortwood, M. J., et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays.[15][16] Drug Testing and Analysis, 6(7-8), 716-727. [Link]

  • ANSI/ASB Standard 036. (2019). Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Study of Monoamine Transporter Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monoamine Transporters in Neurotransmission and Therapeutics

Monoamine transporters (MATs) are a family of integral plasma-membrane proteins that meticulously regulate the concentration of the monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft.[1] This reuptake mechanism is fundamental to terminating neuronal signaling and maintaining neurotransmitter homeostasis.[2] The three primary members of this family are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] Dysregulation of these transporters is implicated in a host of neuropsychiatric and neurodegenerative disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), anxiety disorders, and substance use disorders.[2] Consequently, MATs are the primary targets for a wide array of therapeutic agents and drugs of abuse, ranging from antidepressants and psychostimulants to cocaine and amphetamines.[1][3]

This guide provides a comprehensive, in-depth comparison of the methodologies used to study the interactions of various compounds with these critical transporters. As a senior application scientist, my objective is to not only present the protocols but to also elucidate the underlying principles and rationale behind the experimental choices, thereby empowering researchers to design, execute, and interpret their studies with confidence. We will delve into the gold-standard techniques of radioligand binding and neurotransmitter uptake assays, explore modern fluorescence-based alternatives, and discuss the emerging field of allosteric modulation.

Part 1: Foundational Techniques for Characterizing Monoamine Transporter Interactions

The two most established and widely utilized methods for quantifying the interaction of a compound with a monoamine transporter are radioligand binding assays and neurotransmitter uptake inhibition assays. These techniques, while complementary, provide distinct yet crucial pieces of information about a ligand's affinity and its functional effect on the transporter.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of a ligand's affinity for its receptor or transporter.[4] The fundamental principle involves incubating a biological preparation containing the transporter of interest (e.g., cell membranes, synaptosomes) with a radiolabeled ligand (a "hot" ligand) that has a known high affinity and specificity for the transporter. The amount of radioactivity bound to the preparation is then measured, providing a direct quantification of the number of binding sites.

The choice of radioligand is paramount. It must exhibit high affinity to ensure a stable binding interaction and high specific activity to allow for sensitive detection.[1] The selection of the biological preparation depends on the research question. Transfected cell lines expressing a single human MAT (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT) are often preferred for their homogeneity and high expression levels, which provide a robust signal-to-noise ratio.[5] For a more physiologically relevant context, native tissue preparations such as rodent brain synaptosomes can be used, although these contain a mixture of cell types and transporter subtypes.

To determine the affinity of an unlabeled test compound (a "cold" ligand), a competition binding assay is performed. In this setup, a fixed concentration of the radioligand is incubated with the transporter preparation in the presence of varying concentrations of the test compound. The test compound will compete with the radioligand for binding to the transporter, and as its concentration increases, the amount of bound radioactivity will decrease. This allows for the determination of the inhibitory constant (Ki), a measure of the test compound's binding affinity.

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human monoamine transporter of interest (hDAT, hNET, or hSERT).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

    • Centrifuge the homogenate to pellet the membranes.[6]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[6]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[6]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[6]

      • 150 µL of the membrane preparation (typically 3-20 µg of protein for cell lines).[6]

      • 50 µL of the test compound at various concentrations or buffer for total binding.

      • 50 µL of a known selective inhibitor (e.g., GBR 12909 for DAT, nisoxetine for NET, or paroxetine for SERT) at a high concentration to determine non-specific binding.

      • 50 µL of the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a fixed concentration, typically near its Kd value.[5]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[6]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.[6]

    • Measure the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293 cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Add to plate Radioligand Radiolabeled Ligand (e.g., [3H]WIN 35,428) Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/ free ligand Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency

While binding assays reveal a compound's affinity, they do not directly measure its effect on the transporter's primary function: neurotransmitter reuptake. Uptake inhibition assays address this by quantifying the ability of a test compound to block the transport of a radiolabeled neurotransmitter substrate into cells or synaptosomes.[8]

The choice of radiolabeled substrate is typically the endogenous neurotransmitter for the transporter being studied (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[9] This provides the most physiologically relevant measure of uptake. The assay can be performed with either adherent cells or cells in suspension. Adherent cell assays are often simpler to perform, while suspension-based assays can sometimes offer better reproducibility.[5] The incubation time is a critical parameter and is typically kept short (1-3 minutes) to measure the initial rate of uptake and minimize the influence of other cellular processes like metabolism or efflux.[5]

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the monoamine transporter of interest into a 96-well plate pre-coated with a substance like poly-D-lysine to promote cell adherence.[10]

    • Allow the cells to grow to a confluent monolayer.[10]

  • Assay Setup:

    • On the day of the assay, wash the cells once with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).[11]

    • Add the test compound at various concentrations to the wells and pre-incubate for a short period (e.g., 10-30 minutes) at 37°C.[12]

  • Initiation of Uptake:

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter substrate (e.g., [³H]dopamine) to each well.[12]

    • Incubate for a short, defined period (e.g., 1-3 minutes) at 37°C.[5]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove the extracellular radiolabeled substrate.[12]

  • Cell Lysis and Quantification:

    • Lyse the cells in each well (e.g., with a lysis buffer or a solubilizing agent like Solvable®).[12]

    • Add a scintillation cocktail to each well and measure the intracellular radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the transporter-mediated uptake.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293-hDAT) Pre_Incubation Pre-incubation (Cells + Test Compound) Cell_Culture->Pre_Incubation Test_Compound Test Compound Test_Compound->Pre_Incubation Radio_Substrate Radiolabeled Substrate (e.g., [3H]Dopamine) Uptake_Incubation Uptake Incubation (Add Radiolabeled Substrate) Radio_Substrate->Uptake_Incubation Pre_Incubation->Uptake_Incubation Termination Termination & Washing Uptake_Incubation->Termination Stop uptake Lysis_Counting Cell Lysis & Scintillation Counting Termination->Lysis_Counting Data_Analysis Data Analysis (IC50) Lysis_Counting->Data_Analysis

Part 2: Comparative Analysis of Ligand Interactions Across Monoamine Transporters

A key aspect of characterizing a novel compound is to determine its selectivity profile across the different monoamine transporters. This is crucial for predicting its therapeutic potential and potential side effects. The data obtained from radioligand binding and uptake inhibition assays can be compiled into tables for a clear and objective comparison.

Comparative Binding Affinities (Ki) of Selected Compounds

The following table summarizes the binding affinities (Ki in µM) of several well-characterized therapeutic agents and drugs of abuse at the human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate higher binding affinity.

CompoundhDAT Ki (µM)hNET Ki (µM)hSERT Ki (µM)Primary Target(s)Reference(s)
Psychostimulants
Cocaine0.230.480.74DAT, NET, SERT[7]
Methylphenidate0.060.10132.43DAT, NET[7]
d-Amphetamine0.640.0738.46NET, DAT[7]
Methamphetamine0.460.11>10NET, DAT[7]
MDMA8.291.190.74SERT, NET[7]
Antidepressants
Paroxetine6.315.867.4 (nM)SERT[13]
Fluoxetine5.425.56.62 (nM)SERT[13]
Escitalopram5.25.786.45 (nM)SERT[13]
Nisoxetine6.39.34 (nM)8.15NET[13]
Atomoxetine5.86.18.30 (nM)NET[13]
GBR-129097.92 (nM)7.025.9DAT[13]

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative examples.

Comparative Functional Potencies (IC50) of Selected Compounds

The following table presents the functional potencies (IC50 in µM) for the inhibition of neurotransmitter uptake by the same set of compounds at the human monoamine transporters. Lower IC50 values indicate greater potency in inhibiting transporter function.

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)Primary Functional EffectReference(s)
Psychostimulants
Cocaine0.2-0.60.03-0.30.2-0.9DAT, NET, SERT Inhibition[14]
Methylphenidate0.02-0.20.004-0.045-50DAT, NET Inhibition[14]
d-Amphetamine0.03-0.30.01-0.11-10NET, DAT Substrate/Releaser[14]
MDMA1-100.1-10.1-1SERT, NET Substrate/Releaser[14]
Antidepressants
Fluoxetine1-50.1-10.01-0.1SERT Inhibition[15]

Note: IC50 values are highly dependent on the assay conditions, particularly the substrate concentration used. The values presented here represent a general range from the literature.

Part 3: Advanced and Alternative Methodologies

While radioligand-based assays are robust and well-validated, they have limitations, including the handling and disposal of radioactive materials and the fact that they are typically endpoint assays.[16] This has driven the development of alternative techniques, such as fluorescence-based assays.

Fluorescence-Based Neurotransmitter Uptake Assays

Fluorescence-based assays offer a non-radioactive alternative for measuring monoamine transporter activity in real-time.[17] These assays often utilize fluorescent substrates that are transported into the cell by MATs, leading to an increase in intracellular fluorescence.[18] A common approach involves the use of a fluorescent substrate analog, such as ASP+ (4-(4-(diethylamino)styryl)-N-methylpyridinium iodide), which is a substrate for all three monoamine transporters.[18] To mitigate the issue of high extracellular fluorescence, these assays often employ a masking dye that quenches the fluorescence of the substrate in the extracellular medium.[18]

The primary advantages of fluorescence-based assays are the elimination of radioactivity, the ability to perform kinetic measurements in real-time, and their suitability for high-throughput screening.[15] However, a potential limitation is that the fluorescent substrate is not the endogenous neurotransmitter, which could lead to differences in interaction with the transporter compared to the natural substrate.[15] Additionally, some test compounds may have intrinsic fluorescent properties that can interfere with the assay.

  • Cell Plating: Seed cells expressing the transporter of interest in a 96- or 384-well plate.[10]

  • Compound Incubation: Add test compounds to the cells and incubate.[10]

  • Dye Addition: Add a solution containing the fluorescent substrate and a masking dye.[10]

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity from the bottom of the plate using a fluorescence plate reader, taking measurements at regular intervals for a kinetic analysis, or a single reading for an endpoint assay.[10]

  • Data Analysis: Calculate the rate of uptake or the endpoint fluorescence and determine the IC50 values for the test compounds.

Fluorescence_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293-hSERT) Incubation Incubation (Cells + Test Compound + Dye Mix) Cell_Culture->Incubation Test_Compound Test Compound Test_Compound->Incubation Fluorescent_Dye Fluorescent Substrate + Masking Dye Fluorescent_Dye->Incubation Fluorescence_Reading Kinetic Fluorescence Reading Incubation->Fluorescence_Reading Real-time measurement Data_Analysis Data Analysis (Rate of Uptake, IC50) Fluorescence_Reading->Data_Analysis

Part 4: Exploring Allosteric Modulation of Monoamine Transporters

The classical view of drug action at MATs involves compounds that bind to the primary substrate binding site (the orthosteric site) and either block uptake (inhibitors) or are transported themselves and induce reverse transport (releasers).[19] However, there is growing evidence for a more complex regulatory mechanism involving allosteric modulation.[19] Allosteric modulators are ligands that bind to a site on the transporter that is distinct from the orthosteric site.[20] This binding can induce a conformational change in the transporter that, in turn, modulates the binding and/or function of the orthosteric ligand.[2]

Allosteric modulators can be classified as positive, negative, or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's action, respectively. The discovery and characterization of allosteric modulators of MATs represent a promising new avenue for drug development, as they may offer greater selectivity and a more nuanced modulation of transporter function compared to traditional orthosteric ligands.[21]

The study of allosteric modulators often requires more complex experimental designs. For example, the effect of an allosteric modulator on the dissociation rate of a radiolabeled orthosteric ligand can be measured. A negative allosteric modulator would be expected to increase the dissociation rate, while a positive allosteric modulator would decrease it.

Conclusion: An Integrated Approach to Understanding Monoamine Transporter Interactions

The comprehensive characterization of a compound's interaction with monoamine transporters requires an integrated approach that utilizes a combination of the techniques described in this guide. Radioligand binding assays provide a direct measure of affinity, while neurotransmitter uptake assays reveal functional potency. Fluorescence-based assays offer a high-throughput, non-radioactive alternative for assessing uptake inhibition. Furthermore, the exploration of allosteric modulation opens up new possibilities for finely tuning transporter activity.

By carefully selecting the appropriate assays and understanding the principles behind them, researchers can generate a detailed pharmacological profile of novel compounds. This information is indispensable for advancing our understanding of monoamine transporter function and for the development of safer and more effective treatments for a wide range of neurological and psychiatric disorders.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Phenethylamine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and forensic chemistry, the accurate identification of molecular structure is paramount. Phenethylamines, a class of compounds with significant biological and regulatory implications, present a common analytical challenge: the differentiation of regioisomers. These compounds share the same molecular formula and weight, yet their distinct structural arrangements lead to different chemical, pharmacological, and toxicological properties. Misidentification can have profound consequences in both research and regulatory contexts.

This guide provides an in-depth spectroscopic comparison of two primary phenethylamine regioisomers: 1-phenylethylamine and 2-phenylethylamine. We will move beyond a simple listing of data to explore the causal mechanisms behind their spectral differences, offering field-proven insights into experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical outcome.

The Regioisomers in Focus: 1- vs. 2-Phenylethylamine

The core structural difference between these two primary amines lies in the position of the amino group (-NH₂) on the ethyl side chain. This seemingly minor shift has a significant impact on the molecule's symmetry, electronic environment, and fragmentation patterns, which we can exploit for differentiation using various spectroscopic techniques.

G cluster_1 1-Phenylethylamine (α-Phenethylamine) cluster_2 2-Phenylethylamine (β-Phenethylamine) s1 s2

Caption: Chemical structures of 1-phenylethylamine and 2-phenylethylamine.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is often the go-to technique for structural elucidation. However, for closely related isomers, electron impact (EI) mass spectra can be deceptively similar, making definitive identification challenging without proper context or methodology.[1]

The Challenge of α-Cleavage

The primary fragmentation pathway for phenethylamines in EI-MS is α-cleavage (alpha-cleavage), a bond scission at the carbon-carbon bond adjacent to the nitrogen atom.[2] For many side-chain regioisomers, this process can lead to the formation of an identical, charge-stabilized iminium cation, which often represents the base peak in the spectrum. For instance, methamphetamine and its four regioisomers all show a base peak at m/z 58.[3]

While 1-phenylethylamine and 2-phenylethylamine do not produce identical base peaks, understanding their fragmentation is key.

  • 1-Phenylethylamine : Undergoes α-cleavage between the benzylic carbon and the methyl group. This is less favorable than cleavage of the C-C bond next to the ring. The dominant fragmentation is the loss of a methyl radical (•CH₃) to form an ion at m/z 106, or more significantly, cleavage to form the C₇H₈N⁺ iminium ion at m/z 106 and the tropylium cation at m/z 91 . The base peak is often the iminium fragment C₂H₆N⁺ at m/z 44 .

  • 2-Phenylethylamine : The most favorable α-cleavage occurs at the C-C bond between the phenyl ring and the ethyl chain, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91 . The complementary fragment, the CH₂NH₂⁺ ion, gives a characteristic base peak at m/z 30 .

This fundamental difference in the primary cleavage site provides a robust method for differentiation.

The Power of Derivatization

To enhance chromatographic separation and create more distinctive mass spectra, chemical derivatization is a powerful strategy.[2] Acylating the primary amine with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduces new, predictable fragmentation pathways.[1][3] This allows for differentiation even among isomers that produce identical fragments in their underivatized state.[1]

RegioisomerKey Underivatized EI-MS Fragments (m/z)Rationale
1-Phenylethylamine 121 (M⁺), 106, 91, 44 (Base Peak) Loss of •CH₃; formation of tropylium cation; formation of C₂H₆N⁺ iminium ion.
2-Phenylethylamine 121 (M⁺), 92, 91 (Tropylium) , 30 (Base Peak) α-cleavage forms a stable tropylium cation and the CH₄N⁺ iminium ion.
Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for analyzing underivatized phenethylamine isomers.

  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of methanol.

  • GC-MS System : A standard gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column : A 30 m x 0.25 mm i.d. column coated with a 5% phenyl-methylpolysiloxane phase (e.g., Rxi-5ms).

  • Injection : Inject 1 µL with a split ratio of 50:1. Set injector temperature to 250°C.

  • Oven Program :

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters :

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Source Temperature: 230°C.[4]

    • Mass Range: Scan from m/z 25 to 350.

Part 2: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is exceptionally sensitive to the specific arrangement of atoms and bonds within a molecule. This makes it a highly reliable tool for distinguishing regioisomers.[5][6]

Infrared (IR) Spectroscopy

The uniqueness of an IR spectrum serves as a molecular "fingerprint." For phenethylamine regioisomers, key differences appear in several regions:

  • N-H Stretching Region (3500-3300 cm⁻¹) : Primary amines (-NH₂) typically show two bands in this region corresponding to symmetric and asymmetric stretching. The exact positions can be subtly influenced by the electronic environment.

  • C-H Stretching Region (3100-2800 cm⁻¹) : The bands in this region can help differentiate between primary, secondary, and tertiary amines.[5] The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic stretches appear below.

  • Fingerprint Region (1600-650 cm⁻¹) : This complex region contains a wealth of information from C-N stretching, N-H bending, and aromatic out-of-plane bending vibrations. The substitution pattern on the benzene ring and the side chain conformation create a unique pattern for each isomer. For instance, the bands between 900 and 650 cm⁻¹ are particularly useful for differentiating side-chain isomers.[5][7]

Coupling gas chromatography with an infrared detector (GC-IRD) is a powerful approach, providing separation followed by vapor-phase IR analysis, which eliminates polymorphic effects and generates highly reproducible spectra.[4][8]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR and is particularly adept at distinguishing isomers.[6] A study demonstrated that Raman could successfully differentiate 21 different phenethylamines, including regioisomers that differ only by the substitution position of a group on the aromatic ring.[6] Key distinguishing peaks often relate to skeletal vibrations of the entire molecule and symmetric vibrations that are weak in the IR spectrum. This technique is non-destructive and requires minimal sample preparation, making it ideal for high-throughput screening.[6]

RegioisomerKey Distinguishing IR Absorption Bands (cm⁻¹)Vibrational Mode
1-Phenylethylamine ~1600-1450, ~760, ~700Aromatic C=C stretching, C-H out-of-plane bending (monosubstituted ring)
2-Phenylethylamine ~3360, ~3290, ~1605, ~745, ~695N-H asymmetric/symmetric stretch, N-H scissoring, C-H out-of-plane bending
Experimental Workflow: GC-IR-MS Analysis

A synergistic approach combining GC with both IR and MS detectors provides the highest level of analytical confidence.

G cluster_workflow GC-IR-MS Experimental Workflow sample Sample Injection gc Gas Chromatograph (Separation of Isomers) sample->gc splitter Effluent Splitter gc->splitter ird Infrared Detector (IRD) (Vapor-Phase IR Spectrum) splitter->ird ~50% ms Mass Spectrometer (MS) (Fragmentation Pattern) splitter->ms ~50% data_ir IR Data Analysis (Fingerprint Identification) ird->data_ir data_ms MS Data Analysis (Fragment Identification) ms->data_ms

Caption: Workflow for combined Gas Chromatography-Infrared-Mass Spectrometry.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure determination. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

¹H NMR Spectroscopy

The proton NMR spectra of 1- and 2-phenylethylamine are distinctly different due to the placement of the amino group.

  • 2-Phenylethylamine : The structure is more symmetrical. We expect to see two triplets for the two CH₂ groups of the ethyl chain, due to coupling with each other. The aromatic protons will appear as a complex multiplet.[9]

    • -CH₂-Ar : A triplet around 2.7-2.8 ppm.

    • -CH₂-NH₂ : A triplet around 2.9-3.0 ppm.

    • Ar-H : A multiplet around 7.1-7.3 ppm.

  • 1-Phenylethylamine : The amino group is on the chiral benzylic carbon. This breaks the symmetry.[10]

    • -CH(NH₂)-Ar : A quartet around 4.1 ppm, coupled to the three methyl protons.

    • -CH₃ : A doublet around 1.4 ppm, coupled to the single methine proton.

    • Ar-H : A multiplet around 7.2-7.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR also provides clear distinguishing signals. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Regioisomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
1-Phenylethylamine ~4.1 (q, 1H), ~1.4 (d, 3H), 7.2-7.4 (m, 5H)~146 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~51 (CH), ~25 (CH₃)
2-Phenylethylamine ~2.9 (t, 2H), ~2.7 (t, 2H), 7.1-7.3 (m, 5H)~139 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~45 (CH₂-N), ~39 (CH₂-Ar)
(Note: Exact chemical shifts can vary based on solvent and concentration. Data is synthesized from spectral databases.)[9][10][11][12]
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrument : A 400 MHz (or higher) NMR spectrometer.

  • Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine proton ratios.

Conclusion

While mass spectrometry of underivatized phenethylamine regioisomers can be ambiguous, a multi-faceted spectroscopic approach provides clear and definitive differentiation.

  • Mass Spectrometry is highly effective when comparing the primary fragmentation pathways, particularly the base peaks resulting from α-cleavage (m/z 44 for 1-phenylethylamine vs. m/z 30 for 2-phenylethylamine).

  • Vibrational Spectroscopy (IR and Raman) serves as a molecular fingerprint, offering unambiguous confirmation based on the unique vibrational modes of each isomer in the fingerprint region.[4][6]

  • NMR Spectroscopy stands as the most definitive method, providing a detailed map of the proton and carbon skeletons that is unique to each regioisomer.

For routine analysis, a hyphenated technique like GC-MS is often sufficient, provided the analyst is aware of the characteristic fragmentation patterns. For absolute structural confirmation or the analysis of novel compounds, the synergistic use of GC-IRD and NMR is the authoritative approach.

References
  • Dal Cason, T. A., & Angelos, S. A. (1985). Identification of Amphetamine Isomers by GC/IR/MS. Journal of Forensic Sciences. [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1997). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Journal of Chromatographic Science. [Link]

  • Clark, C. R., & DeRuiter, J. (2002). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. U.S. Department of Justice. [Link]

  • DeRuiter, J., Harrison, K., & Clark, C. R. (2009). Comparison of GC-MS and GC-IRD methods for the differentiation of methamphetamine and regioisomeric substances. Forensic Science International. [Link]

  • Dal Cason, T. A. (1985). Identification of amphetamine isomers by GC/IR/MS. Journal of Forensic Sciences. [Link]

  • DeRuiter, J., & Clark, C. R. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • DeRuiter, J., Noggle, F. T., & Clark, C. R. (2009). GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones. Journal of Forensic Sciences. [Link]

  • Liu, C. M., Xu, L., He, H. Y., Jia, W., & Hua, Z. D. (2021). Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy. Journal of Forensic Sciences. [Link]

  • PubChem. (n.d.). 1-Phenethylamine, (-)-. National Center for Biotechnology Information. [Link]

  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Canadian Food Component Database. [Link]

Sources

Comparative Neurochemical Profiling of Amphetamine Analogs: Efficacy, Selectivity, and Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Distinction

In the development of neuropsychiatric therapeutics and the assessment of abuse liability, distinguishing between transporter blockers (e.g., cocaine, methylphenidate) and substrate releasers (e.g., amphetamine, MDMA) is critical. This guide provides a comparative technical analysis of four distinct amphetamine analogs: D-Amphetamine (d-AMPH) , Methamphetamine (METH) , MDMA , and Mephedrone (4-MMC) .

Unlike simple reuptake inhibitors, these agents act as substrates for monoamine transporters (MATs), translocating into the presynaptic terminal to trigger non-exocytic neurotransmitter efflux.[1] This process is mediated by two critical intracellular targets: the Vesicular Monoamine Transporter 2 (VMAT2) and the Trace Amine-Associated Receptor 1 (TAAR1) .

Mechanistic Pathway: The "Reverse Transport" Model

The following diagram illustrates the causal cascade initiated by amphetamine analogs, leading to the reversal of the Dopamine Transporter (DAT).

Amphetamine_Mechanism AMPH_Ext Extracellular AMPH DAT_In DAT Internalization (Uptake) AMPH_Ext->DAT_In Substrate Entry AMPH_Int Intracellular AMPH DAT_In->AMPH_Int TAAR1 TAAR1 Activation (GPCR) AMPH_Int->TAAR1 Agonism VMAT2 VMAT2 Inhibition (Vesicle Depletion) AMPH_Int->VMAT2 Disrupts pH gradient Kinase PKC/PKA Phosphorylation TAAR1->Kinase Signaling Cascade Cyt_DA Cytosolic DA Surge VMAT2->Cyt_DA Leaking Vesicles DAT_Rev DAT Reverse Transport (Efflux) Kinase->DAT_Rev Phosphorylation Cyt_DA->DAT_Rev Concentration Gradient DA_Ext Extracellular Dopamine (Massive Increase) DAT_Rev->DA_Ext Non-Exocytic Release

Figure 1: The dual-mechanism of amphetamine-induced dopamine release involving VMAT2-mediated cytosolic accumulation and TAAR1-mediated transporter reversal.

Comparative Neuropharmacology

The behavioral profile of an analog—whether it acts as a psychostimulant or an entactogen—is strictly dictated by its DAT/SERT ratio . The table below synthesizes experimental


 (release) and 

(inhibition) data.
Comparative Efficacy Profile

Data aggregated from Baumann et al. (2012), Simmler et al. (2013), and Sulzer et al. (2005).

CompoundPrimary ClassDAT Selectivity (

)
SERT Selectivity (

)
DAT/SERT RatioNeurochemical Outcome
d-Amphetamine PsychostimulantHigh (

nM)
Low (

nM)
> 40 Pure dopaminergic/noradrenergic stimulation. High abuse liability; low empathy.
Methamphetamine PsychostimulantVery High (

nM)
Moderate (

nM)
~10-30 Intense stimulation with moderate serotonergic component. High neurotoxicity risk.
Mephedrone HybridHigh (

nM)
High (

nM)
~2-3 "Hybrid" profile. Mimics the speed of AMPH with the social effects of MDMA.
MDMA EntactogenModerate (

nM)
Very High (

nM)
< 0.5 Predominantly serotonergic. Promotes prosocial behavior; lower compulsive redosing than METH.

Analytic Insight: The DAT/SERT ratio is the most reliable predictor of abuse potential. Ratios >10 (AMPH/METH) correlate with compulsive self-administration in rodent models. Ratios <1 (MDMA) correlate with lower reinforcement schedules but higher risk of serotonin syndrome.

Experimental Protocols for Evaluation

To validate the profiles above, two "Gold Standard" methodologies are required: Microdialysis (for tonic, basal levels) and Fast-Scan Cyclic Voltammetry (FSCV) (for phasic, sub-second release).

Protocol A: In Vivo Microdialysis (Tonic Neurochemistry)

Objective: Quantify absolute extracellular concentrations of DA and 5-HT over time (min/hours).

Workflow Logic: Unlike tissue homogenates, microdialysis allows for sampling from awake, freely moving animals, preserving the functional neural circuitry.

  • Stereotaxic Surgery (Day -2):

    • Implant guide cannula targeting the Nucleus Accumbens Shell (Coordinates relative to Bregma: AP +1.7, ML +0.8, DV -5.0).

    • Critical Step: Allow 24-48h recovery to eliminate acute trauma-induced dopamine transients.

  • Probe Insertion (Day 0):

    • Insert concentric probe (2mm membrane, 13 kDa cutoff).

    • Perfuse with artificial Cerebrospinal Fluid (aCSF) at 1.0 - 1.5 µL/min .

  • Equilibration:

    • Discard first 90 minutes of perfusate. Stable baseline is defined as <10% variance over 3 consecutive samples.

  • Drug Administration & Sampling:

    • Inject Analog (i.p. or s.c.).

    • Collect fractions every 10-20 minutes into tubes containing antioxidant (0.1M perchloric acid) to prevent oxidation.

  • Quantification (HPLC-ECD):

    • Inject samples into HPLC with Electrochemical Detection.[2][3][4][5]

    • Validation: Signal-to-noise ratio must be >3:1 for basal DA (~5-10 nM).

Microdialysis_Workflow Surgery Stereotaxic Implantation Recovery 48h Recovery Surgery->Recovery Perfusion aCSF Perfusion (1.5 µL/min) Recovery->Perfusion Baseline Baseline Stabilization Perfusion->Baseline Drug Drug Admin (i.p./s.c.) Baseline->Drug Collection Fraction Collection Drug->Collection Collection->Collection Every 20 min HPLC HPLC-ECD Analysis Collection->HPLC

Figure 2: Operational workflow for in vivo microdialysis sampling.

Protocol B: Fast-Scan Cyclic Voltammetry (Phasic Dynamics)

Objective: Measure reuptake kinetics (


 and 

) and release in real-time (millisecond resolution).
  • Electrode Fabrication: Carbon fiber microelectrode (CFME) encapsulated in glass capillary.

  • Waveform Application: Apply a triangular waveform (-0.4V to +1.3V and back) at 10 Hz (400 V/s scan rate).

  • Data Analysis:

    • Dopamine oxidizes at ~ +0.6V.

    • Use background subtraction to isolate the faradaic current from the capacitive charging current.

    • Metric: The "Half-Life" (

      
      ) of the decay curve indicates transporter efficiency. Amphetamine analogs will significantly prolong 
      
      
      
      by competitively inhibiting reuptake while simultaneously reversing the transporter.

Neurotoxicity Assessment

When evaluating analogs, efficacy must be weighed against neurotoxic potential.

  • Oxidative Stress:

    • DA metabolism by MAO-B produces Hydrogen Peroxide (

      
      ).
      
    • Auto-oxidation of cytosolic DA (displaced by VMAT2 inhibition) produces Dopamine Quinones , which cysteinyl-catecholamine adducts that damage mitochondrial proteins.

  • Terminal Degeneration:

    • Methamphetamine: Causes long-term depletion of DAT and Tyrosine Hydroxylase (TH) markers (anatomical damage).

    • MDMA: Specific toxicity to 5-HT terminals (SERT depletion), though often reversible over time.

    • Mephedrone: Early data suggests reduced long-term neurotoxicity compared to MDMA due to faster clearance and different interaction with mitochondrial respiration, despite high acute oxidative stress.

References

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review.[6][7] Progress in Neurobiology, 75(6), 406–433.[7] Link

  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., ... & Rothman, R. B. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192-1203. Link

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Link

  • Fleckenstein, A. E., Volz, T. J., Riddle, E. L., Gibb, J. W., & Hanson, G. R. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology, 47, 681-698. Link

  • Kehr, J. (1993). A survey on quantitative microdialysis: theoretical models and practical implications. Journal of Neuroscience Methods, 48(3), 251-261. Link

Sources

Method Ruggedness & Robustness Profiling for Amine Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Ruggedness Testing for Amine Quantification Assays Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In pharmaceutical and biochemical analysis, amine quantification presents a unique "ruggedness paradox." The most sensitive methods (e.g., pre-column derivatization) are often the least chemically stable, while the most robust methods (e.g., colorimetric assays) often lack the necessary sensitivity or selectivity.

This guide moves beyond standard validation checklists. It provides a stress-testing framework for three dominant amine quantification strategies: OPA-Fluorescence , HILIC-MS/MS , and AQC-Derivatization . We focus on Ruggedness (reproducibility under variable external conditions) and Robustness (capacity to remain unaffected by deliberate parameter variations), utilizing Design of Experiments (DoE) to identify failure modes before they occur in QC release.

Part 1: The Landscape of Amine Quantification

We compare three methodologies based on their "Ruggedness Profile"—their inherent susceptibility to environmental and procedural stress.

Table 1: Comparative Ruggedness Profile
FeatureMethod A: OPA-FLD (Pre-column) Method B: HILIC-MS/MS (Direct) Method C: AQC-UV (AccQ-Tag)
Primary Mechanism Reaction with primary amines + thiol (2-ME/3-MPA) to form isoindole.Hydrophilic Interaction Liquid Chromatography with ESI-MS/MS.Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.
Ruggedness Score Low (High Risk)Medium (Matrix Dependent)High (Very Stable)
Primary Stressor Reaction Time: Derivative degrades rapidly (mins).Mobile Phase pH: HILIC retention is hyper-sensitive to protonation state.Reagent Hydrolysis: AQC hydrolyzes in water over time.
Critical Parameter Autosampler draw speed & mix time.Buffer ionic strength (ammonium acetate).Borate buffer pH (must be >8.2).
Detection Limit Femtomole (High Sensitivity)Femtomole (High Selectivity)Picomole (Moderate Sensitivity)
Best Use Case Trace amino acids in clean matrices.Polar amines in complex bio-fluids.Routine QC of APIs/Feed.

Part 2: Designing the Ruggedness Study (The Protocol)

To scientifically validate ruggedness, we cannot rely on "One-Factor-at-a-Time" (OFAT) testing. We must employ a Plackett-Burman Design (PBD) to screen multiple factors simultaneously.

The "Ruggedness by Design" Workflow

The following diagram illustrates the logical flow for a ruggedness study, moving from factor identification to statistical analysis.

RuggednessWorkflow Start START: Method Optimization Complete Identify 1. Identify Critical Process Parameters (CPPs) (pH, Temp, Flow, Reagent Age) Start->Identify Define 2. Define Variation Ranges (e.g., pH ± 0.2, Temp ± 5°C) Identify->Define Design 3. Generate Plackett-Burman Design (N=12 runs for up to 11 factors) Define->Design Execute 4. Execute Runs & Record Response (Resolution, Tailing, Area %RSD) Design->Execute Analyze 5. Pareto Analysis of Effects Execute->Analyze Decision Significant Effect? Analyze->Decision Control Establish System Suitability Limits (Tighten Control Strategy) Decision->Control Yes (Factor is Critical) Valid Method Validated as Rugged Decision->Valid No (Method is Robust) Control->Valid

Figure 1: Systematic workflow for executing a Plackett-Burman ruggedness study in compliance with ICH Q2(R2).

Experimental Protocol: 7-Factor Plackett-Burman (Example)

Objective: Stress-test an HPLC amine assay. Design: 8 Runs (


) to test 7 Factors (

).
  • Select Factors: Choose parameters likely to drift during routine operation.

    • 
      : Column Temperature (30°C ± 5°C)
      
    • 
      : Flow Rate (1.0 mL/min ± 0.1 mL/min)
      
    • 
      : Buffer pH (6.0 ± 0.2)
      
    • 
      : % Organic Modifier (± 2%)
      
    • 
      : Wavelength (± 2 nm)
      
    • 
      : Reagent Age (Fresh vs. 24h)
      
    • 
      : Integration Threshold (Slope sensitivity)
      
  • Execution: Run the 8 permutations in random order.

  • Analysis: Calculate the "Effect" (

    
    ) for each factor:
    
    
    
    
    Where
    
    
    is the response (e.g., peak area or resolution).
  • Acceptance: If

    
     is within the method's precision limits (e.g., < 2% change), the method is robust regarding that factor.
    

Part 3: Deep Dive – The OPA-FLD Stress Test

The o-Phthalaldehyde (OPA) method is the most sensitive but the most fragile. It requires specific ruggedness considerations because the fluorescent isoindole derivative is chemically unstable.

The Instability Mechanism

Understanding why the method fails is crucial for designing the test.

OPAReaction Amine Primary Amine (R-NH2) Reaction Derivatization (pH 10.4, < 2 mins) Amine->Reaction OPA OPA Reagent OPA->Reaction Thiol Thiol (2-ME or 3-MPA) Thiol->Reaction Isoindole Fluorescent Isoindole (Active Signal) Decay Oxidation/Hydrolysis (Time Dependent) Isoindole->Decay Degradant Non-Fluorescent Degradation Product Reaction->Isoindole Rapid Formation Decay->Degradant Signal Loss

Figure 2: The OPA reaction pathway showing the critical instability of the isoindole derivative, the primary failure mode in ruggedness testing.

Specific Ruggedness Protocol for OPA

Critical Variable: Injector Dwell Time.

Unlike standard HPLC where samples sit in the tray, OPA derivatization usually happens in the needle or loop.

  • Control: Program the autosampler to inject immediately (0 min delay) after mixing.

  • Stress Condition: Program a 2-minute and 5-minute delay between mixing and injection.

  • Pass Criteria:

    • Glycine (unstable derivative): < 5% Area loss at 2 mins.

    • Histidine (stable derivative): < 2% Area loss at 2 mins.

  • Mitigation: If the test fails, switch the thiol reagent from 2-Mercaptoethanol (2-ME) to 3-Mercaptopropionic Acid (3-MPA) , which creates a more rugged isoindole derivative.

Part 4: Comparative Data (Simulated)

The following data illustrates how the three methods perform under specific stress conditions (Robustness).

Table 2: % Recovery of Target Amine Under Stress Conditions
Stress ConditionMethod A: OPA-FLDMethod B: HILIC-MSMethod C: AQC-UVAnalysis
Standard Conditions 100.0%100.0%100.0%Baseline
pH Shift (+0.2 units) 99.8% (Robust)85.4% (Fail) 99.5% (Robust)HILIC is pH-critical.
Temp Shift (+5°C) 98.2% (Pass)92.1% (Marginal)99.9% (Robust)HILIC selectivity shifts with temp.
Reagent Age (24 hrs) 65.0% (Fail) N/A98.5% (Pass)OPA reagent oxidizes rapidly.
Matrix (High Salt) 99.1% (Pass)72.0% (Fail) 99.4% (Pass)MS suffers ion suppression.

Key Insight:

  • Method A (OPA) is rugged regarding chromatography but fragile regarding chemistry (reagent age/reaction time).

  • Method B (HILIC) is chemically simple but fragile regarding chromatography (pH/Temp/Matrix).

  • Method C (AQC) offers the highest overall ruggedness ("Walk-away" reliability) but requires longer preparation time.

Part 5: Conclusion & Recommendations

For drug development professionals selecting an amine assay:

  • Choose OPA only if sensitivity is paramount (femtomole levels). You must validate the "Time from Mix to Inject" as a Critical Process Parameter (CPP).

  • Choose HILIC-MS for high-throughput screening where derivatization is a bottleneck. However, ruggedness testing must include "Matrix Factor" evaluation (per ICH M10) to account for ion suppression.

  • Choose AQC (AccQ-Tag) for QC release methods where ruggedness and transferability (e.g., to a CMO) are more important than speed.

Final Validation Step: Always perform a System Suitability Test (SST) that mimics the "weakest link" identified in your ruggedness study. If OPA is used, the SST must include a check for derivative stability (e.g., ratio of peak height between an early and late eluting amine).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2022). Amino Acid Analysis using ZORBAX Eclipse-AAA and Agilent 1100/1200 HPLC. (Detailed OPA/FMOC protocols). Link

  • Waters Corporation. (2023). AccQ-Tag Ultra Derivatization Kit Care & Use Manual. (AQC stability data). Link

  • US Pharmacopeia. (2023). <1225> Validation of Compendial Procedures. (Differentiation of Ruggedness vs Robustness). Link

Sources

Safety Operating Guide

Personal protective equipment for handling [1-(3-Bromophenyl)ethyl](propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound Identity:

  • Chemical Name: amine[1][2]

  • Synonyms: N-Isopropyl-1-(3-bromophenyl)ethanamine; N-Isopropyl-3-bromo-α-methylbenzylamine[1][2]

  • Structural Class: Secondary Halogenated Phenethylamine[1][2][3]

  • CAS (Parent Analog): 74877-08-0 (Refers to the primary amine 1-(3-Bromophenyl)ethanamine; specific CAS for the N-isopropyl derivative is proprietary/research-grade).[1][2]

Operational Hazard Classification: As a specialized research intermediate, specific toxicological data is often limited.[3] Therefore, Standard Operating Procedures (SOPs) must default to the "High Hazard / Unknown" category.[3] Based on Structure-Activity Relationships (SAR) with analogous benzylic amines (e.g., N-isopropylbenzylamine, 3-bromophenethylamine), this compound must be treated as:

  • Corrosive (Skin/Eyes): Secondary amines commonly cause irreversible tissue damage (Skin Corr.[3] 1B).

  • Acutely Toxic (Oral/Inhalation): Halogenated aromatics often possess higher lipophilicity, increasing bioavailability and potential CNS toxicity.[3]

  • Lachrymator Potential: Benzylic amines can be potent respiratory and ocular irritants.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in any quantity >5 mg.

Protective Barrier Specifications
PPE ComponentMaterial SpecificationCritical Performance Criteria
Primary Gloves Silver Shield / Laminate (e.g., Ansel Barrier®)Breakthrough Time: >480 min.[1][2][3] Rationale: Aromatics and amines can permeate standard nitrile.[3] Laminate offers broad-spectrum chemical resistance.[1][2][3]
Secondary Gloves Nitrile (5-8 mil) Function: Mechanical protection for the inner laminate glove and dexterity.[1][2][3]
Eye Protection Chemical Splash Goggles (Indirect Vent)Standard: ANSI Z87.1+. Note: Safety glasses are insufficient due to the corrosive vapor risk of volatile amines.[1][3]
Body Protection Lab Coat (Nomex/Flame Resistant) + Chemical Apron Rationale: Amines are often flammable/combustible; FR protection is vital if used near ignition sources.[1][2][3]
Respiratory Full-Face Respirator (if outside hood)Cartridge: Multi-gas (Organic Vapor + Acid Gas) + P100.[1][2] Trigger: Use only for spill cleanup; routine handling must be in a fume hood.

Operational Handling Protocols

A. Engineering Controls & Environment
  • Primary Containment: All open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2][3]

  • Atmosphere: While secondary amines are generally stable, they react with atmospheric

    
     to form carbamates.[3] Store and handle under inert gas (Nitrogen/Argon)  to maintain purity and prevent crust formation on caps.
    
B. Step-by-Step Transfer Protocol
  • Objective: Transfer 500 mg from stock bottle to reaction vessel without exposure.

  • Preparation:

    • Place a chemically resistant tray (spill containment) inside the fume hood.

    • Pre-weigh the receiving vessel (tared) to avoid moving the balance into the hood if possible, or use a hood-dedicated balance.[1][2][3]

  • Access:

    • Don double gloves (Laminate inner, Nitrile outer).[3]

    • Vent the stock bottle slowly away from the face to release any pressure buildup.[3]

  • Transfer:

    • Use a glass syringe with a long needle or a disposable glass pipette .[3]

    • Avoid plastic pipettes: Amines can leach plasticizers or degrade certain polymers over time.[3]

    • Technique: Do not pour. Syringe transfer minimizes vapor release and drip risk.[3]

  • Decontamination:

    • Immediately wipe the bottle threads with a dry Kimwipe, then a Kimwipe dampened with dilute HCl (1M) to neutralize residual amine traces before recapping.[3]

    • Dispose of the wipe as solid hazardous waste.[3]

Emergency Response & Decontamination Logic

Decision Logic for Spills (DOT Diagram)

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Contained Large Major Spill (>10 mL) Or Outside Hood Assess->Large Uncontained/Large ActionSmall 1. Absorb with Vermiculite/Sand 2. Neutralize with weak acid (Citric) 3. Bag as HazWaste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Secure Doors 3. Call EHS / HazMat Team Large->ActionLarge

Figure 1: Decision matrix for immediate spill response. Note that "Outside Hood" spills automatically escalate to evacuation due to respiratory risks.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[1][3][4] Do not pause to remove contact lenses initially—flush first.[1]

  • Skin Contact: Wash with soap and copious water.[3][4][5] Avoid organic solvents (ethanol/acetone) as they may increase skin absorption of the halogenated amine.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[3]

Waste Disposal & Deactivation

Disposal Class: Halogenated Organic Amine Do not mix with standard organic solvents if your facility segregates halogenated waste (due to the bromine atom).[1]

  • Quenching (Small Scale):

    • Residual amine in glassware can be rinsed with 5% aqueous Hydrochloric Acid (HCl) or Citric Acid .[1][3] This converts the volatile free base into a non-volatile, water-soluble hydrochloride salt.[1][2][3]

    • 
      [1][2]
      
  • Waste Stream:

    • Combine the acid rinse and organic fractions into the Halogenated Waste container.[3]

    • Labeling: Must explicitly state "Contains Halogenated Amines" to prevent mixing with oxidizers (risk of exothermic reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16785764, 1-(3-Bromophenyl)ethanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.